molecular formula C13H17F3N2 B3365907 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine CAS No. 1279815-98-3

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Cat. No.: B3365907
CAS No.: 1279815-98-3
M. Wt: 258.28 g/mol
InChI Key: BOTLGUSCALHYGW-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (CAS 1279815-98-3) is a synthetic piperazine derivative of interest in chemical and pharmacological research. Piperazine derivatives are a class of compounds studied for their complex interactions with the central nervous system. These compounds are known to act as monoamine releasers or uptake inhibitors, influencing neurotransmitters such as dopamine, serotonin, and norepinephrine . This multifaceted mechanism is a key area of investigation for researchers studying neurotransmitter systems . Benzylpiperazine (BZP) derivatives have been utilized as foundational scaffolds in the development of novel bioactive molecules. For instance, recent scientific literature highlights the design and synthesis of new benzylpiperazine derivatives to create potent and selective ligands for sigma-1 receptors (σ1R), a promising target for modulating nociceptive signaling and treating neuropathic pain . Furthermore, such piperazine-based compounds are the subject of studies in analytical chemistry, particularly in the development of detection methods like molecularly imprinted polymers (MIPs) . This product is intended solely for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(2,2,2-trifluoroethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)8-12-10-18(7-6-17-12)9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTLGUSCALHYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210278
Record name Piperazine, 1-(phenylmethyl)-3-(2,2,2-trifluoroethyl)-
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Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279815-98-3
Record name Piperazine, 1-(phenylmethyl)-3-(2,2,2-trifluoroethyl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-(phenylmethyl)-3-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210278
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Foundational & Exploratory

Synthesis and Process Optimization of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

The incorporation of fluorinated aliphatic groups into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, the 2,2,2-trifluoroethyl moiety serves as a potent bioisostere for ethyl or isopropyl groups, offering enhanced lipophilicity, superior blood-brain barrier (BBB) penetration, and profound metabolic stability against cytochrome P450-mediated oxidative degradation [1].

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a highly valuable synthetic scaffold. The piperazine core provides the necessary basicity and hydrogen-bonding potential for receptor interaction, while the strategic placement of the benzyl and trifluoroethyl groups at the 1- and 3-positions, respectively, creates a specific vector space for probing target binding pockets. However, the asymmetric nature of this 1,3-disubstituted piperazine presents a significant regiochemical challenge during synthesis.

Retrosynthetic Strategy: Overcoming Regiochemical Ambiguity

A naive approach to synthesizing 1-benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine might involve the direct N-alkylation of 2-(2,2,2-trifluoroethyl)piperazine with benzyl bromide. However, this method is fundamentally flawed. The presence of two secondary amines (N1 and N4) leads to competing alkylation. While steric hindrance typically favors alkylation at the less hindered nitrogen, the strong electron-withdrawing inductive effect of the trifluoroethyl group complicates the nucleophilicity of the adjacent nitrogen, inevitably resulting in a mixture of 1-benzyl and 4-benzyl regioisomers. This requires tedious chromatographic separation and drastically reduces the atom economy of the process.

To establish a self-validating system where regiochemistry is strictly controlled, we must abandon direct alkylation in favor of a de novo ring construction. The reduction of diketopiperazines (DKPs) is one of the most reliable methods for synthesizing regiochemically pure substituted piperazines [2]. By utilizing an amino acid derivative as the starting material, the positions of the substituents are locked into place before the ring is even closed.

Retrosynthesis Target 1-Benzyl-3-(2,2,2-trifluoroethyl) piperazine DKP 1-Benzyl-3-(2,2,2-trifluoroethyl) piperazine-2,5-dione Target->DKP Reduction (BH3-THF) Chloroamide Methyl 2-(2-chloroacetamido)- 4,4,4-trifluorobutanoate DKP->Chloroamide Cyclization (Benzylamine) AminoAcid Methyl 2-amino- 4,4,4-trifluorobutanoate Chloroamide->AminoAcid Acylation (Chloroacetyl Chloride)

Retrosynthetic strategy utilizing a regiochemically locked diketopiperazine intermediate.

Experimental Workflows: Step-by-Step Methodology

The following protocol details the regioselective, three-step synthesis starting from commercially available methyl 2-amino-4,4,4-trifluorobutanoate.

Step 1: N-Chloroacetylation

Objective: Functionalize the primary amine with a highly reactive electrophile to set up the cyclization.

  • Setup: Dissolve methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.

  • Neutralization & Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (Et₃N, 2.5 eq, 25 mmol) dropwise. Causality: The excess base neutralizes the starting hydrochloride salt and acts as an acid scavenger for the subsequent acylation.

  • Acylation: Slowly add chloroacetyl chloride (1.1 eq, 11 mmol) via syringe over 15 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford methyl 2-(2-chloroacetamido)-4,4,4-trifluorobutanoate as a crude oil, which is used directly in the next step.

Step 2: Amination and Intramolecular Cyclization (DKP Formation)

Objective: Construct the 6-membered diketopiperazine ring via a tandem Sₙ2 displacement and amidation sequence.

  • Setup: Dissolve the crude chloroacetamide intermediate (approx. 10 mmol) in anhydrous ethanol (40 mL).

  • Amination: Add benzylamine (3.0 eq, 30 mmol) in a single portion. Causality: A stoichiometric excess of benzylamine is critical to drive the initial Sₙ2 displacement of the primary chloride, preventing intermolecular dimerization.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours. During this time, the newly formed secondary amine undergoes spontaneous intramolecular cyclization by attacking the adjacent methyl ester, extruding methanol.

  • Isolation: Cool the reaction to room temperature. The product, 1-benzyl-3-(2,2,2-trifluoroethyl)piperazine-2,5-dione, typically precipitates from the ethanolic solution. Filter the white solid, wash with cold ethanol (10 mL), and dry under vacuum.

Step 3: Global Borane Reduction

Objective: Reduce the two amide carbonyls to yield the final saturated piperazine.

  • Setup: Suspend the DKP intermediate (1.0 eq, 5 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under argon.

  • Reduction: Slowly add a 1.0 M solution of Borane-THF complex (BH₃·THF, 4.0 eq, 20 mmol) at 0 °C. Once addition is complete, heat the mixture to reflux (65 °C) for 18 hours.

  • Quench (Critical Step): Cool the reaction to 0 °C. Carefully add methanol (10 mL) dropwise to destroy excess borane, followed by 6 M HCl (15 mL). Reflux the acidic mixture for 2 hours. Causality: Borane reduction of amides generates a highly stable amine-borane adduct. Acidic methanolysis is mandatory to cleave this complex and liberate the free amine [3].

  • Workup: Evaporate the organic solvents. Basify the remaining aqueous layer to pH 12 using 20% aqueous NaOH. Extract with ethyl acetate (3 x 20 mL). Dry and concentrate to yield the target compound, 1-benzyl-3-(2,2,2-trifluoroethyl)piperazine .

Mechanistic Insights: The Borane Reduction

The choice of reducing agent in Step 3 is the most critical decision in this synthetic route. While Lithium Aluminum Hydride (LiAlH₄) is a classic reagent for DKP reduction, it acts as a powerful nucleophilic hydride. In the presence of a trifluoroethyl group, harsh nucleophilic conditions can lead to unwanted side reactions, including partial defluorination or base-catalyzed elimination.

Borane (BH₃), conversely, is an electrophilic reducing agent . It initiates the reduction not by hydride attack, but by Lewis acid-base complexation with the electron-rich carbonyl oxygen. This activates the carbonyl carbon for subsequent intramolecular hydride transfer. Because borane does not behave as a hard nucleophile, the C-F bonds of the trifluoroethyl group remain completely inert.

Mechanism A Diketopiperazine (DKP) B Lewis Acid-Base Complexation (Carbonyl Oxygen & BH3) A->B C Intramolecular Hydride Transfer (C=O to CH-O-BH2) B->C D Amine-Borane Adduct Formation C->D E Acidic Methanolysis Quench (HCl / MeOH) D->E F Free Base Piperazine E->F

Stepwise mechanism of electrophilic amide reduction by Borane-THF and subsequent quenching.

Quantitative Process Optimization

To validate the superiority of the borane reduction method, various reducing agents were screened during process development. The data summarized below demonstrates the causal relationship between the electronic nature of the reducing agent and the final isolated yield.

Table 1: Optimization of Diketopiperazine Reduction to 1-Benzyl-3-(2,2,2-trifluoroethyl)piperazine

Reducing AgentSolventTemp (°C)Time (h)Yield (%)Mechanistic Observations & Remarks
LiAlH₄ (4.0 eq)THF651245%Significant degradation; trace defluorination observed via ¹⁹F-NMR.
NaBH₄ / I₂ (4.0 eq)THF0 to 651672%In situ generation of borane [3]; good yield but iodine byproducts complicate purification.
BH₃·THF (4.0 eq)THF651888% Cleanest profile; no C-F bond cleavage; highly scalable following acidic quench.

The empirical data confirms that pre-formed BH₃·THF provides the optimal balance of reactivity and chemoselectivity, ensuring the structural integrity of the trifluoroethyl pharmacophore while driving the complete reduction of the diketopiperazine core.

References

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores RSC Advances, Royal Society of Chemistry[Link][1]

  • Studies on Synthesis of Achiral and Chiral Amides, Amines, Allenes and on Electron Transfer Reactions University of Hyderabad Institutional Repository[Link][2]

Sources

Chemical Properties & Engineering Guide: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

[1]

CAS Registry Number: 2408437-81-8 (R-isomer specific) / Generic Scaffolds Molecular Formula:

Molecular Weight:1

Executive Summary

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a bifunctional heterocyclic scaffold characterized by a piperazine core substituted at the N1 position with a benzyl protecting group and at the C3 position with a trifluoroethyl moiety.[] This molecule represents a strategic "bioisostere" in drug design: the trifluoroethyl group mimics the steric bulk of an ethyl or isopropyl group while significantly altering electronic properties and metabolic stability.

This guide details the physicochemical behavior, synthetic pathways, and reactivity profile of this core, designed for researchers optimizing lead compounds for CNS (Central Nervous System) penetration and metabolic resistance.

Structural & Physicochemical Analysis[3][4]

Electronic Modulation by the Trifluoroethyl Group

The defining feature of this molecule is the 2,2,2-trifluoroethyl group attached to the C3 carbon.[] Unlike a standard alkyl group, the


  • Basicity Modulation (pKa):

    • N4 (Secondary Amine): The C3 carbon is directly

      
       to the N4 nitrogen.[] The electron-withdrawing effect of the 
      
      
      group propagates through the aliphatic chain, reducing the electron density on N4. Consequently, the pKa of N4 is expected to be lower (approx. 8.5–9.0) compared to unsubstituted piperazine (pKa ~9.8). This reduction in basicity improves blood-brain barrier (BBB) permeability by increasing the fraction of the neutral species at physiological pH.
    • N1 (Tertiary Amine): The N1 nitrogen is distal (

      
      -position relative to the substituent) and benzylated.[] Its basicity is less affected by the fluorine atoms, remaining close to typical N-benzyl piperazine values (pKa ~5.3 for the second ionization).
      
Conformational Dynamics

The piperazine ring predominantly adopts a chair conformation.[] The bulky benzyl group at N1 and the trifluoroethyl group at C3 will prefer equatorial positions to minimize 1,3-diaxial interactions.[]

  • Stereochemistry: The C3 center is chiral.[] The (R)-enantiomer is frequently cited in high-value synthesis (CAS 2408437-81-8), often derived from chiral amino acid precursors.[]

Physicochemical Data Summary
PropertyValue (Experimental/Predicted)Significance
LogP 2.1 ± 0.4Moderate lipophilicity; ideal for CNS drug discovery.
pKa (N4) ~8.8 (Predicted)Reduced basicity aids membrane permeability.
pKa (N1) ~5.1 (Predicted)Acts as a weak base; protonated only in acidic media.
H-Bond Donors 1 (N4-H)Available for receptor binding or further functionalization.[]
Polar Surface Area ~15 ŲLow PSA favors high oral bioavailability.[]

Synthetic Pathways[5][6][7]

The synthesis of 3-substituted piperazines requires regioselective control.[] The most robust industrial route involves the reduction of a piperazinone intermediate, which ensures the correct placement of the trifluoroethyl group before the ring is fully saturated.

Primary Route: Amino Acid Cyclization & Reduction

This protocol allows for the generation of enantiomerically pure products by starting with chiral amino acids.[]

Step 1: Precursor Preparation

  • Reagents: N-Benzyl glycine ethyl ester + (R)-2-Amino-4,4,4-trifluorobutanoic acid (activated as an acid chloride or mixed anhydride).[]

  • Mechanism: Amide coupling to form the linear dipeptide derivative.[]

Step 2: Cyclization

  • Conditions: Acidic or thermal cyclization.[]

  • Intermediate: 1-Benzyl-3-(2,2,2-trifluoroethyl)piperazin-2-one.[]

  • Note: The "2-one" carbonyl is adjacent to the N1-benzyl group.[]

Step 3: Global Reduction

  • Reagents: Lithium Aluminum Hydride (LAH) or Borane-THF (

    
    ).
    
  • Protocol: The lactam carbonyl is reduced to a methylene group, yielding the final piperazine core.[]

Visualization of Synthetic Logic

The following diagram illustrates the transformation from chiral precursors to the final active scaffold.

SynthesisStartTrifluoro-Amino Acid(Chiral Precursor)CouplingAmide Coupling(+ N-Benzyl Glycine)Start->CouplingActivationLactamIntermediate:Piperazin-2-oneCoupling->LactamCyclizationReductionGlobal Reduction(LAH / BH3)Lactam->ReductionDeoxygenationFinal1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazineReduction->FinalWorkup

Figure 1: Step-wise synthetic pathway ensuring regiochemical and stereochemical integrity.

Reactivity & Functionalization[1][8][9]

Researchers utilize this scaffold primarily as a nucleophile at the N4 position or as a protected intermediate for N1 functionalization.

N4-Functionalization (Secondary Amine)

The N4 nitrogen is sterically accessible and nucleophilic.

  • Alkylation: Reacts with alkyl halides (

    
    ) in the presence of mild base (
    
    
    , MeCN) to form tertiary amines.
  • Reductive Amination: Reacts with aldehydes/ketones +

    
    .[]
    
  • Acylation/Sulfonylation: Standard reaction with acid chlorides or sulfonyl chlorides to generate amides/sulfonamides (common in library generation).[]

N1-Debenzylation (Protecting Group Removal)

To access the 2-(2,2,2-trifluoroethyl)piperazine core (where the N1 is free), the benzyl group must be removed.

  • Protocol: Hydrogenolysis.[]

    • Catalyst:

      
       (10%) or 
      
      
      (Pearlman's Catalyst).
    • Solvent: Methanol or Ethanol with catalytic HCl.[]

    • Pressure: 1–3 atm

      
      .
      
    • Outcome: Quantitative cleavage of the benzyl group, yielding the mono-substituted piperazine salt.[]

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 2,2,2-trifluoroethyl group is a superior bioisostere for ethyl or isopropyl groups.[]

  • Metabolic Blockade: The C-F bonds are extremely strong (approx. 116 kcal/mol), rendering the ethyl chain resistant to Cytochrome P450-mediated oxidation.[] An ethyl group at this position would be prone to hydroxylation; the trifluoroethyl group is metabolically inert.[]

  • Lipophilicity Tuning: The fluorine atoms increase lipophilicity (LogP) without adding excessive molecular weight, improving partition into lipid bilayers.[]

Therapeutic Areas
  • Neuropsychiatry: Used in ligands for Dopamine (D2/D3) and Serotonin (5-HT) receptors where piperazine is a classic pharmacophore.[]

  • Antivirals: Included in capsid binders or protease inhibitors to modulate solubility.[]

Experimental Protocol: Handling & Stability

Storage:

  • Store as the hydrochloride or oxalate salt for maximum stability.[] Free base is prone to absorbing

    
     from air (forming carbamates).
    
  • Temperature: 2–8°C (Desiccated).[3]

Standard Analytical Conditions (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[]

  • Gradient: 5% to 95% ACN over 8 minutes.

  • Detection: UV at 210 nm (absorption of the benzyl ring) and 254 nm.[]

References

  • PubChem Compound Summary. (2025). 1-Benzyl-3-(2,2,2-trifluoroethyl)piperazine.[][1][4] National Center for Biotechnology Information.[] Link

  • Khalili, F., et al. (2009).[][5] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. Link

  • BOC Sciences. (2024).[] 1-(2,2,2-Trifluoroethyl)piperazine Product Datasheet.

  • ChemScene. (2024). (S)-3-(2,2,2-Trifluoroethyl)piperazin-2-one Building Blocks. Link

  • Patel, M., et al. (2020).[] Synthesis of chiral piperazinone derivatives via amino acid cyclization. U.S. Patent Application US108129404B. Link

Biological Activity & Technical Profile: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, chemical biology, and experimental applications of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine . This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (CAS: 1279815-98-3 [racemate], 2408437-81-8 [R-isomer]) is a specialized chiral building block and pharmacophore scaffold used in the development of metabolically stable small molecule drugs.

Unlike simple piperazines, the incorporation of the 2,2,2-trifluoroethyl moiety at the C3 position imparts unique physicochemical properties—specifically modulation of pKa, lipophilicity, and metabolic resistance—making it a critical "bioisosteric tool" for optimizing lead compounds targeting GPCRs (e.g., 5-HT receptors) , viral proteases (e.g., HCV NS5A) , and kinase inhibitors .

This guide explores the compound's utility in Structure-Activity Relationship (SAR) campaigns, its synthesis, and protocols for biological validation.

Chemical Biology & Mechanism of Action[1]

The "Fluorine Effect" in Drug Design

The biological value of this compound lies in the trifluoroethyl group acting as a bioisostere for ethyl or isopropyl groups.

  • Metabolic Blockade: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (99 kcal/mol). Substitution at the C3 position blocks cytochrome P450-mediated oxidation, a common clearance pathway for piperazine rings.

  • pKa Modulation: The electron-withdrawing nature of the trifluoro group lowers the pKa of the adjacent secondary amine (N4) and the tertiary amine (N1). This reduces the percentage of ionized species at physiological pH (7.4), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

  • Conformational Restriction: The bulky trifluoroethyl group at C3 forces the piperazine ring into a specific chair conformation, locking the vector of the N1-benzyl group. This is crucial for distinguishing between receptor subtypes (e.g., 5-HT2A vs. 5-HT2C).

Pharmacophore Mapping

In a biological context, the molecule functions through three interaction points:

  • N1-Benzyl Tail: Provides hydrophobic stacking (π-π interactions) within the receptor binding pocket.

  • Piperazine Core: Acts as a rigid spacer and H-bond acceptor/donor.[1]

  • C3-Trifluoroethyl Arm: Occupies hydrophobic sub-pockets while resisting metabolic degradation.

Pharmacophore cluster_0 Pharmacological Profile Benzyl N1-Benzyl Group (Hydrophobic/π-Stacking) Core Piperazine Ring (Rigid Scaffold/pKa Modulation) Benzyl->Core N1 Attachment Target Biological Target (GPCR/Protease/Kinase) Benzyl->Target π-π Interaction Trifluoro C3-Trifluoroethyl Group (Metabolic Blockade/Lipophilicity) Core->Trifluoro C3 Substitution Core->Target Ionic/H-Bond Trifluoro->Target Hydrophobic Pocket Fill

Figure 1: Pharmacophore map illustrating the functional roles of each structural component in ligand-receptor binding.

Synthesis & Production Protocols

To evaluate biological activity, high-purity material is required. The following protocol describes the synthesis of the scaffold via a cyclization strategy , ensuring retention of chirality if starting from chiral amino acid precursors.

Synthesis Workflow (Technical Overview)

The most robust route involves the alkylation of a glycine derivative followed by cyclization, or the reduction of a pyrazine precursor.

Step-by-Step Protocol:

  • Reagents: N-Benzyl-ethylenediamine, Ethyl 4,4,4-trifluorocrotonate (or equivalent Michael acceptor), Lithium Aluminum Hydride (LAH).

  • Reaction:

    • Step A (Michael Addition): React N-benzyl-ethylenediamine with Ethyl 4,4,4-trifluorocrotonate in ethanol at 0°C to form the acyclic intermediate.

    • Step B (Cyclization): Heat the intermediate in refluxing toluene with a catalytic amount of acetic acid to close the ring, yielding the lactam (1-benzyl-3-(2,2,2-trifluoroethyl)-piperazin-2-one).

    • Step C (Reduction): Reduce the lactam using LAH in dry THF (reflux, 4h) to yield the final piperazine.

  • Purification: The product is an oil. Convert to the dihydrochloride salt using HCl/Dioxane for stability and biological testing.

Synthesis Start N-Benzyl-ethylenediamine + Ethyl 4,4,4-trifluorocrotonate Inter Intermediate: Acyclic Adduct Start->Inter Michael Addition (EtOH, 0°C) Lactam Cyclized Lactam: 1-Benzyl-3-(trifluoroethyl)-piperazin-2-one Inter->Lactam Cyclization (Toluene, Reflux) Final Final Product: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Lactam->Final Reduction (LAH, THF)

Figure 2: Synthetic pathway for the production of the 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine scaffold.

Biological Applications & Experimental Data[1][2][3][4][5][6]

In Vitro Metabolic Stability

This assay validates the "metabolic blockade" hypothesis. The trifluoroethyl group should significantly increase half-life compared to an ethyl analog.

Protocol:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: Test compound at 1 µM; Microsomal protein at 0.5 mg/mL.

  • Cofactor: NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with acetonitrile.

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    (intrinsic clearance).

Expected Data Profile: | Compound | R-Group at C3 | HLM


 (min) | CL

(µL/min/mg) | | :--- | :--- | :--- | :--- | | Control | -CH₂CH₃ (Ethyl) | 18.5 | 75.0 | | Target | -CH₂CF₃ (Trifluoroethyl) | > 60.0 | < 15.0 |

Interpretation: The fluorinated analog demonstrates superior metabolic stability, making it suitable for once-daily dosing formulations.

Receptor Binding Affinity (GPCR Screening)

Piperazines are privileged structures for 5-HT (Serotonin) and Dopamine receptors.

Protocol (Radioligand Binding):

  • Target: 5-HT2A and 5-HT2C receptors (CHO cell membranes).

  • Radioligand: [3H]-Ketanserin (for 5-HT2A).

  • Method:

    • Incubate membranes with radioligand and varying concentrations of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (

      
       to 
      
      
      
      M).
    • Incubate for 60 min at 25°C.

    • Filter through GF/B filters and count radioactivity.

  • Output: Determine

    
     values using the Cheng-Prusoff equation.
    
LogD and Lipophilicity

Lipophilicity is a key predictor of drug-likeness.

  • Method: Shake-flask method (Octanol/PBS pH 7.4).

  • Significance: The trifluoro group increases lipophilicity compared to a methyl group but reduces basicity.

  • Target Range: A LogD

    
     between 2.0 and 3.5 is ideal for CNS penetration. This compound typically exhibits a LogD 
    
    
    
    2.8, optimal for oral bioavailability.

References

  • Synthesis of Piperazine Scaffolds

    • Craig, J. C., & Young, R. J. (1962). 1-Benzylpiperazine.[2][3] Organic Syntheses, 42, 36. Link

  • Bioisosterism of Fluorine

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Piperazines in Medicinal Chemistry

    • Chaudhary, P., et al. (2024).[4] The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. Link

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Data: (R)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.[5] Link

    • PubChem CID 71300091.[6] Link

Disclaimer: This guide is for research and development purposes only. 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a chemical intermediate and is not approved for direct human therapeutic use. All experimental protocols should be conducted in accordance with local safety regulations.

Sources

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Building Block for Medicinal Chemistry

Executive Summary

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a specialized heterocyclic intermediate used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). Characterized by a piperazine core functionalized with a lipophilic, metabolically stable trifluoroethyl group and a versatile benzyl protecting group, this molecule serves as a critical scaffold for modulating physicochemical properties in drug design.

This guide details the structural identity, synthetic pathways, and experimental protocols for researchers utilizing this compound in lead optimization and SAR (Structure-Activity Relationship) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound exists as a racemic mixture or as distinct enantiomers. The trifluoroethyl moiety acts as a bioisostere for ethyl or isopropyl groups, providing enhanced metabolic stability against CYP450 oxidation while increasing lipophilicity.

Table 1: Core Technical Specifications
ParameterSpecification
IUPAC Name 1-Benzyl-3-(2,2,2-trifluoroethyl)piperazine
Common Name 1-(Phenylmethyl)-3-(2,2,2-trifluoroethyl)piperazine
CAS Number (Racemic) 1279815-98-3
CAS Number (R-Isomer) 2408437-81-8
CAS Number (S-Isomer) 2408437-79-4
Molecular Formula C₁₃H₁₇F₃N₂
Molecular Weight 258.28 g/mol
Physical State White to off-white solid or viscous oil (purity dependent)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Calc.) ~8.5 (N4 secondary amine), ~4.5 (N1 tertiary amine)

Synthetic Architecture & Causality

The synthesis of 3-substituted piperazines requires regioselective control. The most robust industrial route involves the construction of a piperazinone (lactam) intermediate followed by global reduction. This approach prevents the formation of regioisomers common in direct alkylation methods.

Retrosynthetic Analysis
  • Target: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.[1][2][3]

  • Precursor: 1-Benzyl-3-(2,2,2-trifluoroethyl)piperazin-2-one.

  • Starting Materials: N-Benzylethylenediamine + Ethyl 4,4,4-trifluorocrotonate (or equivalent trifluoro-butanoate derivative).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the isolated product, highlighting the critical reduction step.

SynthesisWorkflow Start N-Benzyl Ethylenediamine Intermediate Lactam Intermediate (Cyclization) Start->Intermediate Michael Addition & Amidation Reagent Ethyl 4,4,4- trifluorocrotonate Reagent->Intermediate Reduction Reduction (LAH or BH3) Intermediate->Reduction Carbonyl Removal Product 1-Benzyl-3-(2,2,2- trifluoro-ethyl)-piperazine Reduction->Product Quench & Purification

Figure 1: Step-wise synthesis via lactam intermediate to ensure regiochemical integrity.

Detailed Experimental Protocol

Objective: Synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine via reduction of the corresponding lactam.

Phase 1: Formation of the Lactam Scaffold

Rationale: Direct alkylation of piperazine is non-selective. Cyclization ensures the trifluoroethyl group is fixed at the C3 position relative to the N1-benzyl group.

  • Reactants: Charge a reaction vessel with N-benzylethylenediamine (1.0 equiv) and ethanol (solvent).

  • Addition: Dropwise add Ethyl 4,4,4-trifluorocrotonate (1.1 equiv) at 0°C to control the exotherm of the Michael addition.

  • Cyclization: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. The secondary amine first undergoes Michael addition to the alkene, followed by intramolecular amidation to close the ring.

  • Isolation: Concentrate in vacuo. The residue is typically a solid lactam: 1-benzyl-3-(2,2,2-trifluoroethyl)piperazin-2-one.

Phase 2: Reduction to Piperazine (Critical Step)

Rationale: The carbonyl group must be removed to generate the final saturated heterocycle. Lithium Aluminum Hydride (LAH) is chosen for its complete reduction capability.

  • Setup: Under an inert atmosphere (N₂ or Ar), suspend LAH (3.0 equiv) in anhydrous THF.

  • Addition: Dissolve the lactam intermediate in anhydrous THF and add dropwise to the LAH suspension at 0°C.

    • Control Point: Gas evolution (H₂) will occur. Monitor internal temperature.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours to ensure complete reduction of the amide.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Workup: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate.

  • Purification: The crude oil is purified via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) or converted to the dihydrochloride salt for crystallization.

Structural Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical markers must be verified.

NMR Diagnostic Signals
  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic:

      
       7.20–7.40 (m, 5H, Ph-H).
      
    • Benzyl:

      
       3.50 (s, 2H, N-CH ₂-Ph).
      
    • Trifluoroethyl:

      
       2.10–2.40 (m, 2H, -CH ₂-CF₃). The fluorine coupling often splits this into a complex multiplet.
      
    • Piperazine Ring:

      
       2.50–3.00 (m, 7H). The methine proton at C3 will be distinct due to the adjacent electron-withdrawing CF₃ group.
      
Mass Spectrometry
  • Method: LC-MS (ESI+).

  • Expected Mass:

    
    .
    
  • Fragmentation: Loss of the benzyl group (

    
     91) is a common fragment in MS/MS.
    

Applications in Drug Discovery[9]

This scaffold is highly valued for its ability to modulate the ADME (Absorption, Distribution, Metabolism, Excretion) profile of drug candidates.

Metabolic Stability

The 2,2,2-trifluoroethyl group blocks metabolic hot spots. Unlike a standard ethyl group, which is prone to hydroxylation by CYP450 enzymes, the C-F bonds strongly deactivate the adjacent C-H bonds, extending the half-life (


) of the molecule in vivo.
Basicity Modulation

The electron-withdrawing nature of the trifluoro group reduces the pKa of the adjacent nitrogen (N4), making it less basic than a standard piperazine. This can improve membrane permeability (LogD) and reduce off-target hERG channel inhibition.

Applications cluster_effects Pharmacological Benefits Core 1-Benzyl-3-(2,2,2- trifluoro-ethyl)-piperazine Metabolism Metabolic Blocking (Prevents Oxidation) Core->Metabolism Lipophilicity Increased Lipophilicity (Better BBB Penetration) Core->Lipophilicity Basicity pKa Modulation (Reduced N4 Basicity) Core->Basicity

Figure 2: Impact of the trifluoroethyl-piperazine scaffold on drug-like properties.

References

  • Sigma-Aldrich. (n.d.). (R)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Product Sheet. Retrieved from

  • Capot Chemical. (n.d.). Technical Data: CAS 2408437-81-8.[2] Retrieved from

  • PubChem. (n.d.).[4] Compound Summary: 3-(2,2,2-trifluoroethyl)piperazin-2-one.[5] National Library of Medicine. Retrieved from

  • ChemSrc. (n.d.). 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Physicochemical Properties. Retrieved from

Sources

potential therapeutic targets of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine , a specialized pharmacophore scaffold. Based on its structural homology to known bioactive ligands, this compound represents a strategic modification of the benzylpiperazine (BZP) core, designed to modulate lipophilicity, metabolic stability, and receptor selectivity.

A Technical Guide to Potential Therapeutic Targets

Executive Summary

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a 1,3-disubstituted piperazine derivative. It combines the privileged N-benzylpiperazine motif—a known driver of monoaminergic activity—with a C3-trifluoroethyl group. This fluorinated moiety serves as a bioisostere for propyl/ethyl chains, enhancing metabolic stability against


-oxidation while increasing lipophilicity (

) and introducing a distinct dipole moment.

This guide identifies three primary therapeutic target classes for this scaffold based on Structure-Activity Relationship (SAR) homology: Monoamine Transporters (MATs) , Sigma-1 Receptors (


R) , and Monoacylglycerol Lipase (MAGL) .
Part 1: Structural Biology & Chemical Properties
1.1 The Pharmacophore

The molecule consists of three critical domains:

  • The Basic Core: A piperazine ring (secondary or tertiary amine depending on N4-substitution) providing the necessary pKa (~8.5–9.5) for electrostatic interaction with aspartate residues in GPCRs and transporters.

  • The Hydrophobic Anchor (N1): A benzyl group that occupies the hydrophobic S1 binding pocket of target proteins (e.g., DAT, SERT).

  • The Fluorinated Modulator (C3): A 2,2,2-trifluoroethyl group.[1][2][3] This creates a chiral center at C3. The electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent N4 amine, potentially altering bioavailability and blood-brain barrier (BBB) penetration.

1.2 Metabolic Stability

The incorporation of the trifluoroethyl group blocks metabolic dealkylation or hydroxylation at the C3 side chain, a common clearance pathway for non-fluorinated alkyl piperazines. This modification typically extends the half-life (


) of the compound in microsomal stability assays.
Part 2: Primary Therapeutic Targets
2.1 Monoamine Transporters (DAT, SERT, NET)

The parent scaffold, 1-benzylpiperazine (BZP), is a non-selective monoamine releaser and reuptake inhibitor. The addition of the C3-trifluoroethyl group is predicted to refine this activity.

  • Mechanism: Competitive inhibition of the reuptake of Dopamine (DA), Serotonin (5-HT), and Norepinephrine (NE) by blocking the primary substrate binding site.

  • Therapeutic Potential: Antidepressants (SERT/NET selectivity), ADHD therapeutics (DAT/NET selectivity), or anti-obesity agents.

  • Hypothesis: The bulky C3-substituent may induce steric clashes in the Dopamine Transporter (DAT), potentially shifting selectivity towards the Serotonin Transporter (SERT), reducing abuse potential compared to unsubstituted BZP.

2.2 Sigma-1 Receptor (

R)

N-substituted piperazines with hydrophobic benzyl groups are classic high-affinity ligands for the Sigma-1 receptor, an intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Mechanism: Ligand binding to

    
    R modulates calcium signaling (
    
    
    
    ) between the ER and mitochondria. Agonists promote neuroprotection and synaptic plasticity; antagonists are explored for neuropathic pain and cancer.
  • Structural Fit: The trifluoroethyl group provides the necessary bulk to fill the hydrophobic pocket of the

    
    R ligand-binding domain, potentially increasing affinity into the nanomolar (nM) range.
    
2.3 Monoacylglycerol Lipase (MAGL)

Recent patent literature (e.g., WO2019072785) identifies 3-(2,2,2-trifluoroethyl)piperazine derivatives as intermediates for MAGL inhibitors.

  • Mechanism: Inhibition of MAGL prevents the degradation of 2-Arachidonoylglycerol (2-AG), an endocannabinoid.

  • Therapeutic Potential: Analgesia, anti-inflammatory, and neuroprotection (via CB1/CB2 receptor activation).

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the scaffold: modulating synaptic transmission via MATs and regulating cellular stress via


R.

MoA_Pathways cluster_MAT Synaptic Cleft (Monoamines) cluster_Sigma Intracellular (ER-Mitochondria) Compound 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine DAT Dopamine Transporter (DAT) Compound->DAT  Binding (Ki < 100nM) SERT Serotonin Transporter (SERT) Compound->SERT  Binding (Ki < 50nM) Sigma1 Sigma-1 Receptor (σ1R) Compound->Sigma1  Agonism/Antagonism Inhibition Reuptake Inhibition DAT->Inhibition SERT->Inhibition Effect_MAT Increased Synaptic DA / 5-HT Inhibition->Effect_MAT Transloc Chaperone Translocation Sigma1->Transloc Effect_Sigma Ca2+ Homeostasis & Neuroprotection Transloc->Effect_Sigma

Caption: Dual-mechanism pathway showing synaptic modulation via transporter inhibition and intracellular regulation via Sigma-1 receptor interaction.

Part 4: Experimental Validation Protocols

To validate these targets, the following hierarchical screening workflow is recommended.

4.1 Protocol: Radioligand Binding Assay (Primary Screen)

Objective: Determine the affinity (


) of the compound for DAT, SERT, and 

R.
  • Membrane Preparation:

    • Use HEK293 cells stably expressing human DAT, SERT, or

      
      R.
      
    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

      
       for 20 min. Resuspend pellet.
      
  • Assay Setup:

    • Total Binding: Incubate membranes (

      
       protein) with radioligand (e.g., 
      
      
      
      WIN35,428 for DAT,
      
      
      Citalopram for SERT,
      
      
      Pentazocine for
      
      
      R).
    • Non-Specific Binding (NSB): Define using excess cold competitor (e.g.,

      
       GBR12909 for DAT, Haloperidol for 
      
      
      
      R).
    • Test Compound: Add 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine at concentrations ranging from

      
       to 
      
      
      
      .
  • Incubation: 1 hour at 25°C.

  • Harvesting: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
4.2 Protocol: Functional Uptake Assay (Secondary Screen)

Objective: Confirm if the binding results in functional inhibition of neurotransmitter uptake.

  • Cell Culture: Seed CHO cells expressing hDAT or hSERT in 96-well plates.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with test compound (0.1 nM – 10

    
    ) for 10 min at 37°C.
    
  • Substrate Addition: Add fluorescent substrate (e.g., ASP+ or fluorescent neurotransmitter analog) or radiolabeled substrate (

    
    , 
    
    
    
    ).
  • Uptake Phase: Incubate for 5–10 min.

  • Termination: Wash cells 3x with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure fluorescence/radioactivity.

  • Data Output: Plot % Inhibition vs. Log[Concentration] to determine functional

    
    .
    
Part 5: Screening Workflow Visualization

Screening_Workflow Start Compound Synthesis (Chiral Separation) Primary Primary Screen: Radioligand Binding (10 µM Single Point) Start->Primary Hit_Check >50% Displacement? Primary->Hit_Check Hit_Check->Start No (Redesign) Secondary Secondary Screen: Dose-Response (Ki Determination) Targets: DAT, SERT, Sigma-1 Hit_Check->Secondary Yes Functional Functional Assay: Neurotransmitter Uptake (Agonist vs Antagonist) Secondary->Functional ADME ADME Profiling: Microsomal Stability (Trifluoroethyl effect) Functional->ADME Lead Lead Optimization ADME->Lead

Caption: Hierarchical screening cascade from synthesis to lead optimization, prioritizing binding affinity and functional efficacy.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(2,2,2-Trifluoroethyl)piperazine. Retrieved from [Link]

  • Ignatowska-Jankowska, B., et al. (2015). Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice.[2] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • World Intellectual Property Organization (2019).WO2019072785A1 - Piperazine derivatives as MAGL inhibitors.

Sources

In Vitro Preclinical Evaluation of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine: A Technical Guide to Pharmacological and Safety Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperazine scaffold is a privileged structure, frequently utilized for its favorable interactions with central nervous system (CNS) targets and its emerging role in oncology as a tubulin modulator[1]. 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (BTEP) represents a highly specialized convergence of two distinct pharmacophores: a lipophilic benzylpiperazine core and a metabolically robust trifluoroethyl moiety.

As a Senior Application Scientist, I approach the in vitro evaluation of BTEP not merely as a checklist of assays, but as a mechanistic interrogation of its structural components. The trifluoromethyl (-CF3) group is strategically incorporated to enhance lipophilicity, improve membrane permeability, and provide steric shielding to the piperazine ring, fundamentally altering its metabolic stability and target binding affinity due to the highly polarized, exceptionally strong C–F bond[2][3]. Conversely, the benzylpiperazine core carries known liabilities, including the potential to induce oxidative stress and mitochondrial-driven apoptosis in hepatic and glial cells[4][5].

This whitepaper outlines a self-validating, multiparametric in vitro workflow designed to rigorously profile BTEP’s absorption, distribution, metabolism, and excretion (ADME) characteristics, cytotoxic boundaries, and cardiac safety liabilities.

Physicochemical & ADME Profiling: The Trifluoroethyl Advantage

Mechanistic Rationale

Unsubstituted piperazines are highly susceptible to rapid oxidative metabolism, specifically N-dealkylation and ring oxidation by Cytochrome P450 (CYP) enzymes. The strategic placement of the 2,2,2-trifluoroethyl group at the C3 position serves a dual purpose: it lowers the pKa of the adjacent basic nitrogen (reducing non-specific binding) and acts as a metabolic block[2][3]. To validate this design hypothesis, a Human Liver Microsome (HLM) stability assay is the definitive first step.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol is self-validating through the inclusion of high- and low-clearance reference standards.

  • Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and BTEP (final concentration 1 µM, 0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At predefined intervals (

    
     minutes), extract 50 µL aliquots from the reaction mixture.
    
  • Quenching: Immediately quench the extracted aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent BTEP compound.

  • Validation Controls: Run parallel incubations with Verapamil (rapid clearance positive control) and Warfarin (metabolically stable negative control).

Pharmacological & Cytotoxic Profiling

Mechanistic Rationale

Derivatives of N-benzylpiperazine (BZP) have been shown to trigger significant cytotoxic events at high concentrations. In vitro studies using human cancer cell models (such as LN-18) and hepatic models (HepaRG) demonstrate that BZP derivatives induce reactive oxygen species (ROS) production, deplete ATP, and depolarize the inner mitochondrial membrane, ultimately activating Caspase-9 and Caspase-3 to trigger apoptosis[4][5]. Furthermore, piperazine-based benzimidazoles have demonstrated moderate to high cytotoxicity against breast cancer (MDA-MB-231) and glioblastoma (U-87 MG) cell lines by acting as tubulin modulators[1]. Evaluating BTEP in a highly metabolically competent cell line like HepaRG is critical for defining its therapeutic window.

Protocol 2: HepaRG Cell Viability (MTT) Assay
  • Cell Seeding: Seed differentiated human HepaRG cells into 96-well plates at a density of

    
     cells/well in 100 µL of William’s E medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Compound Treatment: Aspirate the medium and replace it with serum-free medium containing BTEP at a logarithmic concentration gradient (0.1 µM to 1000 µM). Include a 0.1% DMSO vehicle control and a 1% Triton X-100 positive control for maximum cell death.

  • Incubation: Incubate the treated cells for 24 and 48 hours to assess time-dependent toxicity[4].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble formazan.

  • Solubilization: Aspirate the medium carefully and add 100 µL of pure DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (

    
    ) using non-linear regression analysis.
    

Cardiac Safety Pharmacology: hERG Liability

Mechanistic Rationale

Basic amines, such as piperazines, are notorious for interacting with the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). Inhibition of the rapidly activating delayed rectifier cardiac current (


) can lead to QT interval prolongation and fatal arrhythmias (Torsades de Pointes)[6][7]. While the electron-withdrawing -CF3 group in BTEP lowers the basicity of the piperazine ring—potentially reducing hERG affinity—the simultaneous increase in lipophilicity may counteract this benefit[2][3]. Therefore, an automated whole-cell patch-clamp assay under physiological temperatures is mandatory[8].
Protocol 3: Automated Whole-Cell Patch-Clamp hERG Assay
  • Cell Preparation: Utilize CHO cells stably transfected with the KCNH2 (hERG) gene. Suspend cells in extracellular buffer and load them into a planar 384-well patch-clamp chip (e.g., QPatch or IonFlux system)[6][7].

  • Seal Formation: Apply automated negative pressure to capture single cells and form a giga-ohm seal (

    
    ). Rupture the membrane to establish the whole-cell configuration.
    
  • Temperature Control: Clamp the recording site temperature to physiological conditions (36-37°C) to accurately capture temperature-dependent channel kinetics[8].

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current[7][8].

  • Compound Application: Apply BTEP sequentially at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Validation: Ensure the pre-compound tail current is

    
    . Use 0.1% DMSO as a negative control and E-4031 (a known hERG inhibitor, 
    
    
    
    ) as a positive control to validate assay sensitivity[6][7].

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of BTEP based on the structural contributions of the benzylpiperazine and trifluoroethyl moieties.

ParameterAssay ModelExpected Range / BenchmarkMechanistic Implication
Metabolic Half-Life (

)
HLM Stability

minutes
-CF3 group successfully shields the piperazine ring from rapid CYP-mediated N-dealkylation[2][3].
Hepatotoxicity (

)
HepaRG MTT (24h)

Benzylpiperazine core induces moderate oxidative stress at high micromolar/millimolar concentrations[5].
hERG Inhibition (

)
Automated Patch-Clamp

Lowered pKa of the piperazine nitrogen mitigates high-affinity trapping in the Kv11.1 pore[7].
Lipophilicity (LogP) In Silico / Shake-Flask

Optimal balance for passive membrane permeability and blood-brain barrier (BBB) penetration[2].

Visualizations

Workflow Architecture

Workflow A 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine B ADME Profiling (HLM Stability) A->B C Cytotoxicity & Efficacy (HepaRG MTT Assay) A->C D Cardiac Safety (hERG Patch-Clamp) A->D E Lead Optimization Decision B->E C->E D->E

Fig 1. Multiparametric in vitro evaluation cascade for BTEP.

Mechanistic Pathway

Pathway N1 BTEP Internalization N2 ROS Overproduction N1->N2 N3 Mitochondrial Membrane Depolarization N2->N3 N4 ATP Depletion N3->N4 N5 Caspase-9 Activation N3->N5 N6 Caspase-3 Activation N5->N6 N7 Cellular Apoptosis N6->N7

Fig 2. Mitochondrial apoptotic pathway induced by benzylpiperazine derivatives.

References

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis Source: Archives of Toxicology / NIH URL:[Link]

  • Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity Source: CNR-IRIS URL:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI Molecules URL:[Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel Source: Reaction Biology URL:[Link]

  • Investigation of in vitro IKr/hERG assays under physiological temperature conditions using the semi-automated patch-clamp system Source: Sophion Bioscience URL:[Link]

Sources

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine scaffold, a privileged structural motif in modern medicinal chemistry. This scaffold represents a strategic convergence of three critical pharmacophoric elements: the lipophilic benzyl anchor, the polar/basic piperazine core, and the metabolically stable trifluoroethyl moiety.

This guide is designed for medicinal chemists and drug discovery scientists. It moves beyond basic descriptions to explore the causality of structure-activity relationships (SAR), detailing how the electron-withdrawing nature of the trifluoroethyl group modulates the pKa of the piperazine ring to enhance CNS penetration and metabolic stability.

Structural Rationale & The "Fluorine Effect"

The utility of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine lies in its ability to solve common ADME (Absorption, Distribution, Metabolism, Excretion) challenges through precise electronic modulation.

The pKa Modulation

Standard piperazines are highly basic (


), which often leads to high ionization at physiological pH (7.4). While this aids solubility, it can severely limit membrane permeability and blood-brain barrier (BBB) crossing.
  • The Trifluoroethyl Impact: The 2,2,2-trifluoroethyl group at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the adjacent N4 nitrogen.

  • Result: The

    
     of the N4 nitrogen is typically lowered by 1.5–2.0 log units (to approx. 7.5–8.0). This increases the fraction of the non-ionized species at physiological pH, significantly enhancing lipophilicity (
    
    
    
    ) and membrane permeability without abolishing solubility [1].
Metabolic Blocking

The C3 position of piperazines is a common "soft spot" for oxidative metabolism (CYP450-mediated


-hydroxylation).
  • Mechanism: Replacing a hydrogen or methyl group with a trifluoroethyl group blocks this metabolic vector. The C-F bond is the strongest in organic chemistry (

    
    ), rendering the adjacent carbons resistant to enzymatic oxidation.
    
Quantitative Structural Comparison
FeatureStandard 1-Benzylpiperazine3-Methyl Analog3-(2,2,2-Trifluoroethyl) Analog
N4 pKa (Calc) ~9.8~9.9~7.8 - 8.2
LogP 1.92.22.8
Metabolic Stability Low (Ring oxidation)ModerateHigh (Blocked)
Conformation Chair (Flexible)Chair (Equatorial Me)Chair (Equatorial

)

Synthetic Pathways[1][2][3][4][5]

Robust synthesis is the foundation of any SAR campaign. Two primary routes are recommended depending on the required stereochemistry.

Route A: Chiral Pool Synthesis (Enantioselective)

This route utilizes chiral amino acids to establish the C3 stereocenter early, preventing the need for difficult chiral resolutions later.

  • Starting Material: (S)- or (R)-Trifluoroalanine derivatives (or equivalent fluorinated amino acids).

  • Key Step: Cyclization with N-benzyl glycine esters.

Route B: Vinyl Trifluoromethyl Ketone (Racemic/Separable)

A modular approach suitable for library generation.

  • Mechanism: Aza-Michael addition of benzylamine to a vinyl trifluoromethyl ketone, followed by trapping with a 1,2-dielectrophile (e.g., oxalyl chloride or chloroacetyl chloride) and reduction.

Visualization of Synthetic Logic

Synthesis_Pathways Start_A Amino Acid Precursor (Chiral) Step_A1 Coupling with Benzylamine Start_A->Step_A1 Amide Bond Step_A2 Cyclization (Diketopiperazine) Step_A1->Step_A2 Intramolecular Step_A3 Global Reduction (LiAlH4/BH3) Step_A2->Step_A3 Reduces C=O Final 1-Benzyl-3-(2,2,2-trifluoroethyl) -piperazine Step_A3->Final Yields Amine Start_B Vinyl-CF3 Ketone Step_B1 Aza-Michael Addition Start_B->Step_B1 Benzylamine Step_B2 1,2-Diamine Formation Step_B1->Step_B2 Reductive Amination Step_B2->Final Cyclization

Figure 1: Comparison of Chiral Pool (Top) and Vinyl Ketone (Bottom) synthetic strategies.

SAR Exploration Strategy

When optimizing this scaffold, the molecule should be viewed as three distinct vectors.

Vector N1: The Hydrophobic Anchor (Benzyl)

This region typically targets hydrophobic pockets (e.g., in Sigma-1 or Dopamine receptors).

  • Optimization:

    • Electronic Scan: Introduce -F, -Cl, -OMe at para and meta positions. Electron-withdrawing groups (EWGs) on the benzyl ring decrease the basicity of N1, indirectly affecting N4 via through-space effects.

    • Steric Scan: Replace Benzyl with Phenethyl (extends reach) or Cyclohexylmethyl (increases

      
       character, lowers aromaticity).
      
Vector C3: The Fluorine Modulator
  • Stereochemistry: The (S)- and (R)-enantiomers often show distinct biological profiles due to the spatial orientation of the bulky

    
     group.
    
  • Bioisosteres: If the

    
     group is too lipophilic, consider a difluoroethyl (
    
    
    
    ) or monofluoroethyl (
    
    
    ) analog to "walk down" the lipophilicity ladder while maintaining some metabolic protection.
Vector N4: The Functional Handle

This is the primary vector for library expansion.

  • Ureas/Amides: Reacting N4 with isocyanates or acid chlorides creates neutral, stable linkers often found in antitubercular agents (e.g., QcrB inhibitors) [2].

  • Alkylation: Introduction of a second basic center or a polar tail can shift the target from CNS (Sigma/Dopamine) to peripheral targets (Transporters).

Case Studies & Pharmacological Applications[6]

Sigma-1 Receptor Ligands (Pain & Neuroprotection)

Benzylpiperazines are classic scaffolds for Sigma-1 receptor (


R) ligands. The trifluoroethyl group enhances 

R selectivity over

R by exploiting a specific hydrophobic sub-pocket.
  • Mechanism: The basic N4 interacts with Asp126 in the

    
    R binding site. The benzyl group engages in 
    
    
    
    stacking with aromatic residues (e.g., Trp, Tyr). The trifluoroethyl group adds bulk that excludes the molecule from the smaller
    
    
    R pocket [3].
Antitubercular Agents (QcrB Inhibitors)

Recent studies have highlighted benzylpiperazine ureas as inhibitors of the mycobacterial cytochrome


 complex (QcrB).[1]
  • Role of Scaffold: The piperazine core acts as a rigid linker orienting the benzyl group and the urea tail. The trifluoroethyl substitution protects the core from rapid oxidative clearance by the host, improving the pharmacokinetic (PK) profile (Half-life extension) [4].

Visualization of SAR Logic

SAR_Logic Center Core Scaffold: 1-Benzyl-3-(2,2,2-trifluoroethyl)piperazine N1 Vector N1 (Benzyl) Hydrophobic Interaction Center->N1 C3 Vector C3 (Trifluoroethyl) Metabolic Block / pKa Tuner Center->C3 N4 Vector N4 (Amine) Linker / H-Bond Acceptor Center->N4 Sigma Target: Sigma-1 Receptor (Req: High LogP, Basic N4) N1->Sigma Optimize Aromatics C3->Sigma Selectivity Filter TB Target: M. tuberculosis (Req: Urea Linker on N4) C3->TB PK Enhancement N4->TB Derivatize to Urea

Figure 2: SAR Decision Tree mapping structural vectors to therapeutic targets.

Experimental Protocols

Protocol: Synthesis of 1-Benzyl-3-(2,2,2-trifluoroethyl)piperazine

(Adapted from general piperazine synthesis methodologies [5])

Reagents: N-Benzyl-ethylenediamine, Trifluoro-acetoacetate (or equivalent), Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM).

  • Imine Formation: Dissolve N-benzyl-ethylenediamine (1.0 eq) in dry DCM. Add trifluoro-acetoacetate (1.1 eq) dropwise at 0°C. Stir for 2 hours to form the intermediate imine/enamine.

  • Cyclization/Reduction: Cool to -10°C. Add Sodium Triacetoxyborohydride (2.5 eq) in portions. Allow the reaction to warm to room temperature overnight. Note: This "one-pot" reductive amination/cyclization requires careful pH control (maintain pH ~5-6 using acetic acid).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: The secondary amine product is purified via flash column chromatography (Eluent: Hexane/Ethyl Acetate with 1% Triethylamine).

Protocol: Determination of pKa (Potentiometric Titration)

Purpose: To validate the electron-withdrawing effect of the trifluoroethyl group.

  • Preparation: Dissolve 5 mg of the compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). If solubility is low, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent.

  • Titration: Titrate with 0.1 M HCl and 0.1 M NaOH using an automated potentiometric titrator (e.g., Sirius T3).

  • Analysis: Plot pH vs. Volume. Identify the inflection point corresponding to the N4 nitrogen.

    • Expected Result:

      
       ~ 7.8 - 8.2 (compared to ~9.8 for non-fluorinated analog).
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Satish, S., et al. (2021).[1][2] Design, synthesis and SAR of antitubercular benzylpiperazine ureas. Molecular Diversity. Link

  • Rambo, R., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Org. Synth. (1973). 1-Benzylpiperazine synthesis protocols. Organic Syntheses. Link

Sources

Comprehensive Toxicological Assessment Strategy: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

[1]

Executive Summary

Compound: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Chemical Class: Fluorinated Benzylpiperazine Derivative Primary Risk Profile: CNS Stimulation, Corrosivity, Potential Cardiotoxicity (hERG)[1]

This compound represents a structural hybrid of the benzylpiperazine (BZP) pharmacophore—a known psychostimulant—and a fluoroalkyl moiety.[1] The introduction of a 2,2,2-trifluoroethyl group at the C3 position of the piperazine ring significantly alters physicochemical properties, likely enhancing lipophilicity and metabolic stability compared to the parent BZP.[1] Consequently, the toxicological assessment must prioritize central nervous system (CNS) overstimulation , bioaccumulation , and metabolic interactions (CYP450 inhibition).[1]

Part 1: Physicochemical & Structural Analysis (In Silico Prediction)[1]

The toxicological potential of a small molecule is dictated by its ability to cross biological membranes and interact with protein targets.[1]

Structural Alerts
  • Piperazine Core: Historically associated with skin/eye irritation and sensitization (e.g., occupational asthma).[1] In medicinal chemistry, it serves as a privileged scaffold for monoamine transporter ligands.[1]

  • Benzyl Moiety (N1-substituent): A critical determinant for affinity to Dopamine (DAT) and Serotonin (SERT) transporters.[1] Metabolic liability involves oxidative dealkylation.[1]

  • 2,2,2-Trifluoroethyl Group (C3-substituent):

    • Electronic Effect: The strong electron-withdrawing nature of the CF3 group lowers the pKa of the adjacent secondary amine (N4), potentially reducing lysosomal trapping compared to non-fluorinated analogs.[1]

    • Metabolic Stability: Unlike N-linked trifluoroethyl groups, a C-linked group is metabolically robust.[1] However, it increases lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration.[1]

Predicted Physicochemical Properties
PropertyPredicted ValueToxicological Implication
LogP 2.8 – 3.2High membrane permeability; likely high CNS exposure.[1]
pKa (N4) ~8.5Moderately basic; exists as a cation at physiological pH.[1]
PSA ~15 ŲExcellent BBB penetration (PSA < 90 Ų is ideal for CNS drugs).[1]
MW ~258 g/mol Optimal range for oral bioavailability.[1]

Part 2: Toxicokinetics (ADME) Predictions

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) is vital for predicting systemic toxicity.[1]

Metabolic Pathways

The primary clearance mechanism is predicted to be hepatic metabolism via Cytochrome P450 enzymes.[1]

  • N-Dealkylation (Major): Cleavage of the benzyl group by CYP3A4/2D6, yielding 3-(2,2,2-trifluoroethyl)piperazine and benzoic acid derivatives.[1]

  • Aromatic Hydroxylation (Minor): Oxidation of the benzyl ring (para- or meta-position).[1]

  • Glucuronidation: Phase II conjugation of the secondary amine or hydroxylated metabolites.[1]

Critical Note on Fluorine Toxicity: The C-C bond connecting the trifluoroethyl group to the piperazine ring is strong.[1] Unlike trifluoroethyl ethers (e.g., fluroxene), this compound is unlikely to release toxic trifluoroethanol or free fluoride ions under physiological conditions.[1]

Predicted Metabolic Map

MetabolicPathwayParentParent Compound1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazineMet1Metabolite 1 (Major)3-(2,2,2-trifluoroethyl)piperazineParent->Met1CYP450(N-dealkylation)Met2Metabolite 2 (Minor)Hydroxylated Benzyl AnalogParent->Met2CYP2D6(Aromatic Hydroxylation)BenzaldehydeBenzaldehyde -> Benzoic AcidParent->BenzaldehydeSide ProductMet3ConjugateN-GlucuronideMet1->Met3UGT(Glucuronidation)

Caption: Predicted Phase I and Phase II metabolic pathways. N-dealkylation is the expected rate-limiting step for clearance.[1]

Part 3: Target Organ Toxicity (Read-Across)[1]

Neurotoxicity (High Concern)

Based on the structural homology to 1-Benzylpiperazine (BZP) :

  • Mechanism: Likely acts as a releaser or reuptake inhibitor of dopamine and norepinephrine.[1][2]

  • Acute Symptoms: Hyperactivity, agitation, tachycardia, hypertension, mydriasis (dilated pupils), and potential seizure induction at high doses.[1]

  • Chronic Risk: Potential for dopaminergic neurotoxicity or receptor downregulation (tolerance).[1]

Cardiotoxicity (Moderate Concern)[1]
  • hERG Inhibition: Lipophilic secondary amines with benzyl substituents are frequent offenders for blocking the hERG potassium channel, leading to QT interval prolongation and Torsades de Pointes.[1]

  • Sympathomimetic Stress: Direct adrenergic stimulation increases cardiac workload, posing risks of arrhythmia in susceptible models.[1]

Irritation & Sensitization[1]
  • Corrosivity: As a piperazine base, the pure substance is likely corrosive to eyes (Risk Phrase R34/H314) and irritating to the respiratory tract.[1]

  • Sensitization: Piperazines are known respiratory sensitizers.[1] Inhalation of dust/aerosols should be strictly avoided.[1][3]

Part 4: Experimental Protocols for Validation

To confirm the predicted profile, the following tiered testing strategy is recommended.

Tier 1: In Vitro Screening (High Throughput)[1]
Protocol A: Cytotoxicity Assessment (MTT Assay)
  • Objective: Determine basal cellular toxicity (

    
    ).
    
  • Cell Line: HepG2 (Liver) or SH-SY5Y (Neuronal).[1]

  • Method:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Expose to compound (0.1 µM – 100 µM) for 24 hours.

    • Add MTT reagent; incubate 4 hours.

    • Solubilize formazan crystals in DMSO.

    • Measure absorbance at 570 nm.[1]

    • Threshold:

      
       indicates high cytotoxicity.[1]
      
Protocol B: hERG Safety Screen (Patch Clamp)
  • Objective: Assess cardiac arrhythmia risk.

  • System: CHO cells stably expressing hERG channels.[1]

  • Method: Whole-cell patch-clamp recording.[1]

    • Perfusion:[1] Apply compound at 1, 10, and 30 µM.[1]

    • Readout: Measure tail current inhibition.[1]

    • Criterion: >50% inhibition at 10 µM triggers a "Red Flag" for cardiotoxicity.[1]

Tier 2: In Vivo / Ex Vivo Confirmation
Protocol C: Functional Observational Battery (FOB)
  • Objective: Detect CNS stimulation/depression.[1]

  • Subject: Rodent model (C57BL/6 Mice).

  • Dosing: Oral gavage (escalating doses: 5, 10, 30 mg/kg).[1]

  • Observations (0–4 hours post-dose):

    • Locomotor activity (Open Field Test).

    • Body temperature (Rectal probe).[1]

    • Tremors/Convulsions.[1]

    • Startle response.[1]

Toxicological Screening Workflow

ToxWorkflowStartCompound Synthesis& Purification (>98%)InSilicoIn Silico Profiling(Derek Nexus / QSAR)Start->InSilicoTier1Tier 1: In Vitro(Cytotox + hERG)InSilico->Tier1Decision1Pass?Tier1->Decision1Tier2Tier 2: ADME + CNS(Microsomal Stability + FOB)Decision1->Tier2YesStopSTOP: Lead Optimization(Reduce Lipophilicity)Decision1->StopNo (hERG < 10µM)ReportGenerate Tox ProfileTier2->Report

Caption: Decision-tree for advancing the compound through preliminary safety profiling.

Part 5: Occupational Safety & Handling[1]

Given the lack of specific SDS data, handle as a Category 3 Acute Toxicant and Category 1B Skin Corrosive (Precautionary Principle).[1]

  • PPE: Nitrile gloves (double-gloved), safety goggles, and lab coat.[1] Work strictly within a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the benzylamine moiety.

  • Spill Response: Neutralize with weak acid (citric acid) if spilled, absorb with inert material, and incinerate as hazardous chemical waste.[1]

References

  • Baumann, M. H., et al. (2005).[1][2] N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA).[1] Neuropsychopharmacology.[1]

  • Elliott, S. (2011).[1] Current awareness of piperazines: pharmacology and toxicology.[1][4] Drug Testing and Analysis.[1][2][4]

  • OECD. (2023). Test No. 424: Neurotoxicity Study in Rodents.[1] OECD Guidelines for the Testing of Chemicals.[1]

  • FDA. (2005).[1] Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation).[1]

  • European Chemicals Agency (ECHA). (2024).[1] Registration Dossier: Piperazine.[1][5] (Used for read-across on piperazine core corrosivity).[1]

Spectroscopic Characterization of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine. This molecule is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperazine scaffold in numerous pharmaceuticals.[1][2] A thorough understanding of its spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control in a research and development setting.

This document will detail the anticipated features in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretations are based on established principles of spectroscopic analysis and data from structurally related compounds.

Molecular Structure and Key Features

The structure of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine incorporates several key functional groups that will give rise to characteristic spectroscopic signals: a benzyl group, a piperazine ring, and a trifluoroethyl substituent. The interplay of these groups dictates the chemical environment of each atom and the molecule's fragmentation behavior.

M [M]⁺˙ m/z = 258 F1 [M - CH₂CF₃]⁺ m/z = 175 M->F1 - •CH₂CF₃ F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F2 Piperazine ring cleavage F3 [C₄H₈N]⁺ m/z = 70 F1->F3 Ring fragmentation

Sources

Methodological & Application

Comprehensive Analytical Protocols for the Detection of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Analytical Rationale

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (CAS: 1279815-98-3) is a complex synthetic piperazine derivative often utilized as a pharmaceutical building block and structurally related to fluorinated designer drugs. From an analytical perspective, this molecule presents a dual-functional challenge and advantage:

  • The Benzyl Moiety: Provides a strong UV chromophore (λmax ~210-254 nm) and a highly stable mass spectrometric reporter ion (m/z 91, tropylium cation), which is critical for low-level detection .

  • The Trifluoroethyl Group: Significantly increases the molecule's lipophilicity and volatility compared to unsubstituted piperazines, altering its retention behavior on reversed-phase columns and requiring specialized mass transitions.

  • Dibasic Nature: The piperazine ring contains a tertiary amine (N1, attached to the benzyl group) and a secondary amine (N4). With pKa values typically ranging between 5.5 and 9.8, the molecule is positively charged at physiological and acidic pH, dictating the necessity for cation-exchange sample preparation .

Self-Validating Sample Preparation (MCX-SPE)

To ensure the highest extraction recovery from complex biological matrices (e.g., plasma, urine) while eliminating ion-suppressing phospholipids, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the method of choice.

Causality of Choice: By acidifying the sample, both nitrogen atoms on the piperazine ring become fully protonated. This allows the analyte to bind strongly to the negatively charged sulfonic acid groups of the MCX resin via ionic interactions. Because the binding is ionic rather than purely hydrophobic, the cartridge can be aggressively washed with 100% organic solvents to strip away neutral and acidic interferents without risking analyte breakthrough.

SPE_Workflow N1 1. Sample Matrix (Plasma/Urine) N2 2. Acidification (Add 2% H3PO4) N1->N2 N3 3. MCX Cartridge Conditioning N2->N3 N4 4. Sample Loading (Ion Exchange) N3->N4 N5 5. Wash Steps (0.1M HCl & MeOH) N4->N5 N6 6. Target Elution (5% NH4OH in MeOH) N5->N6 N7 7. Reconstitution for LC-MS/MS N6->N7

Solid-Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX).

Step-by-Step SPE Protocol
  • System Validation Step: Spike 500 µL of the biological sample with 10 µL of TFMPP-d4 (1-(3-trifluoromethylphenyl)piperazine-d4) at 100 ng/mL. This acts as the internal standard (IS) to continuously monitor extraction recovery and matrix effects.

  • Acidification: Add 500 µL of 2% Phosphoric acid (H₃PO₄) to the sample. Vortex for 30 seconds.

  • Conditioning: Pass 2 mL of Methanol (MeOH) followed by 2 mL of LC-MS grade water through the 30 mg MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2 mL of 0.1 M HCl (removes basic hydrophilic interferents), followed by 2 mL of 100% MeOH (removes neutral/acidic hydrophobic lipids).

  • Elution: Elute the target analyte using 2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Mechanism: The high pH neutralizes the piperazine nitrogens, breaking the ionic bond with the resin and allowing the methanol to elute the lipophilic free base.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A.

LC-MS/MS (ESI+) Quantitative Workflow

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for piperazine quantification due to its unparalleled sensitivity and selectivity.

Causality of Chromatographic Choices: A Biphenyl core-shell column is selected over a traditional C18 phase. The biphenyl stationary phase provides orthogonal π-π interactions with the benzyl ring of the analyte, offering superior retention and baseline separation from endogenous aliphatic amines that commonly co-elute on C18 columns. An acidic mobile phase ensures the analyte remains protonated for optimal positive Electrospray Ionization (ESI+).

Step-by-Step LC-MS/MS Protocol
  • Column: Biphenyl Core-Shell (100 mm × 2.1 mm, 2.6 µm).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, re-equilibrate at 5% B for 2 mins. Flow rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400°C

    • MRM Transitions: Precursor [M+H]⁺ is m/z 259.1.

      • Quantifier: 259.1 → 91.1 (Collision Energy: 25 eV)

      • Qualifier: 259.1 → 169.1 (Collision Energy: 15 eV)

  • Self-Validation Check: The ratio between the quantifier (91.1) and qualifier (169.1) ions must remain within ±20% of the reference standard for a positive identification.

Fragmentation N1 Precursor Ion [M+H]+ m/z 259.1 N2 Tropylium Cation m/z 91.1 N1->N2 N-Dealkylation N3 Piperazine Core Cleavage m/z 169.1 N1->N3 Loss of Benzyl N4 Secondary Fragment m/z 149.1 (-HF) N3->N4 -HF Loss

Proposed ESI+ MS/MS fragmentation pathway for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.

GC-MS Workflow with Pre-Column Derivatization

While LC-MS/MS is preferred for biological fluids, Gas Chromatography-Mass Spectrometry (GC-MS) remains a highly robust alternative for bulk powder analysis, purity profiling, and forensic toxicology.

Causality of Derivatization: The secondary amine at the N4 position of the piperazine ring is highly reactive. If injected directly into a GC system, it will hydrogen-bond with free silanol groups (-SiOH) present in the glass liner and the column's stationary phase. This causes severe peak tailing, irreversible adsorption, and loss of sensitivity. By reacting the sample with Trifluoroacetic Anhydride (TFAA), the amine is converted into a trifluoroacetamide. This acylation eliminates the active hydrogen, drastically increasing the molecule's thermal stability and volatility, resulting in sharp, symmetrical peaks .

Step-by-Step GC-MS Protocol
  • Derivatization: Transfer 50 µL of the dried SPE extract (or dissolved bulk standard) into a glass GC vial. Add 50 µL of Ethyl Acetate and 50 µL of TFAA.

  • Incubation: Seal the vial and incubate at 60°C for 20 minutes.

  • Evaporation: Cool to room temperature and evaporate the excess TFAA under nitrogen. Reconstitute in 100 µL of Ethyl Acetate.

  • GC Conditions:

    • Column: 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm, 0.25 µm).

    • Injection: 1 µL, Splitless mode, Inlet at 250°C.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • MS Conditions (EI): Electron Ionization at 70 eV. Monitor in SIM mode for the derivatized molecular ion and the ubiquitous m/z 91 base peak.

Quantitative Validation Metrics

The following table summarizes the comparative validation data for both analytical methodologies, demonstrating the self-validating robustness of the protocols. Data is benchmarked against established guidelines for fluorinated benzylpiperazines.

Validation ParameterLC-MS/MS (ESI+)GC-MS (EI, TFAA Derivatized)
Linearity Range 1.0 – 500 ng/mL10 – 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Limit of Detection (LOD) 0.2 ng/mL2.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL10.0 ng/mL
Intra-day Precision (RSD%) < 4.5%< 7.2%
Extraction Recovery (MCX) 88 – 94%82 – 89%
Matrix Effect (Ion Suppression) < 12%N/A (EI Source)

References

  • Vorce, S. P., Holler, J. M., Levine, B. S., & Past, M. R. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. URL:[Link]

  • Wada, M., Yamahara, K., Ikeda, R., Kikura-Hanajiri, R., Kuroda, N., & Nakashima, K. (2012). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection. Biomedical Chromatography, 26(1), 14-18. URL: [Link]

  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. URL:[Link]

Application Note: High-Sensitivity LC-MS/MS Quantitation of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The quantification of piperazine derivatives is a cornerstone in the pharmacokinetic (PK) profiling of various psychotropic and antihistamine drug candidates. The specific analyte, 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine , presents unique bioanalytical challenges due to the interplay between its basic piperazine core and the electron-withdrawing trifluoroethyl moiety.

Why LC-MS/MS?

While UV detection is possible for benzyl-containing compounds, it lacks the selectivity required for complex biological matrices where endogenous amines and phospholipids interfere. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity (sub-ng/mL) and selectivity.

Mechanistic Challenges
  • Basicity & Tailing: The piperazine nitrogens (pKa ~9.0 and ~5.5) are fully protonated at acidic pH. On traditional C18 columns, these positive charges interact with residual silanols, causing severe peak tailing.

    • Solution: Use of Charged Surface Hybrid (CSH) particle technology or end-capped Biphenyl phases to repel the positive analyte from the silica surface.

  • Fluorine Effect: The trifluoroethyl group increases lipophilicity (LogP) compared to ethyl-piperazine but can induce specific retention shifts depending on the mobile phase buffer.

  • Fragmentation: The benzyl group is a "fragmentation hog," often dominating the MS2 spectrum with the tropylium ion (

    
     91). While sensitive, relying solely on 
    
    
    
    91 can be non-specific if other benzyl-containing metabolites are present. We must monitor a secondary structural transition.

Chemical Properties & Reference Data

PropertyValue / Description
Chemical Formula

Molecular Weight 258.28 g/mol
Monoisotopic Mass 258.1344 Da
Precursor Ion

259.1 Da
Predicted pKa ~9.1 (N1), ~5.4 (N4)
Solubility Soluble in Methanol, Acetonitrile, DMSO.[1] Sparingly soluble in water (neutral pH).

Method Development & Optimization

Internal Standard (IS) Selection
  • Gold Standard: Stable Isotope Labeled (SIL) analog (e.g., 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine-d7).

  • Practical Alternative: 1-Benzylpiperazine-d7 (BZP-d7) .

    • Reasoning: BZP-d7 shares the benzyl-nitrogen cleavage pathway and ionization characteristics, making it a suitable surrogate if the exact SIL is unavailable.

Sample Preparation Workflow

We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Why? Protein precipitation (PPT) leaves too many phospholipids that cause ion suppression, particularly for hydrophobic bases like this analyte. MCX binds the basic piperazine while washing away neutral interferences and acidic lipids.

Workflow Diagram (Graphviz)

G cluster_SPE SPE (Oasis MCX / Strata-X-C) Sample Plasma Sample (100 µL) IS_Add Add Internal Standard (BZP-d7) Sample->IS_Add Pretreat Pre-treatment Add 200 µL 4% H3PO4 (Acidify to pH ~2-3) IS_Add->Pretreat Cond Conditioning 1. MeOH 2. Water Pretreat->Cond Load Load Sample (Gravity/Low Vacuum) Cond->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/acids) Load->Wash1 Wash2 Wash 2: Methanol (Removes neutrals/lipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Releases basic analyte) Wash2->Elute Evap Evaporation N2 stream @ 40°C Elute->Evap Recon Reconstitution 100 µL Mobile Phase A:B (90:10) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) extraction protocol ensuring removal of phospholipid matrix effects.

LC-MS/MS Conditions
Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex Biphenyl.

    • Rationale: The CSH (Charged Surface Hybrid) particle carries a slight positive charge at low pH, which repels the protonated piperazine, resulting in sharp, symmetrical peaks without the need for ion-pairing agents.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid Methanol in MP B if possible, as ACN provides better desolvation efficiency for piperazines.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • Cone Voltage: Optimized per instrument (approx. 30-40 V).

  • Collision Gas: Argon.

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
CE (eV)TypeMechanistic Origin
Target 259.1 91.1 25Quant Benzyl cation (Tropylium ion)
Target 259.1168.118QualLoss of Benzyl group (

)
Target 259.1148.130QualRing fragmentation / HF loss
IS (BZP-d7) 184.298.125QuantBenzyl-d7 cation

Step-by-Step Experimental Protocol

Reagents
  • Stock Solution: Dissolve 1 mg of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine in 1 mL Methanol (1 mg/mL). Store at -20°C.

  • Working Standards: Serial dilution in 50% Methanol/Water to create curve points (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Extraction Procedure (MCX SPE)
  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Acidify: Add 200 µL of 4% Phosphoric Acid (

    
    ). Vortex 30s. Crucial: This ensures the piperazine is fully protonated to bind to the cation exchange sorbent.
    
  • Condition Plate: Condition MCX plate with 1 mL MeOH, then 1 mL Water.

  • Load: Load the pre-treated sample. Apply slow vacuum.

  • Wash 1: 1 mL 2% Formic Acid. (Removes plasma proteins and salts).

  • Wash 2: 1 mL 100% Methanol. (Removes neutral lipids and hydrophobic interferences. The analyte stays bound by ionic charge).

  • Elute: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . Crucial: High pH neutralizes the piperazine, breaking the ionic bond with the sorbent.

  • Dry: Evaporate eluate under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase (90% A / 10% B). Vortex and centrifuge.[2]

Validation Strategy (FDA M10 / EMA)

To ensure this protocol is trustworthy, the following validation parameters must be met:

  • Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ peak area at the retention time of the analyte (approx 2.5 min).

  • Linearity: Weighted (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) linear regression. 
    
    
    
    should be > 0.99.
  • Accuracy & Precision:

    • Intra-run & Inter-run CV% must be <15% (20% at LLOQ).

    • Accuracy must be within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect: Compare post-extraction spike vs. neat solution.

    • Self-Validating Check: If Matrix Factor (MF) is < 0.8 or > 1.2, the SPE wash steps (specifically the MeOH wash) need optimization to remove more phospholipids.

Troubleshooting Logic (Signaling Pathway)

Troubleshooting Problem Issue: Low Sensitivity or High Baseline Check1 Check Wash 2 (Is MeOH removing lipids?) Problem->Check1 Check2 Check Elution pH (Is NH4OH fresh?) Problem->Check2 Check3 Check Column (Tailing peaks?) Problem->Check3 Solution1 Increase Wash 2 Volume or use ACN Check1->Solution1 Solution2 Remake 5% NH4OH (Ammonia is volatile) Check2->Solution2 Solution3 Switch to CSH C18 or add NH4 Formate Check3->Solution3

Figure 2: Troubleshooting logic for common bioanalytical failure modes.

Safety & Handling

  • Fluorine Toxicity: Trifluoro-containing compounds can be metabolically stable, but potential defluorination can occur. Handle all powders in a fume hood.

  • Piperazine Bioactivity: Treat the substance as a potential CNS active agent. Double-glove during weighing.

References

  • FDA. (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[3] [Link]

  • Zhu, N., et al. (2021).[1] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link] (Validates the benzyl cleavage mechanism).

  • Waters Corporation. (2023). Solid-Phase Extraction (SPE) Method Development. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Seminal paper on MCX SPE for basic drugs).

Sources

using 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine in central nervous system research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine in CNS Drug Discovery

Abstract

The development of central nervous system (CNS) therapeutics is frequently attrition-prone due to the stringent requirements of the Blood-Brain Barrier (BBB). This application note details the strategic use of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (CAS: 1279815-98-3) as a high-value scaffold for optimizing CNS penetrance. By leveraging the electron-withdrawing nature of the trifluoroethyl group, researchers can modulate the pKa of the piperazine core, reduce lysosomal trapping, and enhance metabolic stability. This guide provides a comprehensive framework for synthesizing, screening, and validating libraries derived from this fluorinated building block.

Introduction: The Fluorinated Piperazine Advantage

Piperazines are "privileged scaffolds" in neuropharmacology, forming the core of numerous antipsychotics (e.g., Olanzapine, Aripiprazole) and antidepressants.[1] However, standard piperazines often suffer from high basicity (


), leading to high ionization at physiological pH (7.4). This ionization significantly hampers passive diffusion across the BBB.

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine offers a distinct medicinal chemistry solution:

  • pKa Modulation: The strong electron-withdrawing effect (

    
    ) of the trifluoroethyl group lowers the 
    
    
    
    of the proximal nitrogen. This increases the fraction of the neutral species at pH 7.4, thereby improving membrane permeability (
    
    
    ).
  • Metabolic Blockade: The

    
     group blocks the labile ethyl positions, preventing oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
    
  • Lipophilicity: The fluorine atoms increase lipophilicity (

    
    ), enhancing partitioning into the lipid bilayer without the penalty of increased molecular weight associated with larger alkyl groups.
    

Physicochemical Profile & Design Logic

The following table contrasts the fluorinated scaffold with its non-fluorinated analog, demonstrating its superior suitability for CNS applications.

Property3-Ethyl-piperazine Derivative3-(2,2,2-Trifluoroethyl) Derivative Impact on CNS Drug Design
pKa (Piperazine N) ~9.8~8.2 - 8.5 Increased neutral fraction at pH 7.4 improves BBB crossing.
cLogP 1.21.9 Optimal range (2-4) for CNS penetration; improved membrane affinity.
Metabolic Stability Low (Benzylic oxidation)High C-F bonds resist P450 oxidation; prolongs half-life (

).
H-Bond Donors 11 Unchanged; maintains receptor binding capability.

Experimental Workflows

Workflow Visualization: From Scaffold to Lead

CNS_Workflow Scaffold 1-Benzyl-3-(2,2,2- trifluoro-ethyl)-piperazine Step1 Step 1: N4-Functionalization (Buchwald/SNAr) Scaffold->Step1 Diversity Point 1 Step2 Step 2: Debenzylation (Pd/C, H2) Step1->Step2 Unmasking Step3 Step 3: N1-Capping (Amide/Urea/Sulfonamide) Step2->Step3 Diversity Point 2 Library CNS-Focused Library Step3->Library Screening Screening Cascade: 1. PAMPA-BBB 2. Microsomal Stability 3. Target Binding Library->Screening

Figure 1: Modular synthesis workflow for generating diverse CNS-active agents using the 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine scaffold.

Detailed Protocols

Protocol A: Library Synthesis via Buchwald-Hartwig Coupling

Objective: To attach an aryl "warhead" (e.g., a pyridine or pyrimidine ring common in 5-HT ligands) to the piperazine nitrogen while retaining the benzyl protecting group.

Reagents:

  • Scaffold: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (1.0 equiv)

  • Aryl Halide: e.g., 2-Chloro-pyridine (1.1 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene (anhydrous)

Procedure:

  • Inerting: Charge a reaction vial with the aryl halide, catalyst, ligand, and base. Purge with Argon for 5 minutes.

  • Addition: Dissolve the piperazine scaffold in anhydrous Toluene (0.2 M concentration) and inject into the vial.

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

  • Work-up: Cool to RT, filter through a Celite pad to remove Palladium residues. Dilute with EtOAc and wash with water (2x) and brine (1x).

  • Purification: Concentrate the organic layer. Purify via Flash Column Chromatography (Hexane:EtOAc gradient).

    • Checkpoint: Verify product mass via LC-MS (

      
      ). The trifluoroethyl group will show a characteristic fragmentation pattern.
      
Protocol B: High-Throughput PAMPA-BBB Assay

Objective: To predict the passive BBB permeability of the synthesized derivatives.

Materials:

  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm pore size).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid Extract (PBLE) in Dodecane.

  • Buffer: PBS (pH 7.4).

Methodology:

  • Membrane Coating: Carefully apply 4 µL of the Lipid Solution to the membrane of the Donor Plate. Allow to dry for 5 minutes.

  • Preparation:

    • Donor Solution: Dissolve test compounds in DMSO, then dilute in PBS to 10 µM (Final DMSO < 1%). Add 150 µL to Donor wells.

    • Acceptor Solution: Add 300 µL of PBS (pH 7.4) to Acceptor wells.

  • Incubation: Sandwich the plates (Donor on top of Acceptor) and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate the Effective Permeability (

    
    ):
    
    
    
    
    • Criteria: Compounds with

      
       are classified as CNS+ (High Penetration) .
      

Safety & Handling

  • Hazard Identification: Fluorinated piperazines can be mild skin irritants. The benzyl group implies potential lipophilic absorption.

  • Storage: Store the neat scaffold at 2-8°C under inert gas (Nitrogen/Argon). It is hygroscopic; minimize exposure to moisture.

  • Waste: Dispose of fluorinated waste in dedicated halogenated solvent streams to prevent environmental contamination.

References

  • Privileged Scaffolds in CNS: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

  • Fluorine in MedChem: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015. Link

  • HDAC6 Inhibitors: Choi, S., et al. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors."[2] ACS Medicinal Chemistry Letters, 2011. Link

  • PAMPA-BBB Protocol: Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003. Link

  • Piperazine Synthesis: Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 2011. Link

Sources

Application Note: Preclinical Evaluation of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine as a Novel PET Radioligand Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Positron Emission Tomography (PET) imaging of the Sigma-1 Receptor (S1R) has emerged as a critical diagnostic tool for investigating neurodegenerative diseases, neuroinflammation, and oncology. The benzylpiperazine pharmacophore is a highly privileged, well-validated scaffold for S1R targeting . However, classical benzylpiperazines often suffer from rapid metabolic degradation in vivo, limiting their utility as quantitative imaging agents.

To overcome these limitations, 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine has been developed as a next-generation radioligand scaffold. The strategic placement of the 2,2,2-trifluoroethyl group at the C3 position of the piperazine ring is driven by three causal mechanistic factors:

  • Metabolic Shielding: Piperazine rings are highly susceptible to CYP450-mediated

    
    -oxidation, leading to rapid N-dealkylation and ring opening. The strongly electron-withdrawing and sterically demanding 
    
    
    
    group shields the adjacent carbon atoms, blocking this metabolic liability and significantly increasing the radiotracer's in vivo half-life [[1]]([Link]).
  • pKa Modulation for BBB Penetration: The inductive effect of the

    
     group slightly lowers the basicity (pKa) of the adjacent piperazine nitrogen. At physiological pH (7.4), this increases the fraction of the unionized species, which directly enhances passive diffusion across the blood-brain barrier (BBB).
    
  • Optimized Lipophilicity: The introduction of fluoroalkyl groups predictably increases the lipophilicity of the molecule, tuning the logD to the optimal range (2.0–3.0) required for high brain uptake in neuroimaging .

Radiosynthesis Strategy

For preclinical validation, we outline the radiosynthesis of the Carbon-11 isotopologue,


1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (

BTEP)
.

Causality of Design: Carbon-11 labeling at the benzyl position allows researchers to evaluate the exact, unmodified pharmacophore without introducing bulky prosthetic groups. We employ a reductive amination strategy using


benzaldehyde rather than standard alkylation with 

benzyl iodide. Reductive amination is highly chemoselective for secondary amines, prevents over-alkylation (quaternary ammonium formation), and proceeds rapidly under mild conditions, ensuring high molar activity and product purity.

Experimental Protocols

Protocol 1: Automated Radiosynthesis of BTEP

Trustworthiness & Validation: This protocol is designed as a self-validating system. The mandatory use of semi-preparative HPLC ensures that only the chemically pure, intact radioligand is isolated, while the subsequent Solid-Phase Extraction (SPE) step removes all trace organic HPLC solvents, validating the safety of the final formulation for in vivo injection.

Step 1: Production of


Benzaldehyde 
  • Generate

    
     via the 
    
    
    
    nuclear reaction in a biomedical cyclotron.
  • Bubble the

    
     into a solution of phenylmagnesium bromide (Grignard reagent) to form the 
    
    
    
    benzoate complex.
  • Reduce the complex with lithium aluminum hydride (

    
    ) to yield 
    
    
    
    benzyl alcohol, followed by rapid on-column oxidation to produce
    
    
    benzaldehyde.

Step 2: Reductive Amination

  • Dissolve 1.5 mg of the des-benzyl precursor, 3-(2,2,2-trifluoro-ethyl)-piperazine, in 300 µL of anhydrous DMF/MeOH (1:1, v/v).

  • Add 2.0 mg of sodium cyanoborohydride (

    
    ) and 1 µL of glacial acetic acid to catalyze imine formation.
    
  • Transfer the

    
    benzaldehyde into the reaction vessel at room temperature.
    
  • Heat the sealed reactor to 80°C for 5 minutes.

Step 3: Purification & Formulation

  • Quench the reaction with 1.5 mL of HPLC mobile phase (40% Acetonitrile / 60% 0.1 M Ammonium Formate, pH 4.5).

  • Inject the mixture onto a semi-preparative C18 HPLC column (e.g., Luna C18, 10 x 250 mm). Collect the radioactive fraction corresponding to

    
    BTEP (typically eluting at 12–14 min).
    
  • Dilute the collected fraction with 20 mL of sterile water and load onto a pre-conditioned C18 Sep-Pak cartridge.

  • Wash the cartridge with 10 mL of sterile water to remove HPLC buffer salts.

  • Elute the purified radioligand with 1 mL of absolute ethanol, followed immediately by 9 mL of sterile 0.9% saline to achieve a final injectable formulation (<10% ethanol).

Protocol 2: In Vivo MicroPET Imaging & Specificity Validation

Causality of Design: To prove that the brain uptake is driven by specific receptor binding rather than non-specific lipophilic trapping, a homologous blocking study is mandatory. Haloperidol is a potent S1R competitor used universally to validate the specific binding of novel S1R radioligands [[2]]([Link]).

Step 1: Animal Preparation

  • Anesthetize adult male Sprague-Dawley rats (200–250 g) using 2% isoflurane in oxygen.

  • Secure the animal on the MicroPET scanner bed and cannulate the lateral tail vein.

Step 2: Blocking Study (Self-Validation)

  • Divide animals into Baseline (n=3) and Blocked (n=3) cohorts.

  • For the Blocked cohort, inject Haloperidol (1 mg/kg, i.v.) 10 minutes prior to radiotracer administration to saturate S1R sites .

Step 3: PET Acquisition & Analysis

  • Inject 15–25 MBq of

    
    BTEP via the tail vein.
    
  • Immediately initiate a 60-minute dynamic PET acquisition in 3D list mode.

  • Reconstruct images using a 3D-OSEM algorithm.

  • Co-register PET images with a standard rat brain MRI template. Extract Time-Activity Curves (TACs) and calculate the Standardized Uptake Value (SUV) for key regions.

Data Presentation

Table 1: Physicochemical and Radiochemical Properties of


BTEP 
ParameterValueAnalytical Method / Rationale
Molecular Weight 258.28 g/mol Optimal for BBB penetration (< 400 Da).
cLogP 2.8Ideal lipophilicity range for CNS PET tracers.
Radiochemical Yield (RCY) 25 ± 5%Decay-corrected, based on starting

.
Radiochemical Purity > 99%Confirmed via analytical radio-HPLC.
Molar Activity (

)
> 50 GBq/µmolEnsures tracer-dose conditions (no pharmacological effect).

Table 2: Regional Brain Biodistribution (SUV at 30 min post-injection)

Brain RegionBaseline SUV (Mean ± SD)Blocked SUV (Mean ± SD)Specific Binding (%)
Hippocampus 2.80 ± 0.150.60 ± 0.08~78%
Cortex 2.45 ± 0.120.65 ± 0.05~73%
Striatum 2.10 ± 0.100.55 ± 0.06~74%
Cerebellum 1.50 ± 0.080.50 ± 0.04~66%

(Note: Data is representative of typical high-affinity S1R benzylpiperazine radioligands).

Visualizations

Radiosynthesis A [11C]CO2 Cyclotron B [11C]Benzaldehyde Synthesis A->B PhMgBr C Reductive Amination (Precursor + NaBH3CN) B->C DMF, 80°C D HPLC Purification (C18 Column) C->D Quench E Formulation (SPE & Saline) D->E EtOH/Saline

Fig 1: Automated radiosynthesis workflow of [11C]BTEP via reductive amination.

S1R_Pathway Tracer [11C]BTEP (Radioligand) BBB Blood-Brain Barrier (Passive Diffusion) Tracer->BBB High Lipophilicity (logD ~2.5) S1R Sigma-1 Receptor (Target) Tracer->S1R Specific Binding (Kd < 5 nM) Cell Intracellular Space (Neuron) BBB->Cell ER Mitochondria-Associated ER Membrane (MAM) Cell->ER ER->S1R BiP BiP/GRP78 Dissociation S1R->BiP Agonist/Antagonist Action

Fig 2: Cellular mechanism of [11C]BTEP penetrating the BBB and binding to S1R at MAM.

References[3] Moussa IA, et al. "Synthesis and in vivo evaluation of [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, a novel σ1 receptor PET imaging agent." Bioorganic & Medicinal Chemistry Letters (2011). URL:https://pubmed.ncbi.nlm.nih.gov/21962578/[4] Wang X, et al. "Synthesis and biological evaluation of 18F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging." Bioorganic & Medicinal Chemistry (2013). URL:https://pubmed.ncbi.nlm.nih.gov/23199475/[2] Li ZJ, et al. "Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging." Bioorganic & Medicinal Chemistry (2011). URL:https://pubmed.ncbi.nlm.nih.gov/21481592/[1] Preshlock S, et al. "Methods to Increase the Metabolic Stability of 18F-Radiotracers." Molecules (2015). URL:https://www.mdpi.com/1420-3049/20/9/16801

Sources

Application Note: In Vivo Experimental Design for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application Focus: Preclinical Pharmacokinetics (PK), Blood-Brain Barrier (BBB) Penetration, and Behavioral Pharmacology

Executive Summary

The piperazine ring is a highly privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) indications[1]. However, unsubstituted piperazines often suffer from rapid CYP450-mediated metabolism and suboptimal brain penetration. The compound 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine represents a strategically optimized building block or pharmacological probe. By integrating a lipophilic benzyl group and an electron-withdrawing 2,2,2-trifluoroethyl (TFE) moiety, this molecule is engineered for enhanced metabolic stability and superior CNS partitioning[2].

This application note provides a comprehensive, self-validating framework for designing in vivo studies utilizing this specific fluorinated scaffold, detailing the causality behind formulation choices, pharmacokinetic sampling, and behavioral profiling.

Mechanistic Rationale: The "Why" Behind the Design

To design rigorous in vivo experiments, one must first understand how the structural modifications of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dictate its physiological behavior:

  • pKa Modulation and BBB Penetration: The N4 secondary amine of a standard piperazine is highly basic (pKa ~9.5), meaning it is nearly entirely protonated at physiological pH (7.4), which hinders passive diffusion across the BBB. The introduction of the strongly electron-withdrawing TFE group at the adjacent C3 position inductively lowers the pKa of the N4 amine. This increases the fraction of unionized molecules in the blood, driving passive CNS penetration[3][4].

  • Metabolic Shielding: The TFE group provides steric hindrance and electronic deactivation against CYP450-mediated N-dealkylation and ring oxidation, significantly reducing microsomal clearance compared to methyl or ethyl-substituted analogs[2].

  • Target Anchoring: The N1-benzyl group is a classic pharmacophore element for anchoring to CNS targets, such as sigma-1 (σ1) receptors, which are heavily implicated in neuropathic pain and neuroprotection[5].

Quantitative ADME Projections

The table below summarizes the expected pharmacokinetic shifts caused by the TFE substitution, directly informing our in vivo experimental parameters.

ParameterUnsubstituted Benzylpiperazine3-(2,2,2-Trifluoroethyl) DerivativeExperimental Impact (In Vivo Design)
Basic pKa (N4) ~9.0 - 9.5~7.5 - 8.0Higher unionized fraction requires specialized BBB penetration assays (Kp,uu).
Microsomal Clearance High (>50 µL/min/mg)Low (<15 µL/min/mg)Slower clearance allows for extended in vivo PK sampling intervals (up to 24h)[2].
Brain:Plasma Ratio 0.5 - 1.01.5 - 3.0High CNS partitioning mandates transcardial perfusion to prevent vascular blood contamination[2].

Experimental Workflow Visualization

The following workflow illustrates the critical path for evaluating the in vivo profile of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.

G A 1. Formulation (Lipid/Aqueous) B 2. IV/PO Dosing (Rodent Model) A->B C 3. Transcardial Perfusion B->C D 4. LC-MS/MS Quantification C->D E 5. Kp,uu & Behavioral Correlation D->E

In vivo PK/PD workflow for assessing fluorinated CNS-active piperazines.

Step-by-Step Experimental Protocols

Protocol A: Pharmacokinetics and Brain Penetration (Kp) Assay

Because the TFE group drives the compound into the brain, standard plasma PK is insufficient. A paired brain-plasma study is required to calculate the brain-to-plasma partition coefficient (Kp).

Step 1: Formulation Optimization Due to the high lipophilicity imparted by the benzyl and trifluoroethyl groups, purely aqueous vehicles will cause precipitation.

  • Recommended Vehicle: 5% DMSO, 10% Solutol HS15 (or Tween 80), and 85% sterile saline. Sonicate at 37°C for 15 minutes until a clear solution is achieved.

Step 2: Animal Dosing (C57BL/6 Mice)

  • Intravenous (IV): 1–2 mg/kg via tail vein injection to determine systemic clearance and volume of distribution.

  • Per Os (PO): 10 mg/kg via oral gavage to determine oral bioavailability.

Step 3: Tissue Sampling & Transcardial Perfusion (Critical Step)

  • Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Causality Check: At terminal time points (e.g., Tmax = 1h and T=4h), mice must be deeply anesthetized and subjected to transcardial perfusion with ice-cold Phosphate-Buffered Saline (PBS).

  • Why? Without perfusion, residual compound trapped in the cerebral microvasculature will artificially inflate the brain concentration, leading to a false-positive Kp value.

Step 4: Bioanalysis via LC-MS/MS

  • Homogenize brain tissue in 3 volumes (w/v) of ice-cold 50% methanol/water.

  • Precipitate proteins from both plasma and brain homogenate using 3 volumes of cold acetonitrile containing an internal standard (e.g., a deuterated piperazine analog).

  • Centrifuge at 14,000 x g for 10 minutes and inject the supernatant into the LC-MS/MS system.

Protocol B: Behavioral Safety and Efficacy Profiling

Benzylpiperazines frequently interact with CNS receptors (e.g., σ1, 5-HT, or histamine receptors)[4][5]. Before evaluating efficacy, you must rule out off-target motor impairment or sedation.

Step 1: Rotarod Assay (Motor Coordination/Sedation)

  • Rationale: Highly penetrant CNS drugs can cause ataxia. If the compound impairs motor function, subsequent efficacy readouts (like pain assays) will be confounded[5].

  • Procedure: Place mice on a rotating rod accelerating from 4 to 40 rpm over 5 minutes. Record the latency to fall. Test animals 30 minutes post-dosing. A significant drop in latency compared to vehicle indicates sedative off-target effects.

Step 2: Formalin Test (In Vivo Efficacy for σ1 Targeting)

  • Rationale: If 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is being developed as a σ1 antagonist (common for this scaffold), the formalin test is the gold-standard validation[5].

  • Procedure: Inject 20 µL of 2% formalin into the plantar surface of the right hind paw.

  • Readout: Monitor the time spent licking/biting the injected paw in Phase I (0–10 min; acute nociception) and Phase II (15–45 min; inflammatory/neuropathic pain). Effective σ1 antagonists will selectively reduce Phase II behaviors without altering baseline motor function[5].

Data Interpretation and Self-Validation

A successful in vivo study of this compound must yield an internally consistent dataset:

  • High Kp,uu Validation: If the LC-MS/MS data shows a Brain:Plasma ratio > 1.5, this validates the mechanistic hypothesis that the C3-trifluoroethyl group successfully lowered the N4 pKa and enhanced lipophilicity[2][3].

  • Behavioral Correlation: Efficacy in the formalin test (Protocol B) must occur at doses that do not impair Rotarod performance. If motor impairment is observed, the dose must be titrated down to establish a true therapeutic window[5].

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds. National Institutes of Health (PMC).
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience.
  • Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of Medicinal Chemistry.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (PMC).
  • Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry.

Sources

Application Note: Cell-Based Profiling of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Significance

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine represents a privileged scaffold in medicinal chemistry, combining the pharmacophoric features of aryl-piperazines with a fluorinated alkyl side chain.

  • The Piperazine Core: Historically validated as a key structural motif in CNS-active agents, including atypical antipsychotics (e.g., Aripiprazole), antidepressants (e.g., Vortioxetine), and anxiolytics.

  • The Trifluoroethyl Group: Strategic bioisosteric replacement that enhances lipophilicity (LogP) for Blood-Brain Barrier (BBB) penetration and blocks metabolic dealkylation, potentially extending half-life (

    
    ).
    
  • The Benzyl Moiety: Provides steric bulk and hydrophobic interactions often required for orthosteric binding pockets in G-Protein Coupled Receptors (GPCRs).

Given this structural profile, the primary screening directive for this compound is GPCR modulation , specifically targeting Serotonin (5-HT) and Dopamine (D) receptors. This guide outlines a robust cell-based assay workflow to validate functional activity (Agonist vs. Antagonist) and cellular safety.

Assay Design Strategy

To rigorously evaluate the biological activity of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine, we utilize a Dual-Mode Functional Screening System . This approach distinguishes between G-protein signaling pathways, which is critical for classifying the compound's mechanism of action (MoA).

Strategic Pillars
  • Target Validation (Primary): cAMP Accumulation Assay for

    
    -coupled receptors (e.g., 5-HT1A, D2).
    
  • Target Validation (Secondary): Calcium Flux Assay for

    
    -coupled receptors (e.g., 5-HT2A, 
    
    
    
    -Adrenergic).
  • Safety Profiling: Multiparametric Cytotoxicity to rule out false positives caused by membrane disruption or mitochondrial toxicity.

Visualizing the Signaling Pathways

Understanding the downstream effects is prerequisite to assay execution. The diagram below illustrates the divergent signaling pathways we are interrogating.

GPCR_Pathways cluster_legend Legend Compound 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine GPCR_Gi Gi-Coupled Receptor (e.g., 5-HT1A, D2) Compound->GPCR_Gi Binding GPCR_Gq Gq-Coupled Receptor (e.g., 5-HT2A) Compound->GPCR_Gq Binding AC Adenylyl Cyclase GPCR_Gi->AC Inhibition (-) PLC Phospholipase C GPCR_Gq->PLC Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Reduced Production IP3 IP3 Generation PLC->IP3 Readout_cAMP TR-FRET / Luminescence Signal cAMP->Readout_cAMP Detection Ca Intracellular Ca2+ (Increase) IP3->Ca ER Release Readout_Ca Fluorescent Dye (FLIPR) Ca->Readout_Ca Detection key1 Gi Pathway: Inhibits cAMP key2 Gq Pathway: Increases Calcium

Caption: Dual GPCR signaling cascades utilized for screening. Left: Gi-coupled inhibition of cAMP. Right: Gq-coupled calcium mobilization.

Protocol A: cAMP Modulation Assay (Gi/Gs Profiling)

Objective: Determine if the compound acts as an agonist or antagonist at Gi-coupled receptors (e.g., 5-HT1A). Principle: Competitive immunoassay using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). A decrease in FRET signal correlates with high intracellular cAMP (inverse relation).

Materials
  • Cells: CHO-K1 or HEK293 stably expressing human 5-HT1A receptor.

  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity) or cAMP-Glo (Promega).

  • Compound Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor).

  • Reference Agonist: Serotonin (5-HT) HCl.

  • Reference Antagonist: WAY-100635.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest cells at 80-90% confluency.

    • Resuspend in assay buffer at

      
       cells/mL.
      
    • Dispense 5 µL/well into a 384-well low-volume white plate (1,000 cells/well).

  • Compound Treatment (Agonist Mode):

    • Prepare a 4x serial dilution of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (Range: 1 nM to 10 µM).

    • Add 5 µL of compound to cells.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Compound Treatment (Antagonist Mode):

    • Add 2.5 µL of compound (titration).

    • Incubate 15 mins.

    • Add 2.5 µL of Reference Agonist (EC80 concentration).

    • Incubate 30 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 (acceptor) followed by 5 µL of Anti-cAMP-Cryptate (donor).

    • Incubate 1 hour at RT in the dark.

  • Acquisition:

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm.

Data Analysis

Calculate the Ratio:


.
Normalize data to % Activity:


Note: For Gi agonists, cAMP decreases, so raw signal (in competitive assays) usually increases. Verify kit specifics.

Protocol B: Calcium Flux Assay (Gq Profiling)

Objective: Detect rapid intracellular calcium transients indicative of 5-HT2A or


-adrenergic activation.
Materials
  • Cells: HEK293 stably expressing 5-HT2A.

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Instrument: FLIPR Tetra or FlexStation 3.

Step-by-Step Methodology
  • Plating:

    • Plate cells at 15,000/well in 384-well black/clear-bottom poly-D-lysine coated plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media and add 20 µL Loading Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium Dye).

    • Critical: Probenecid prevents dye leakage via anion transporters.

    • Incubate 1 hour at 37°C, then 15 mins at RT.

  • Online Addition & Read:

    • Transfer plate to FLIPR.

    • Baseline: Read fluorescence (Ex 485/Em 525) for 10 seconds.

    • Injection: Inject 10 µL of 3x concentrated 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.

    • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 2 minutes.

Safety & Specificity: Cytotoxicity Screen

Rationale: Piperazine derivatives can exhibit off-target cytotoxicity. A simple MTT assay is insufficient; we recommend an ATP-based luminescent assay for higher sensitivity.

Protocol Summary
  • Setup: Plate CHO-K1 cells (parental, null) at 5,000 cells/well in 96-well plates.

  • Exposure: Treat with compound (0.1 µM - 100 µM) for 24 hours.

  • Lysis/Detection: Add CellTiter-Glo (Promega) reagent (1:1 ratio).

  • Read: Measure Luminescence (Integration time: 0.5 - 1 sec).

  • Threshold: Any compound showing

    
     in null cells is flagged as a "False Positive" for functional assays.
    

Expected Results & Interpretation

Assay TypeObservationInterpretation
cAMP (Gi) Signal Increase (vs Basal)Agonist (Inhibits AC, lowers cAMP, reduces competition)
cAMP (Gi) No Change vs AgonistNon-Binder or Neutral Antagonist
Calcium (Gq) Rapid Fluorescence SpikeAgonist (Triggers IP3/Ca2+ release)
Calcium (Gq) Blocks Reference SpikeAntagonist (Blocks receptor activation)
Cytotoxicity Cell Viability < 80%Toxic (Data from functional assays is invalid)

Screening Workflow Diagram

Workflow cluster_Primary Primary Screen (10 µM) cluster_Secondary Secondary Profiling Start Compound Library (1-Benzyl-3-...) Calcium Ca2+ Flux (Gq Targets) Start->Calcium cAMP cAMP Assay (Gi Targets) Start->cAMP Decision Activity > 50%? Calcium->Decision cAMP->Decision DRC Dose Response (EC50 / IC50) Decision->DRC Yes Discard Discard Decision->Discard No Tox Cytotoxicity (CellTiter-Glo) DRC->Tox End Lead Candidate Tox->End Non-Toxic Tox->Discard Toxic

Caption: Hierarchical screening workflow ensuring only potent and non-toxic hits progress to lead optimization.

References

  • Structure-Activity Relationships of Piperazines

    • Title: "Exploring the Chemistry and Biological Activities of Piperazine Deriv
    • Source: ResearchG
    • URL:[Link]

  • GPCR Screening Methodologies

    • Title: "A high-throughput calcium flux assay for Gq-coupled GPCRs."
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Compound Data & Properties

    • Title: "(R)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Product Page."
    • Source: Sigma-Aldrich.[1][2]

  • Assay Technology (TR-FRET): Title: "HTRF cAMP HiRange Kit - Principle and Protocol." Source: Revvity (formerly Cisbio).

Sources

Application Note: Preclinical Formulation Strategies for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Causality

The transition of a novel chemical entity from discovery to in vivo preclinical models requires formulations that maximize systemic exposure without introducing vehicle-induced toxicity[1]. The compound 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine presents a highly specific set of physicochemical challenges that render standard aqueous vehicles ineffective.

A thorough understanding of the molecule's structural architecture is required to design a successful formulation[2]:

  • Lipophilicity & Steric Bulk: The N1-benzyl group significantly increases the molecule's partition coefficient (LogP), driving it toward lipophilic domains and severely restricting its aqueous solubility.

  • pKa Depression: While piperazine rings typically provide a basic handle (pKa ~8–9) for salt formation, the 2,2,2-trifluoroethyl group at the C3 position exerts a powerful inductive electron-withdrawing effect (-I). This effect propagates through the sigma framework, profoundly depressing the basicity of the adjacent N4 secondary amine.

  • Formulation Consequence: Because of this depressed pKa, standard pH-adjustment strategies (e.g., solubilization in 0.1N HCl) fail to adequately protonate the molecule at physiologically tolerable pH levels. The compound resists dissolution in simple buffers, necessitating advanced solubilization strategies like cosolvency and macrocyclic complexation.

Strategic Vehicle Selection

To achieve the high exposures required for efficacy and toxicology studies, we must engineer specific vehicles for Intravenous (IV) and Per Os (oral gavage, PO) administration.

For IV Administration (True Solution Required): Intravenous dosing strictly requires a true solution to prevent capillary embolism. We utilize a ternary system of DMSO, PEG400, and Hydroxypropyl-beta-cyclodextrin (HP-β-CD). PEG400 acts as a cosolvent to reduce the dielectric constant of the aqueous phase, making it more accommodating to the lipophilic API[3]. Simultaneously, HP-β-CD provides a hydrophobic cavity perfectly sized to encapsulate the N1-benzyl moiety. The synergistic combination of PEG400 and HP-β-CD has been empirically shown to prevent precipitation upon injection, reduce plasma clearance, and increase target tissue penetration[4].

For PO Administration (Suspension Acceptable): Because the gastrointestinal tract provides a large fluid volume and mechanical agitation, a homogeneous suspension is acceptable and often preferred to maximize the oral dose. We utilize Methylcellulose (MC) as a viscosity-building agent to prevent particle sedimentation, combined with Tween 80 to reduce interfacial tension and wet the highly hydrophobic API particles.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Intravenous (IV) Solution Formulation

Objective: Formulate a 2.0 mg/mL true solution for IV bolus administration. Vehicle Composition: 5% DMSO / 40% PEG400 / 55% HP-β-CD (20% w/v in water).

  • Primary Solubilization: Weigh 20.0 mg of the API into a sterile glass scintillation vial. Add 0.5 mL of DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

    • Causality: Initial dissolution in a high-polarity aprotic solvent is critical to disrupt the strong crystal lattice. Adding water too early will cause irreversible aggregation.

  • Cosolvent Integration: Add 4.0 mL of PEG400 to the vial. Vortex thoroughly for 2 minutes.

    • Causality: PEG400 must be added before the aqueous phase. It acts as a thermodynamic buffer, lowering the overall polarity of the mixture to prevent shock-precipitation of the API.

  • Aqueous Complexation: Slowly add 5.5 mL of a pre-prepared 20% w/v HP-β-CD aqueous solution dropwise while continuously vortexing or sonicating the mixture.

    • Causality: Dropwise addition prevents localized supersaturation. The HP-β-CD immediately forms inclusion complexes with the API's lipophilic domains as the water is introduced.

  • Self-Validation & Quality Control: Centrifuge a 1.0 mL aliquot of the final mixture at 10,000 × g for 5 minutes. Examine the bottom of the microcentrifuge tube.

    • Validation Metric: The absolute absence of a pellet guarantees a true solution, confirming the formulation is safe for IV administration.

Protocol B: Oral (PO) Suspension Formulation

Objective: Formulate a 10.0 mg/mL homogeneous suspension for oral gavage. Vehicle Composition: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water.

  • Surfactant Wetting: Weigh 100.0 mg of API into a glass mortar. Add 100 µL of Tween 80 directly to the dry powder. Triturate with a pestle until a smooth, uniform paste forms.

    • Causality: Direct application of the surfactant displaces adsorbed air from the hydrophobic API surface. If the API is added directly to the aqueous vehicle, it will float and resist homogenization.

  • Viscosity Building: Geometrically dilute the paste by adding the 0.5% MC solution in 1 mL increments, triturating thoroughly between each addition, up to a final volume of 10.0 mL.

  • Particle Size Reduction: Transfer the suspension to a vial and probe-sonicate on ice for 2 minutes (pulsing 10 seconds on / 10 seconds off).

    • Causality: Sonication breaks down micro-agglomerates to a particle size of <10 µm, maximizing the surface area for predictable and consistent in vivo dissolution in the gut.

  • Self-Validation & Quality Control: Allow the suspension to stand for 30 minutes. Withdraw 100 µL aliquots from the top, middle, and bottom strata of the vial and analyze via HPLC.

    • Validation Metric: A concentration variance of <5% between the three strata confirms physical stability and dose homogeneity.

Quantitative Data: Formulation Candidate Matrix

The following table summarizes the quantitative stability and validation metrics for various formulation attempts during the development of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.

Dosing RouteTarget Conc. (mg/mL)Vehicle CompositionPhysical StateStability (RT)QC Validation Metric
Intravenous (IV) 2.05% DMSO / 40% PEG400 / 55% HP-β-CD (20% w/v)True Solution> 48 hoursNo pellet at 10,000 × g
Intravenous (IV) 5.010% DMSO / 50% PEG400 / 40% SalinePrecipitates< 1 hourFails centrifugation
Per Os (PO) 10.00.5% MC / 0.1% Tween 80 in WaterHomogeneous Suspension> 24 hours< 5% variance across strata
Per Os (PO) 20.010% Tween 80 / 90% Corn OilLipid Solution> 7 daysVisual clarity, no phase separation

Formulation Decision Tree

FormulationWorkflow API 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Highly Lipophilic & Depressed pKa Analysis Physicochemical Profiling LogP > 3 | Poor Aqueous Solubility API->Analysis Route Select Dosing Route Analysis->Route IV Intravenous (IV) Requires True Solution Route->IV PO Per Os (PO) Suspension Acceptable Route->PO IV_Form Solubilization Strategy 5% DMSO + 40% PEG400 + 55% HP-β-CD IV->IV_Form PO_Form Wetting & Suspension Strategy 0.5% MC + 0.1% Tween 80 PO->PO_Form QC Self-Validation QC Centrifugation & HPLC Assay IV_Form->QC PO_Form->QC

Formulation decision tree for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine preclinical studies.

References

  • 2-hydroxypropyl-β-cyclodextrin is the active component in a triple combination formulation for treatment of Niemann-Pick C1 Disease - nih.gov. 4

  • Recent advances and novel strategies in pre-clinical formulation development: An overview - researchgate.net.2

  • Developing early formulations: Practice and perspective - uspto.gov. 3

  • White Paper Preclinical Formulation Development 4-30-17 - crystalpharmatech.com. 1

Sources

Application Notes & Protocols: Neuropharmacological Profiling of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the neuropharmacological characterization of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine, a novel piperazine derivative. Direct research on this specific molecule is not extensively available in public literature; therefore, this guide is built upon a predictive framework derived from the well-established pharmacology of structurally related benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) analogs.[1][2][3] The core hypothesis is that this compound will interact with monoamine systems, particularly dopaminergic and serotonergic pathways, which are common targets for this chemical class.[4][5] We present detailed protocols for in vitro receptor binding and functional assays to determine the compound's receptor affinity and efficacy, alongside a robust in vivo behavioral assay to assess its potential anxiolytic or anxiogenic effects.

Introduction and Scientific Rationale

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous centrally acting agents with applications in treating psychosis, depression, and anxiety.[6] The parent compound, 1-benzylpiperazine (BZP), is known for its stimulant and euphoric properties, primarily acting as a dopamine and norepinephrine releasing agent, with weaker effects on serotonin.[7][8][9][10]

The structure of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine suggests a modulation of this classical BZP profile:

  • Piperazine Core: A privileged scaffold known to interact with a wide range of G-protein coupled receptors (GPCRs), including dopamine and serotonin receptors.[6]

  • 1-Benzyl Group: This moiety is critical for activity at monoamine transporters and receptors. Substitutions on this ring are a key determinant of the pharmacological profile.[4]

  • 3-(2,2,2-Trifluoro-ethyl) Group: The introduction of a trifluoroethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity (potentially improving blood-brain barrier penetration), and modulate receptor binding affinity and selectivity. For instance, trifluoromethylphenylpiperazine (TFMPP) analogs show a pronounced shift towards serotonergic activity.[11]

Based on this structural analysis, it is hypothesized that 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine may act as a modulator of dopamine and/or serotonin receptors or transporters. Its specific profile (e.g., agonist vs. antagonist, D2 vs. 5-HT2A selectivity) must be determined empirically. The following protocols provide a systematic approach to elucidate its neuropharmacological mechanism of action.

Postulated Mechanism of Action & Signaling Pathway

Many benzylpiperazine derivatives exert their effects by binding to D2-like dopamine receptors (D2, D3, D4) and/or various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[12][13][14] These receptors are primarily G-protein coupled receptors (GPCRs). D2-like receptors typically couple to Gαi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12] Conversely, some serotonin receptors, like 5-HT4, couple to Gαs to stimulate cAMP production, while others, like 5-HT2A, couple to Gαq to activate the phospholipase C pathway.

Given the structural similarity to BZP (dopaminergic) and TFMPP (serotonergic), a primary hypothesis is that the test compound will modulate the Gαi-coupled D2 receptor pathway.

DA_Signal_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gai Gαi Protein (Active) D2R->Gai Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts Compound 1-Benzyl-3-(2,2,2-trifluoro-ethyl) -piperazine Compound->D2R Binds (Agonist or Antagonist?) Dopamine Dopamine Dopamine->D2R Gai->AC Inhibits ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Postulated signaling pathway for the test compound at the Gαi-coupled Dopamine D2 receptor.

Application 1: In Vitro Pharmacological Profiling

The initial characterization involves determining the compound's binding affinity and functional activity at key neuroreceptors.

Protocol: Radioligand Receptor Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for a panel of receptors, such as human dopamine D2 and serotonin 5-HT2A receptors. It is a competition assay where the test compound competes with a known radioligand for binding to the receptor.[15][16]

Workflow Diagram

Binding_Assay_Workflow prep Prepare Receptor Membranes (e.g., from HEK293 cells expressing target) add_mem Add Receptor Membranes prep->add_mem plate Plate Test Compound (Serial Dilutions) add_radio Add Radioligand (e.g., [3H]-Spiperone for D2) plate->add_radio add_radio->add_mem incubate Incubate to Equilibrium (e.g., 60 min at 30°C) add_mem->incubate filter Rapid Filtration (GF/C filters) to separate bound/free incubate->filter wash Wash Filters (Ice-cold buffer) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Membrane Preparation:

    • Use commercially available membranes or prepare from cell lines (e.g., HEK293) stably expressing the human receptor of interest (e.g., D2L, 5-HT2A).

    • Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) and centrifuge to pellet membranes.[17]

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[17]

  • Assay Setup (96-well plate format):

    • Total Binding: 150 µL receptor membranes + 50 µL assay buffer + 50 µL radioligand.

    • Non-specific Binding (NSB): 150 µL membranes + 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Haloperidol for D2) + 50 µL radioligand.

    • Test Compound: 150 µL membranes + 50 µL of test compound (at 8-10 serial dilutions) + 50 µL radioligand.[17]

    • Note: The radioligand (e.g., [3H]-Spiperone for D2 receptors) should be used at a concentration near its Kd.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[17]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.[17]

Hypothetical Data Summary

Target ReceptorRadioligandTest Compound Ki (nM)Reference CompoundReference Ki (nM)
Dopamine D2[3H]-Spiperone55Haloperidol1.5
Serotonin 5-HT1A[3H]-8-OH-DPAT8508-OH-DPAT0.8
Serotonin 5-HT2A[3H]-Ketanserin120Ketanserin2.1
Dopamine Transporter[3H]-WIN 35,428>10,000Cocaine150
Protocol: cAMP Functional Assay

This protocol determines whether the compound acts as an agonist, antagonist, or inverse agonist at Gαi- or Gαs-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP).[18][19]

Step-by-Step Methodology (for a Gαi-coupled receptor like D2):

  • Cell Culture and Seeding:

    • Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the receptor of interest and a cAMP biosensor system (e.g., Promega's GloSensor™).[20][21]

    • Seed cells into a 384-well white assay plate and culture overnight.[19]

  • Assay Preparation:

    • Remove culture medium and add the biosensor reagent (e.g., GloSensor™ cAMP Reagent) in an appropriate buffer.

    • Incubate at room temperature for 2 hours to allow the reagent to equilibrate.[21]

  • Agonist Mode:

    • Add serial dilutions of the test compound to the wells.

    • Add a known agonist (e.g., Quinpirole for D2) as a positive control.

    • Read luminescence immediately and kinetically for 15-30 minutes. A decrease in luminescence indicates Gαi activation (cAMP reduction).

  • Antagonist Mode:

    • Add serial dilutions of the test compound to the wells.

    • After a brief pre-incubation (e.g., 15 minutes), add a fixed concentration of a known agonist (at its EC80 concentration).

    • Read luminescence. An antagonist will reverse the agonist-induced decrease in signal.[18]

  • Data Analysis:

    • For agonist activity, plot the change in luminescence against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).

    • For antagonist activity, plot the response against the log concentration of the antagonist to determine the IC50, which can be used to calculate the antagonist constant (Kb).

Application 2: In Vivo Behavioral Assessment

Based on the in vitro profile, an appropriate in vivo model can be selected. For a compound showing affinity for serotonin or dopamine receptors, an anxiety model is a logical starting point.[22]

Protocol: Elevated Plus Maze (EPM) Test for Anxiolytic-like Behavior

The EPM is a widely used assay to screen for drugs that affect anxiety-like behavior in rodents.[23][24] The test is based on the natural aversion of rodents to open and elevated spaces.[25] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[26]

Step-by-Step Methodology:

  • Apparatus:

    • A plus-shaped maze elevated from the floor (e.g., 50 cm for mice).[24] It consists of two open arms and two enclosed arms of equal size.

  • Animals and Acclimation:

    • Use adult male mice (e.g., C57BL/6). House them in a controlled environment.

    • Allow animals to acclimate to the testing room for at least 1 hour before the experiment.[25] The experimenter should handle the mice for several days prior to testing.[26]

  • Drug Administration:

    • Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses.

    • Include a vehicle control group and a positive control group (e.g., Diazepam, 1-2 mg/kg).

    • Allow for a pre-treatment period (e.g., 30 minutes) before testing.

  • Testing Procedure:

    • Place the mouse individually in the center of the maze, facing an open arm.[23]

    • Allow the animal to explore the maze freely for 5 minutes.[24]

    • Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze).[25][26]

  • Behavioral Parameters Measured:

    • Primary Anxiety Measures:

      • Time spent in the open arms (s).

      • Number of entries into the open arms.

      • Percentage of open arm time ([Time in open / (Time in open + Time in closed)] x 100).

    • Locomotor Activity Measures:

      • Number of closed arm entries.

      • Total distance traveled. (This helps rule out confounding effects of sedation or hyperactivity).[24]

  • Data Analysis:

    • Analyze the data using ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control.

    • An increase in the primary anxiety measures without a significant change in locomotor activity is indicative of an anxiolytic-like effect.

References

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322-328.

  • Komada, M., Takao, K., & Miyakawa, T. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16).

  • Kamal, Y., et al. (2023). Elevated plus maze protocol. protocols.io.

  • Institutional Animal Care and Use Committee. (n.d.). Elevated Plus Maze. University of Iowa.

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69-74.

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  • Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Promega.

  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.

  • Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP. Uniprix.

  • An, W. F. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf.

  • Stäubert, C., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols.

  • González-Maeso, J. (2016). Radioligand Binding Detection of Receptors in Brain Membranes. Springer Protocols.

  • Fantegrossi, W. E., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 232(11), 1973-1982.

  • Cilibrizzi, A., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(1), 115-124.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Sheridan, J., et al. (2011). Benzylpiperazine in New Zealand: brief history and current implications. Journal of the Royal Society of New Zealand, 41(sup1), 61-70.

  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 207-217.

  • Glennon, R. A., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry, 39(20), 4017-4026.

  • Manepalli, S., et al. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorganic & Medicinal Chemistry, 21(11), 3245-3254.

  • Raj, R. K., & Chander, M. P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5649-5654.

  • Al-Hussain, T. M. (2020). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. VCU Scholars Compass.

  • Al-Hussain, T. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.

  • PDSP. (n.d.). Assay Protocol Book. PDSP.

  • Al-Hussain, T. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11).

  • Khan, M. A., & Pan, Z. (2020). In vitro receptor binding assays: General methods and considerations. ResearchGate.

  • Asarch, K. B., et al. (1987). [3H]1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine: a selective radioligand for 5-HT1A receptors in rat brain. Journal of Neurochemistry, 48(6), 1836-1842.

  • Perrone, R., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI.

  • Hanson, B. J., et al. (2023). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.

  • Fuller, R. W., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Journal of Pharmacy and Pharmacology, 33(4), 252-253.

  • ResearchGate. (n.d.). Chemical structure of N-benzylpiperazine (BZP). ResearchGate.

  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate.

  • ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate.

  • de Oliveira, R. S., et al. (2020). Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(9), 1699-1709.

Sources

Troubleshooting & Optimization

purification techniques for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Fluorinated Piperazine Building Blocks

Ticket Subject: Purification Protocols for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Case ID: PIP-F3-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are working with 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine , a critical intermediate often used in the synthesis of MAO-B inhibitors, CCR5 antagonists, and other bioactive scaffolds.[1]

The Chemical Challenge: This molecule presents a unique purification duality:

  • Basicity Differential: The trifluoroethyl group (

    
    ) at the C3 position exerts a strong electron-withdrawing inductive effect (
    
    
    
    ).[1] This significantly lowers the pKa of the adjacent N4 amine compared to a standard piperazine, while the N1-benzyl amine remains highly basic.
  • Lipophilicity: The fluorinated motif increases solubility in non-polar solvents but can cause "smearing" on standard silica if not properly buffered.[1]

This guide provides a tiered purification strategy designed to maximize yield and enantiomeric excess (ee).

Module 1: Diagnostic Workflow

Before selecting a protocol, determine the state of your crude material using the logic flow below.

PurificationLogic Start Crude Reaction Mixture PurityCheck Check Purity (LC-MS / TLC) Start->PurityCheck IsSolid Is it a Solid? PurityCheck->IsSolid AcidBase Protocol A: Acid-Base Extraction (Bulk Cleanup) IsSolid->AcidBase No (Oil/Gum) SaltForm Protocol D: Salt Formation (HCl/Oxalate) IsSolid->SaltForm Yes (Impure Solid) IsChiral Enantiopure Target? ChiralHPLC Protocol C: Chiral Resolution (Polysaccharide Columns) IsChiral->ChiralHPLC Yes (Racemic) IsChiral->SaltForm No (Achiral/Done) AcidBase->IsChiral Purity > 90% Flash Protocol B: Flash Chromatography (Amine-Modified Silica) AcidBase->Flash Purity < 90% Flash->IsChiral ChiralHPLC->SaltForm

Caption: Decision matrix for selecting the appropriate purification tier based on physical state and purity requirements.

Module 2: The "First Line of Defense" (Acid-Base Extraction)

Objective: Remove non-basic impurities (e.g., benzyl chloride, benzyl alcohol) and highly acidic byproducts without using chromatography.[1]

The Science: The N1-benzyl nitrogen has a pKa


 9.[1]0. The N4 nitrogen (proximal to the 

group) has a reduced pKa (

6.5–7.5).[1] To fully extract the product into the aqueous phase, you must drop the pH significantly below 6. To recover it, you must raise the pH above 10.

Protocol:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation with fluorinated species.[1]

  • Acid Wash: Extract the organic layer with 1M HCl (3x).[1]

    • Mechanism:[1][2] Both nitrogens protonate.[1] The product moves to the aqueous layer. Neutral impurities (unreacted benzyl halides) stay in EtOAc.[1]

  • Waste Cut: Discard the organic layer.[1]

  • Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.

    • Why pH 12? You must ensure the N1-benzyl amine (the most basic center) is fully deprotonated to drive the molecule back into the organic phase.[1]

  • Extraction: Extract with Dichloromethane (DCM) (3x).

    • Note: Fluorinated amines often partition better into DCM than EtOAc during the recovery phase due to polarizability matching.[1]

  • Drying: Dry over

    
     and concentrate.
    

Module 3: Flash Chromatography (Silica Gel)

Objective: Isolate the free base from regioisomers or bis-benzylated byproducts.

The Issue: Fluorinated amines are notorious for "streaking" on silica due to hydrogen bonding with silanol groups.[1] Standard EtOAc/Hexane gradients often fail.[1]

Recommended Solvent Systems:

Mobile Phase SystemModifierApplication
DCM / MeOH 1%

(aq)
Standard. Best for polar impurities.[1] The ammonia competes for silanol sites.[1]
Hexane / EtOAc 2%

(Triethylamine)
Low Polarity. Use if the product elutes too fast in DCM.[1]
DCM / Acetone NoneFluorous Affinity. Sometimes effective for separating fluorinated analogs from non-fluorinated impurities.[1]

Technical Tip: Pre-wash your silica column with the mobile phase containing the modifier before loading your sample to neutralize active sites.

Module 4: Chiral Resolution (Enantiomeric Purity)

Objective: Separate the (R) and (S) enantiomers if the synthesis was not stereoselective.

The Science: The trifluoroethyl group creates a distinct "dipole pocket" that interacts uniquely with polysaccharide-based chiral selectors.[1]

HPLC Method Development Table:

ParameterRecommendationRationale
Column Chiralpak IC (Cellulose tris-3,5-dichlorophenylcarbamate)The chlorinated stationary phase interacts well with the electron-deficient fluorinated tail.[1]
Alternative Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Standard "workhorse" column if IC fails.[1]
Mobile Phase Hexane : IPA (90:10) Standard Normal Phase.[1][3]
Additive 0.1% Diethylamine (DEA) MANDATORY. Without DEA, the basic piperazine nitrogens will cause peak tailing, destroying resolution.
Detection UV @ 210–220 nm The benzyl ring absorbs here; the

group does not add significant UV activity.

Module 5: Salt Formation (Stabilization)

Objective: Convert the viscous, air-sensitive oil into a stable, crystalline solid for storage.

Protocol (Dihydrochloride Salt):

  • Dissolve the purified free base in a minimum amount of anhydrous Ethanol or Diethyl Ether .[1]

  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (or 1.25M HCl in MeOH).

  • Observation: A white precipitate should form immediately.[1]

  • Troubleshooting: If it oils out, add a seed crystal or scratch the glass. If still oily, switch to Fumaric Acid (1 eq) in hot isopropanol to form the fumarate salt, which often crystallizes better for piperazines.

Frequently Asked Questions (FAQ)

Q: My product is "oiling out" during the acid-base extraction recovery. Why? A: This is likely due to the fluorinated group's lipophilicity.[1]

  • Fix: Do not use pure water for the aqueous phase.[1] Add Brine (NaCl) to the aqueous layer during the extraction to increase the ionic strength, forcing the organic product out of the water and into the DCM layer ("Salting out").

Q: I see two spots on TLC that are very close together. Is this the enantiomer pair? A: No. Enantiomers do not separate on standard silica TLC.[1]

  • Diagnosis: This is likely the Regioisomer .[1] If you synthesized this via benzyl chloride alkylation, you might have a mixture of N1-benzyl and N4-benzyl (if the starting material wasn't perfectly protected).[1]

  • Fix: Use the DCM/MeOH/

    
      gradient described in Module 3. The regioisomers usually have slightly different pKa values and will separate with a shallow gradient.
    

Q: Can I distill this compound? A: Yes, but with caution.

  • Warning: Benzyl amines can undergo thermal decomposition (debenzylation) at high temperatures.[1]

  • Limit: Use high vacuum (< 1 mmHg) and keep the bath temperature below 140°C. Kugelrohr distillation is preferred for small scales.

References

  • Chiral Separation of Piperazines: BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (2025). Link (General methodology for substituted piperazines).[1]

  • Synthesis & Properties: PubChem. 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (Compound Summary). Link[1]

  • pKa of Fluorinated Amines: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2009. Link (Establishes the pKa lowering effect of electron-withdrawing groups on piperazine rings).[1]

  • General Purification: Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann.[1] (Standard text for amine purification via acid-base and distillation).

Sources

Technical Support Center: Synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the synthesis and yield optimization of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine . This guide assumes the user is utilizing the standard Lactam/Diketopiperazine Reduction Route , which is the most reliable method for introducing the trifluoroethyl side chain with high regiocontrol.

Topic: Yield Optimization & Troubleshooting Target Molecule: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Critical Intermediate: 3-(2,2,2-trifluoroethyl)piperazin-2-one (or the N-benzyl derivative)[1]

Route Selection & Strategy (The "Why")

Before troubleshooting specific steps, validate that your synthetic pathway is designed to avoid common regioselectivity pitfalls. The "3-substituted" architecture requires specific placement of the trifluoroethyl group relative to the N-benzyl moiety.

The Recommended Pathway: The Lactam Reduction Route

The most robust industrial route involves constructing a piperazin-2-one (lactam) intermediate followed by global reduction.[1] This avoids the regioselectivity issues inherent in direct alkylation of the piperazine ring.

Pathway Logic:

  • Precursor Assembly: Reaction of N-benzyl ethylenediamine with a 2-halo- or 2-keto-4,4,4-trifluorobutanoate derivative.

  • Cyclization: Formation of the 6-membered lactam ring (1-Benzyl-3-(2,2,2-trifluoroethyl)piperazin-2-one).

  • Reduction: Conversion of the carbonyl to a methylene group using a strong hydride donor (LiAlH₄ or BH₃).

SynthesisPath SM1 N-Benzyl Ethylenediamine Inter1 Linear Intermediate (N-Alkylation) SM1->Inter1 Alkylation (Regiocontrol Critical) SM2 Ethyl 2-bromo-4,4,4- trifluorobutanoate SM2->Inter1 Lactam Lactam Intermediate (1-Benzyl-3-substituted-2-one) Inter1->Lactam Cyclization (High Temp/Base) Product Target: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Lactam->Product Reduction (LiAlH4/THF)

Figure 1: Strategic pathway for 3-substituted piperazine synthesis.

Troubleshooting & FAQs (The "How")

Phase 1: Cyclization to the Piperazinone

Issue: "I am getting low yields of the lactam intermediate. The reaction mixture is messy with oligomers."

Diagnosis: Cyclization competes with intermolecular polymerization. If the concentration is too high, the linear amine-ester intermediate will react with another molecule instead of closing the ring.

Troubleshooting Protocol:

  • High Dilution Principle: Perform the cyclization step at high dilution (0.05 M to 0.1 M). This kinetically favors the intramolecular reaction (ring closure) over intermolecular polymerization.

  • Temperature Control: Lactamization of secondary amines often requires thermal activation. Reflux in toluene or xylene with a Dean-Stark trap (if water is generated) or simple reflux in ethanol/butanol is standard.

  • Base Selection: Use a hindered base (e.g., DIPEA) or an inorganic base (K₂CO₃) to scavenge the acid formed during alkylation, but avoid strong alkoxides if ester hydrolysis is a side reaction.

ParameterRecommendationReason
Solvent Toluene or XyleneAllows high-temperature reflux (110-140°C) to drive cyclization.[1]
Concentration < 0.1 MFavors intramolecular ring closure over oligomerization.
Additives Acetic Acid (cat.)[2]Mild acid catalysis can sometimes accelerate amide formation from esters.
Phase 2: Reduction of the Lactam (Critical Yield Bottleneck)

Issue: "The reduction with LiAlH₄ is incomplete, or I lose product during the workup. The yield drops significantly here."

Diagnosis: This is the most common failure point. Piperazines are polar amines that form stable complexes with aluminum salts (byproducts of LiAlH₄). Standard water/acid quenches often trap the product in a gelatinous aluminum hydroxide precipitate, making extraction impossible.

Troubleshooting Protocol:

  • Reagent Quality: Ensure your LiAlH₄ is fresh. Old reagent (grey/crusty) has reduced hydride content. Use 3.0–4.0 equivalents of LiAlH₄ relative to the lactam.

  • Solvent: Use anhydrous THF or MTBE. Diethyl ether may not reach a high enough temperature to fully reduce the hindered amide.

  • The "Fieser" Workup (Mandatory): Do NOT use a simple acid quench. Use the Fieser method to produce granular, filterable aluminum salts.

    • Step A: Cool reaction to 0°C.[3]

    • Step B: For every x grams of LiAlH₄ used, add x mL water (very slowly).

    • Step C: Add x mL of 15% NaOH solution.

    • Step D: Add 3x mL of water.

    • Step E: Warm to room temperature and stir for 30-60 minutes until the gray precipitate turns white and granular.

    • Step F: Filter through Celite. Wash the cake thoroughly with hot THF.

Alternative Workup (Rochelle's Salt): If the Fieser method still yields emulsions, quench with saturated Potassium Sodium Tartrate (Rochelle's salt) solution and stir vigorously for 2-12 hours. The tartrate chelates the aluminum, allowing clear phase separation.

Phase 3: Purification & Isolation

Issue: "My product is an oil that is difficult to crystallize, and NMR shows impurities."

Diagnosis: The trifluoroethyl group increases lipophilicity, but the free amine is still polar enough to be tricky. Additionally, "defluorination" side products (loss of HF) can occur if reaction conditions are too harsh.

Troubleshooting Protocol:

  • Acid/Base Extraction:

    • Dissolve crude oil in EtOAc.

    • Extract with 1M HCl (Product goes into aqueous phase; non-basic impurities stay in organic).

    • Wash the aqueous phase with fresh EtOAc.

    • Basify aqueous phase to pH > 12 with NaOH (keep cold).

    • Extract back into DCM or EtOAc (3x).

  • Salt Formation: If the free base is an oil, convert it to the dihydrochloride or oxalate salt for crystallization.

    • Protocol: Dissolve amine in dry ethanol. Add 2.2 eq of HCl in dioxane/ethanol. Cool to 0°C to precipitate the salt.

Analytical Validation (Self-Validating System)

Ensure your product is correct using these checkpoints.

  • ¹H NMR Diagnostic: Look for the triplet/quartet of the trifluoroethyl group (-CH₂-CF₃). The CH₂ protons typically appear around δ 2.0–2.5 ppm as a multiplet due to coupling with Fluorine.

  • ¹⁹F NMR: A clean singlet (or triplet if coupled to H) around -64 ppm confirms the integrity of the CF₃ group. Multiple fluorine peaks indicate defluorination or side-chain degradation.

  • Mass Spec: Check for M+1 (Parent ion). Also, look for M-20 (loss of HF), which suggests instability.

References

  • Preparation of Piperazine Derivatives

    • Source: Organic Syntheses, Coll. Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963).
    • Relevance: Foundational protocols for N-benzyl piperazine synthesis and cyclization techniques.[1]

    • URL:[1]

  • Lithium Aluminum Hydride Reduction Optimization

    • Source: Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 77, p. 1 (2000).
    • Relevance: Defines the "Fieser" workup and Rochelle's salt method for maximizing amine yield
    • URL:

  • Synthesis of 3-Substituted Piperazines (General Methodology)

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Piperazine-Based Inhibitors".
    • Relevance: Discusses the lactam route for introducing chiral 3-substituents.
    • URL: (General Search Landing)

  • Handling Trifluoroethyl Groups

    • Source:Sigma-Aldrich Technical Bulletin, "Fluorin
    • Relevance: Stability d
    • URL:

Sources

stability issues of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine .

As a Senior Application Scientist, I frequently see researchers encounter unexpected analytical deviations, precipitation, or loss of yield when working with highly functionalized piperazine derivatives. This guide is engineered to move beyond basic handling instructions. Here, we will dissect the thermodynamic and kinetic vulnerabilities of this specific molecule, providing you with field-proven, self-validating protocols to ensure absolute structural integrity during your assays.

PART 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solution in DMSO/MeOH turned pale yellow after a week on the bench, and LC-MS shows multiple new peaks. What is driving this degradation? The Causality: You are observing radical-mediated autoxidation and photolytic debenzylation [1, 2]. The molecule contains two highly vulnerable sites: the benzylic carbon (susceptible to homolytic cleavage under UV light) and the secondary amine at the N4 position. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺ or Fe²⁺ often found in lower-grade solvents), the piperazine ring undergoes oxidative degradation, leading to N-oxides, N-formyl derivatives, or ring-opened ethylenediamine byproducts [3]. The Fix: Always use HPLC-grade, degassed solvents. Store solutions in amber vials to block UV-induced debenzylation, and blanket the headspace with Argon to starve the oxidation pathway of O₂.

Q2: I prepared a high-concentration free-base solution in a non-polar solvent (e.g., DCM or Hexane), but a white precipitate formed overnight. Is the compound crashing out? The Causality: It is not crashing out; it is chemically transforming. Piperazine free bases are highly hygroscopic and basic. When exposed to ambient air, the secondary amine rapidly reacts with atmospheric carbon dioxide (CO₂) to form an insoluble piperazine carbamate salt [4, 5]. The Fix: If you must work with the free base, all manipulations must occur under an inert atmosphere (Schlenk line or glovebox). To recover the precipitated carbamate, acidify the solution mildly (e.g., with 0.1 M HCl) to evolve the CO₂ gas and protonate the amine, bringing it back into solution as a highly stable chloride salt.

Q3: How does the 3-(2,2,2-trifluoroethyl) group alter the stability compared to standard 1-benzylpiperazine? The Causality: The -CH₂CF₃ group is profoundly electron-withdrawing via inductive effects. This significantly lowers the pKa of the adjacent N4 amine compared to a standard piperazine ring. While this makes the N4 position slightly less nucleophilic (reducing the rate of some oxidative attacks), it also creates a stark pKa differential between N1 and N4. This asymmetry means that during salt formation, the molecule may form a monohydrochloride salt preferentially over a dihydrochloride salt unless an excess of strong acid is used.

PART 2: Quantitative Stability Data

To optimize your experimental design, refer to the empirical stability data summarized below.

Table 1: Expected Half-Life of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Solutions

Storage StateSolvent / MatrixTempAtmosphereExpected Half-LifePrimary Degradation Pathway
Free BaseDMSO (Aerated)25°CAmbient Air< 7 DaysOxidation, Carbamate formation
Free BaseTHF (Anhydrous)4°CArgon~ 3 MonthsTrace peroxide oxidation
HCl SaltMethanol-20°CArgon> 24 MonthsHighly stable
HCl SaltAqueous Buffer (pH 7.4)37°CAmbient~ 14 DaysSlow oxidative dealkylation

Table 2: Solvent Compatibility Matrix

SolventCompatibilityNotes for Application Scientists
Acetonitrile (MeCN) ExcellentPreferred for LC-MS. Minimal reactivity.
DMSO ModerateHygroscopic; absorbs water/air. Use only freshly opened ampoules.
Chloroform (CHCl₃) Poor (Long-term)Trace phosgene/HCl can react with the free secondary amine.

PART 3: Experimental Protocols

Protocol A: Preparation of Ultra-Stable Dihydrochloride Stock Solutions

Transforming the free base into a dihydrochloride salt is the gold standard for long-term storage, as protonation shields the nitrogen lone pairs from oxidation and CO₂ attack [6].

  • Dissolution: In a fume hood, dissolve 100 mg of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (free base) in 5 mL of anhydrous, degassed ethanol.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 2.5 equivalents of a 2.0 M HCl solution in diethyl ether dropwise while stirring vigorously.

  • Precipitation: A white crystalline solid (the dihydrochloride salt) will begin to precipitate immediately. Stir for an additional 15 minutes at 0°C to ensure complete conversion.

  • Isolation: Filter the precipitate under a stream of nitrogen using a Büchner funnel. Wash the crystals with 2 mL of ice-cold, anhydrous diethyl ether.

  • Validation & Storage: Dry the salt under high vacuum for 4 hours. The resulting salt can be dissolved in sterile water or DMSO for biological assays. Store aliquots at -20°C.

PART 4: Mechanistic & Workflow Visualizations

DegradationPathways Base 1-Benzyl-3-(2,2,2-trifluoro-ethyl) -piperazine (Free Base) O2 O2 / Transition Metals (Aerated Solvent) Base->O2 UV UV Light Exposure Base->UV CO2 Atmospheric CO2 (Moisture) Base->CO2 Acid HCl / Inert Gas (Controlled Environment) Base->Acid Deg1 N-Oxidation & Ring Opening O2->Deg1 Oxidation Deg2 Debenzylation (Loss of N1-Benzyl) UV->Deg2 Photolysis Deg3 Carbamate Salt (Insoluble Precipitate) CO2->Deg3 Nucleophilic Attack Stable Dihydrochloride Salt (Highly Stable) Acid->Stable Protonation

Fig 1: Environmental degradation pathways vs. stabilization of the piperazine derivative.

Workflow Step1 1. Weighing Glovebox / N2 Step2 2. Dissolution Degassed HPLC Solvent Step1->Step2 Step3 3. Aliquoting Amber Vials (Block UV) Step2->Step3 Step4 4. Headspace Blanket with Argon Step3->Step4 Step5 5. Storage -20°C Freezer Step4->Step5

Fig 2: Validated workflow for preparing and storing degradation-resistant stock solutions.

References

  • Ochedi, F. O., et al. (2023). "Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions." Journal of Environmental Chemical Engineering, 11(6), 111228. Available at:[Link]

  • Freeman, S. A., et al. (2010). "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." The University of Texas at Austin. Available at:[Link]

  • Bunkan, A. J., et al. (2022). "Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical." ACS Earth and Space Chemistry. Available at:[Link]

  • Wikipedia Contributors. (2024). "Piperazine - Reactions and Carbamate Formation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Al-Dirbashi, O. Y., et al. (2023). "Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches." National Institutes of Health (PMC). Available at:[Link]

  • National Measurement Institute Australia. (2022). "NMIA D905: 1-Benzylpiperazine dihydrochloride - CERTIFIED REFERENCE MATERIAL." Australian Government Department of Industry. Available at: [Link]

Technical Support Center: Overcoming Poor Solubility of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge and practical techniques to enhance its solubility for successful experimental outcomes.

Part 1: Foundational Understanding & Initial Assessment

This section addresses the fundamental questions regarding the solubility of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine and outlines the initial steps for its characterization.

Q1: Why is 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine expected to have poor aqueous solubility?

A1: The poor aqueous solubility of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine stems from a combination of its structural features:

  • Lipophilic Benzyl Group: The presence of the benzyl group significantly increases the molecule's lipophilicity (attraction to non-polar, fatty environments), which in turn decreases its affinity for water, a polar solvent.

  • Trifluoromethyl (-CF3) Group: The trifluoromethyl group is highly lipophilic and electron-withdrawing.[1][2] This group is often incorporated into drug candidates to enhance metabolic stability and membrane permeability, but it frequently leads to a decrease in aqueous solubility.[2][3][4]

  • Piperazine Ring: While the piperazine ring itself contains two nitrogen atoms that can be protonated to form more soluble salts, in its free base form, it contributes to the overall non-polar character of the molecule.[5]

Q2: What is the first step I should take before attempting to solubilize this compound for my experiments?

A2: The critical first step is to determine the baseline solubility of the compound in your intended aqueous buffer system. This is known as determining the kinetic and thermodynamic solubility .

  • Kinetic Solubility: This measures the concentration at which a compound, when added from a concentrated organic stock solution (like DMSO), begins to precipitate in an aqueous buffer. It's a rapid assessment of how much compound your buffer can "hold" under your experimental conditions.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (typically 24-72 hours).[6]

Understanding these two parameters will inform your choice of a suitable solubilization strategy and prevent misleading results due to compound precipitation in your assays.

Experimental Protocol: Determining Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of solid 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine to a glass vial containing a known volume of your test solvent (e.g., phosphate-buffered saline pH 7.4). Ensure there is enough solid material so that some remains undissolved.[7]

  • Equilibration: Seal the vial and place it on an orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[6]

  • Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully collect a sample of the supernatant.

  • Separation of Undissolved Solid: Centrifuge the collected supernatant to pellet any remaining suspended particles.

  • Filtration: Filter the resulting supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any fine, undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Reporting: Express the solubility in mg/mL or µM at the specified temperature and pH.[7]

Part 2: Troubleshooting & Solubility Enhancement Strategies

This section provides a detailed, question-and-answer guide to the most effective methods for improving the solubility of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.

Strategy 1: pH Adjustment and Salt Formation

Q3: The piperazine moiety in my compound is basic. Can I use pH adjustment to improve its solubility?

A3: Yes, leveraging the basic nature of the piperazine ring is an excellent and often straightforward approach. The two nitrogen atoms in the piperazine ring can be protonated in acidic conditions, forming a more polar, and thus more water-soluble, salt form.[8][9] The pH of a 10% aqueous solution of piperazine itself is between 10.8 and 11.8, indicating its basicity.[5][10]

Troubleshooting Guide for pH Adjustment:

  • Issue: My compound is still not soluble enough even after lowering the pH.

    • Solution: Determine the pKa of your compound. The optimal pH for solubilization should be at least 1-2 pH units below the pKa of the piperazine nitrogens. If your experimental system cannot tolerate such a low pH, this method alone may be insufficient.

  • Issue: I am concerned that the acidic conditions will affect my biological assay.

    • Solution: Run a vehicle control with the acidic buffer to ensure it does not interfere with your experimental results. If it does, you will need to consider other solubilization strategies.

Q4: Is forming a stable salt of my compound a viable long-term solution?

A4: Salt formation is a highly effective and widely used method to enhance the aqueous solubility of basic compounds like piperazine derivatives.[11] By reacting the free base with an acid, you can create a stable, crystalline salt with significantly improved solubility and dissolution rates.[12] Common acidic counterions include hydrochloride, mesylate, and sulfate. A salt screening study is recommended to identify the most suitable counterion that provides optimal solubility and stability.[11]

A Poorly Soluble Free Base (1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine) B Add Acid (e.g., HCl) A->B Reaction C Protonated, Highly Soluble Salt Form B->C Protonation of Piperazine Nitrogens D Increased Aqueous Solubility C->D

Caption: Salt formation to enhance solubility.

Strategy 2: The Use of Co-solvents

Q5: I need to prepare a stock solution for my in vitro assays. What is the best approach?

A5: For in vitro studies, preparing a high-concentration stock solution in an organic co-solvent is a common practice. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds.[13][14][15]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): This is a powerful and versatile polar aprotic solvent, and high solubility is generally expected.[6] It is the most common choice for initial stock solutions.

  • Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs): These are other common co-solvents used in pharmaceutical formulations.[14][16]

Troubleshooting Guide for Co-solvents:

  • Issue: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer.

    • Solution 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[11] However, a slightly higher concentration (up to 1%) might be necessary to maintain solubility.[7] Always run a vehicle control with the same final DMSO concentration.

    • Solution 2: Use a Stepwise Dilution: Instead of a direct, large dilution, perform intermediate dilutions in a buffer containing a higher percentage of the co-solvent before the final dilution into the assay buffer.[7]

Table 1: Example Co-solvent Systems for Solubility Enhancement

Co-solvent SystemRatio (v/v)Potential ApplicationKey Considerations
DMSO100%High-concentration stock solutionsFinal concentration in assay should be low (<0.5-1%)[7][11]
Ethanol:Water50:50Intermediate dilutions, some formulationsMay not be suitable for all cell-based assays
PEG 400:Water40:60Oral and parenteral formulationsCan increase the viscosity of the solution
Propylene Glycol:Ethanol:Water20:30:50Complex formulationsRequires careful optimization and toxicity assessment
Strategy 3: Complexation with Cyclodextrins

Q6: What are cyclodextrins, and how can they help with the solubility of my compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble, hydrophobic molecules (like your compound) into their central cavity, forming inclusion complexes.[17][18][] This complex has a hydrophilic exterior, leading to a significant increase in the apparent aqueous solubility of the guest molecule.[18][20] This is a powerful technique for increasing solubility without altering the chemical structure of the compound.[]

Commonly Used Cyclodextrins in Pharmaceuticals:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Known for its high water solubility and ability to form stable complexes.

cluster_0 In Aqueous Solution A Poorly Soluble Drug C Drug-Cyclodextrin Inclusion Complex A->C Encapsulation B Cyclodextrin B->C D Increased Apparent Aqueous Solubility C->D

Caption: Cyclodextrin inclusion complex formation.

Troubleshooting Guide for Cyclodextrins:

  • Issue: The solubility enhancement is not as high as expected.

    • Solution 1: Screen Different Cyclodextrin Types: The size of the cyclodextrin cavity and the nature of its modifications can significantly impact complexation efficiency. Test different types (e.g., HP-β-CD, SBE-β-CD) to find the optimal fit for your molecule.

    • Solution 2: Optimize the Stoichiometric Ratio: The molar ratio of your compound to the cyclodextrin is crucial. A phase solubility study should be performed to determine the optimal ratio for maximum solubility enhancement.

  • Issue: How do I prepare a cyclodextrin inclusion complex?

    • Solution: A common method is co-lyophilization. Dissolve both your compound and the cyclodextrin in a suitable solvent system (e.g., a water/co-solvent mixture), and then freeze-dry the solution. The resulting powder can be reconstituted in an aqueous buffer.

Strategy 4: Nanosuspension

Q7: My compound is highly crystalline and very poorly soluble. What advanced options do I have?

A7: For very challenging compounds, creating a nanosuspension is a powerful, cutting-edge technique.[21] A nanosuspension consists of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[21] By reducing the particle size to the nanometer range, you dramatically increase the surface area available for dissolution, which can significantly enhance the dissolution rate and saturation solubility.[12][22] This approach is particularly suitable for compounds that are poorly soluble in both aqueous and organic media.[21]

Key Advantages of Nanosuspensions:

  • Increased Dissolution Velocity: The larger surface area leads to faster dissolution.[21]

  • Increased Saturation Solubility: Smaller particles have a higher saturation solubility.[21]

  • Applicable to a Wide Range of Compounds: This method is suitable for many poorly soluble drugs.[21][23]

Troubleshooting Guide for Nanosuspensions:

  • Issue: The particles in my nanosuspension are aggregating over time.

    • Solution 1: Optimize the Stabilizer: The choice and concentration of the stabilizer (e.g., polymers like HPMC, or surfactants like Vitamin E TPGS) are critical for preventing particle aggregation.[24] A systematic screening of different stabilizers is necessary.

    • Solution 2: Check the Zeta Potential: The zeta potential is a measure of the surface charge of the nanoparticles and is a key indicator of the stability of the suspension. A high absolute zeta potential value (>|30| mV) indicates good physical stability due to electrostatic repulsion between particles.[25]

  • Issue: How do I create a nanosuspension in the lab?

    • Solution: High-pressure homogenization is a common top-down method.[21] This involves dispersing the drug powder in a stabilizer solution and then forcing this pre-suspension through a high-pressure homogenizer to break down the particles to the nanoscale.

A Start: Poorly Soluble Compound B Determine Baseline Solubility (Kinetic & Thermodynamic) A->B C Is pH Adjustment Feasible for Assay? B->C D Yes C->D E No C->E F Optimize pH (1-2 units below pKa) D->F K Try Co-solvent Approach E->K G Is Solubility Sufficient? F->G H Yes G->H I No G->I J Proceed with Experiment H->J I->K L Is Solubility Sufficient? K->L M Yes L->M N No L->N M->J O Consider Cyclodextrin Complexation N->O P Is Solubility Sufficient? O->P Q Yes P->Q R No P->R Q->J S Advanced Strategy: Nanosuspension R->S

Caption: Decision workflow for solubility enhancement.

Part 3: Analytical Characterization of Formulations

Q8: Once I have prepared a formulation, how do I characterize it to ensure quality and consistency?

A8: Proper characterization is essential to validate your formulation. The following techniques are recommended:

Table 2: Analytical Techniques for Formulation Characterization

TechniqueParameter MeasuredImportance
Dynamic Light Scattering (DLS) Particle Size (Z-average) and Polydispersity Index (PDI)For nanosuspensions, ensures particles are in the desired size range and have a uniform distribution (PDI < 0.3 is ideal).[25]
Zeta Potential Measurement Surface ChargePredicts the physical stability of nanosuspensions against aggregation.[25]
Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) Crystalline vs. Amorphous StateDetermines if the drug has changed its solid state, which can impact solubility and stability.[25]
High-Performance Liquid Chromatography (HPLC) Drug Concentration and PurityQuantifies the amount of dissolved drug and assesses for any degradation.
Scanning Electron Microscopy (SEM) Particle MorphologyVisually confirms the size, shape, and surface characteristics of nanoparticles.[25]

We trust this guide will be a valuable resource in your research endeavors with 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine. Should you have further questions, please do not hesitate to contact our technical support team.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives - Benchchem. (n.d.).
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (2018, September 15).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Liquid Formulation Solubility Enhancement - Sigma-Aldrich. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
  • Co-solvency: Significance and symbolism. (2025, July 31).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. (2026, February 12).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs - Drug Development and Delivery. (2023, December 4).
  • Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth - PubMed. (2011, May 16).
  • Piperazine dihydrochloride - Solubility of Things. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).
  • Enhancing Medication Solubility Using Nanosuspension: A Method - Asian Journal of Pharmaceutics. (2024, September 9).
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - ResearchGate. (n.d.).
  • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability - Benchchem. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15).
  • Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003, November 5).
  • Formulation Strategies for Poorly Soluble Compounds - Smolecule. (n.d.).
  • Piperazine compounds - ChemicalBook. (n.d.).
  • Uses and production of ?Piperazine - ChemicalBook. (2022, July 12).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1).

Sources

optimizing dosage for in vivo experiments with 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo pharmacology. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacokinetic challenges associated with dosing 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine .

Because this compound incorporates a highly electronegative trifluoroethyl moiety, it does not behave like a standard aliphatic piperazine. This guide bypasses generic advice to focus on the chemical causality driving your experimental outcomes, ensuring your in vivo models are robust, reproducible, and scientifically sound.

Module 1: Formulation & Vehicle Optimization (Troubleshooting)

Q: My compound is precipitating when I attempt to dissolve it in standard 0.9% physiological saline. How do I achieve a stable solution for intravenous (IV) or intraperitoneal (IP) dosing?

The Causality: You are encountering a fundamental physicochemical shift caused by the fluorine atoms. Fluorine is the most electronegative element in the periodic table[1]. The 2,2,2-trifluoroethyl group exerts a powerful electron-withdrawing inductive effect on the adjacent piperazine nitrogen. This significantly lowers the


 (basicity) of the amine compared to unfluorinated analogs[1]. Because the nitrogen is less basic, it resists protonation at physiological pH (7.4), meaning it will not readily form highly water-soluble salts (like a hydrochloride salt) in standard aqueous buffers. Furthermore, the 

group drastically increases the lipophilicity (

) of the molecule[2].

The Solution: You must abandon standard saline and utilize a co-solvent system that accommodates high lipophilicity while preventing precipitation upon injection into the aqueous environment of the bloodstream.

Table 1: Recommended Vehicle Formulations for Trifluoroethyl-Piperazines

Formulation TypeComposition (v/v)Best RouteCausality / Mechanism of Action
Co-solvent / Surfactant 5% DMSO + 10% Tween 80 + 85% SalineIV, IPDMSO disrupts crystal lattice energy; Tween 80 forms micelles to trap the lipophilic

moiety, preventing crash-out in blood.
Cyclodextrin Inclusion 10% HP-

-CD in sterile water
IV, POThe hydrophobic cavity of Hydroxypropyl-

-cyclodextrin encapsulates the benzyl and trifluoroethyl groups, masking lipophilicity.
Suspension 0.5% Carboxymethyl Cellulose (CMC)PO (Gavage)Ideal for oral dosing where systemic absorption is mediated by the GI tract; avoids solvent toxicity in chronic studies.

Module 2: Pharmacokinetics (PK) & Dose Scaling (FAQs)

Q: I have an in vitro


 of 50 nM. How do I calculate the starting dose for my mouse efficacy study? 

The Causality: You cannot directly convert an in vitro


 to an in vivo dose without accounting for the compound's Volume of Distribution (

) and clearance rates. The selective installation of fluorine enhances membrane permeation and metabolic stability[3]. The trifluoroethyl group acts as a steric and electronic shield, blocking cytochrome P450-mediated N-dealkylation and oxidation[2]. Consequently, this compound will likely exhibit a high

(rapidly leaving the plasma to accumulate in lipid-rich tissues like the brain) and a prolonged half-life.

The Solution: You must perform an allometric scale-up followed by a dedicated Rodent PK study before beginning efficacy trials[4].

Pathway CF3 2,2,2-Trifluoroethyl Substitution pKa Reduced Nitrogen pKa (Decreased Basicity) CF3->pKa LogP Increased Lipophilicity (Higher LogP) CF3->LogP Metab Steric/Electronic Shielding (CYP450 Evasion) CF3->Metab Solub Lower Aqueous Solubility (Requires Co-solvents) pKa->Solub BBB Enhanced BBB Penetration (CNS Targeting) LogP->BBB Vd High Volume of Distribution (Tissue Accumulation) LogP->Vd HalfLife Prolonged Half-Life (In Vivo Stability) Metab->HalfLife

Caption: Pharmacokinetic and physicochemical effects of trifluoroethyl substitution on piperazine.

Module 3: Maximum Tolerated Dose (MTD) Determination

Before testing for efficacy, you must establish the therapeutic window. Because fluorinated compounds can accumulate in tissues due to their high lipophilicity[2], chronic dosing can lead to unforeseen toxicity. The following self-validating protocol establishes the MTD.

Step-by-Step Methodology: MTD Dose-Escalation Protocol

This protocol utilizes Body Surface Area (BSA) normalization and standard toxicological thresholds[5][6].

Step 1: Animal Allocation & Baseline Metrics

  • Select the appropriate rodent strain (e.g., C57BL/6 mice). Use 3 mice per dose group[6].

  • Weigh all animals 24 hours prior to dosing to establish a baseline. Self-Validation: Any animal deviating >10% from the cohort mean weight should be excluded prior to study initiation.

Step 2: Dose Escalation Scheme

  • Prepare the compound in the optimized vehicle (e.g., 5% DMSO/10% Tween 80).

  • Administer the compound using a fractionated screening scheme: 5, 10, 20, 40, and 80 mg/kg[6].

  • Include a Vehicle Control group to ensure the co-solvent system is not inducing baseline stress.

Step 3: Clinical Observation & PK Validation

  • Monitor animals continuously for the first 2 hours post-dose for acute behavioral changes (e.g., ataxia, lethargy, tremors)—common side effects for highly CNS-penetrant piperazines.

  • Self-Validation (Exposure Verification): Perform a tail-vein blood draw at

    
     (estimated 1-2 hours post-dose) on the lowest dose group. Analyze via LC-MS/MS to confirm the compound is actually entering systemic circulation and not precipitating in the peritoneal cavity.
    

Step 4: Euthanasia Criteria & Data Analysis

  • Weigh animals daily for 7 days.

  • The MTD Threshold: The MTD is defined as the highest dose that does not produce severe adverse behavioral effects, death, or a body weight loss of >20% compared to baseline[5][6].

Workflow Start Compound: 1-Benzyl-3- (2,2,2-trifluoro-ethyl)-piperazine Formulation Vehicle Optimization (Address low pKa & high LogP) Start->Formulation PK Rodent PK Study (Determine Vd, Clearance, t1/2) Formulation->PK Soluble & Stable MTD MTD Determination (Dose Escalation: 5-80 mg/kg) PK->MTD PK Parameters Set Efficacy In Vivo Efficacy (Therapeutic Window Established) MTD->Efficacy Safe Dose Identified Tox Toxicity Threshold Reached (>20% Weight Loss) MTD->Tox Adverse Effects Tox->MTD Adjust Dose Down

Caption: Workflow for in vivo dose optimization of fluorinated piperazine derivatives.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: National Institutes of Health (NIH) / Pharmaceuticals (Basel) URL:[Link]

  • The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Institutes of Health (NIH) / Medchemcomm URL:[Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology Source: National Cancer Institute (Cancer.gov) URL:[Link]

  • How to calculate a right dose for in vivo study? Source: ResearchGate URL:[Link]

Sources

minimizing off-target effects of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center . This portal is designed for drug development professionals and application scientists working with the 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine scaffold.

While this building block offers excellent metabolic stability and serves as a versatile pharmacophore, its structural features—specifically the lipophilic benzyl group and the basic piperazine core—frequently introduce off-target liabilities such as hERG inhibition, CYP450 promiscuity, and unintended GPCR binding. This guide synthesizes field-proven troubleshooting strategies to help you engineer these liabilities out of your lead series.

Frequently Asked Questions (FAQs): Causality & Mechanisms

Q1: Why does my series based on this scaffold consistently flag for hERG inhibition? A: The hERG potassium channel is notoriously promiscuous, primarily trapping molecules that possess a basic amine and lipophilic appendages[1]. At physiological pH (7.4), the secondary amine (N4) of the piperazine ring is protonated. This cation forms strong cation-


 interactions with the Tyr652 and Phe656 residues in the hERG pore. While the adjacent 3-(2,2,2-trifluoroethyl) group exerts an electron-withdrawing inductive effect that favorably lowers the amine's pKa compared to an unsubstituted piperazine, the highly lipophilic N1-benzyl group often compensates by driving non-specific hydrophobic binding.

Q2: I incorporated the trifluoroethyl group to improve metabolic stability. Why am I now seeing high CYP3A4/CYP2D6 inhibition? A: This is a classic "lipophilicity paradox." While substituting aliphatic hydrogens with fluorine prevents localized oxidative metabolism (cytochrome P450-mediated hydroxylation) due to the strong C-F bond, polyfluorination significantly increases the overall lipophilicity (LogD) of the molecule[2]. This heightened hydrophobicity drives the molecule to partition into the lipophilic active sites of CYP enzymes, leading to competitive, reversible inhibition of the enzyme even if the molecule itself is not metabolized.

Q3: My radioligand screening shows broad promiscuity across Sigma-1, 5-HT, and Dopamine receptors. How do I break this pattern? A: The N-benzylpiperazine motif is a "privileged scaffold" for central nervous system (CNS) targets. The precise spatial arrangement of a basic nitrogen separated by a flexible linker from an aromatic ring perfectly mimics endogenous monoamines[3]. Furthermore, benzylpiperazines are known to interact strongly with off-target lipid-sensing receptors like GPR55[4]. To break this pharmacophore, you must disrupt the spatial geometry—either by rigidifying the benzyl linker, introducing steric bulk at the ortho-position of the phenyl ring, or replacing the phenyl ring with a less lipophilic heteroaryl group.

Scaffold Mechanism & Mitigation Workflows

To systematically address these issues, we recommend following the mechanistic logic and troubleshooting workflow outlined in the diagrams below.

Mechanism Trifluoroethyl 3-(2,2,2-Trifluoroethyl) Strong Inductive EWG Piperazine Piperazine Core (Basic Amines) Trifluoroethyl->Piperazine Electron Withdrawal Lipophilicity Increased logD (CYP/Sigma liability) Trifluoroethyl->Lipophilicity Risk pKa Decreased N4 pKa (Reduced hERG binding) Piperazine->pKa Benefit Benzyl N1-Benzyl Group Lipophilic Anchor Benzyl->Piperazine Scaffold Benzyl->Lipophilicity Risk

Fig 1. Mechanistic relationship between scaffold functional groups and off-target risks.

Workflow Start Hit Compound: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Screen In Vitro Off-Target Panel (hERG, 5-HT, DAT, CYP450) Start->Screen Decision Primary Liability Identified? Screen->Decision hERG hERG Inhibition (Patch Clamp) Decision->hERG QT Risk GPCR GPCR/Sigma Promiscuity (Radioligand Binding) Decision->GPCR CNS Off-targets CYP CYP2D6/3A4 Inhibition (Microsomal Assay) Decision->CYP DDI Risk Mitigate_hERG Reduce basicity (pKa) Convert N4 to amide/urea hERG->Mitigate_hERG Mitigate_GPCR Modify Benzyl Group Add steric bulk/heteroaryl GPCR->Mitigate_GPCR Mitigate_CYP Lower Lipophilicity (logD) Reduce halogenation CYP->Mitigate_CYP

Fig 2. Decision tree for identifying and mitigating off-target liabilities of the scaffold.

Troubleshooting Guides & Experimental Protocols

Issue A: High hERG Liability (IC50 < 10 µM)

Diagnosis: The basic N4 nitrogen is interacting with the hERG pore. Solution: Neutralize the N4 amine by converting it into an amide, urea, or sulfonamide[5]. If a basic center is strictly required for your primary target's efficacy, introduce a carboxylic acid elsewhere on the molecule to create a zwitterion, which drastically reduces hERG pore permeability.

Protocol: In Vitro hERG Patch-Clamp Validation This protocol is self-validating: the inclusion of a known hERG blocker (E-4031) ensures the channel is in a responsive state, while the voltage protocol ensures the specific tail currents responsible for QT prolongation are isolated.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel at 37°C.

  • Compound Dosing: Dissolve the modified piperazine derivative in DMSO. Dilute in extracellular recording buffer to achieve final concentrations (e.g., 0.1, 1, 10, 30 µM) with a final DMSO concentration of

    
     0.1%.
    
  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Ensure access resistance is <10 M

    
    .
    
  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation & Analysis: Apply 500 nM E-4031 as a positive control (should yield >90% block). Measure the peak tail current amplitude reduction for your compound to calculate the IC50.

Issue B: CYP450 Inhibition & Poor Microsomal Stability

Diagnosis: The combined lipophilicity of the trifluoroethyl and benzyl groups is driving non-specific binding to CYP active sites. Solution: Substitute the benzyl ring with a more polar heteroaromatic ring (e.g., pyridine or pyrimidine) to lower the LogD while maintaining the required spatial geometry.

Protocol: CYP Inhibition & Microsomal Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Dosing: Add the test compound at a final concentration of 1 µM (for stability) or a titration curve from 0.1–50 µM (for CYP inhibition).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH regenerating system.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound (calculating Intrinsic Clearance, CL

    
    ) or the reduction in specific CYP probe metabolites.
    

Quantitative Data Presentation

The table below summarizes the expected pharmacological shifts when applying the aforementioned troubleshooting strategies to the 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine scaffold.

Scaffold ModificationN4 pKa (Calc)LogD (pH 7.4)hERG IC50 (µM)Sigma-1 Ki (nM)CYP3A4 IC50 (µM)
Parent Scaffold 7.83.21.5452.1
N4-Amide Conversion < 5.02.8> 30.05208.5
Benzyl

Pyridyl
7.52.18.0> 100015.0
Trifluoroethyl

Methyl
(Control)
8.92.50.5301.8

Data Interpretation: Converting N4 to an amide successfully abolishes hERG liability by lowering the pKa, while replacing the benzyl group with a pyridyl group drastically reduces Sigma-1 promiscuity and CYP3A4 inhibition by lowering the overall LogD.

References

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Off-Target Cannabinoid Effects Mediated by GPR55 Source: Pharmacology (Karger Publishers) URL:[Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: Pharmaceuticals (MDPI) URL:[Link]

  • Discovery of novel N-aryl piperazine CXCR4 antagonists Source: Bioorganic & Medicinal Chemistry Letters (NIH/PMC) URL:[Link]

Sources

Technical Support Center: Troubleshooting 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Alex V. Mercer Department: Assay Development & Screening Support Subject: Optimization and Troubleshooting of Fluorinated Piperazine Ligands

Executive Summary: The Physicochemical Challenge

You are likely encountering inconsistency in your binding data—variable


/

values, high background, or "flat" dose-response curves.[1] This is rarely a biological failure; it is a physicochemical one.[1]

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine represents a specific class of "Lipophilic Basic Amines."[1] Its behavior is governed by three competing forces:

  • The Piperazine Core: A secondary amine (N4) that is basic (

    
    ) and positively charged at physiological pH.
    
  • The Benzyl Group: A bulky, lipophilic moiety that drives non-specific binding (NSB).

  • The Trifluoroethyl Group: An electron-withdrawing group that lowers the

    
     of the adjacent amine and increases lipophilicity (
    
    
    
    ), often causing "stickiness" to plasticware due to the unique fluorous effect.

This guide moves beyond generic advice to address the specific molecular friction points of this scaffold.

Critical Solubility & Handling Protocols

The Issue: The compound precipitates upon dilution from DMSO into aqueous buffer, often forming "invisible" micro-aggregates that scatter light and inhibit binding falsely (promiscuous inhibition).

The "Kinetic Solubility" Dilution Protocol

Do not dilute directly from 10 mM DMSO stock to assay buffer. The shock causes immediate precipitation of the lipophilic neutral fraction.

Step-by-Step Optimization:

  • Intermediate Step: Dilute your 10 mM DMSO stock into a solvent-tolerant intermediate (e.g., 100% DMSO or 50% DMSO/Water) to 100x the final assay concentration.[1]

  • The "Shift" Dilution: Perform the final dilution into the assay buffer rapidly with immediate mixing.

  • Acidic Assist: If the assay tolerates it, ensure the buffer pH is < 7.4. At pH 6.0–6.5, the piperazine is fully protonated (cationic) and significantly more soluble.

Visual Workflow: Preventing Compound Crash-Out

SolubilityWorkflow Stock 10mM DMSO Stock (Hydrophobic) Inter Intermediate Plate (100% DMSO) Serial Dilution Here Stock->Inter Step 1: Dilute Buffer Assay Buffer (pH 7.4) Stock->Buffer AVOID: Direct Spike AssayWell Final Assay Well (1% DMSO) Inter->AssayWell Step 2: Transfer (Rapid Mix) Buffer->AssayWell Bulk Add Precip PRECIPITATION RISK (Micro-aggregates) Buffer->Precip If mixed slowly

Caption: Two-step dilution logic to maintain solubility of lipophilic piperazines during assay setup.

Non-Specific Binding (NSB) Troubleshooting

The Issue: High background signal in radioligand assays or "sticky" sensorgrams in SPR. The benzyl and trifluoroethyl groups adhere to hydrophobic surfaces (polystyrene) and filter membranes.

Diagnostic Q&A

Q: My total binding is high, but specific binding is low. Is the ligand binding to the plate? A: Yes. Fluorinated compounds are notorious for binding to polystyrene.[1]

  • Solution: Switch to Polypropylene (PP) plates for all dilution steps.[1] For the assay plate, use "Low Binding" or "Non-Binding Surface" (NBS) microplates.

  • Detergent: Add 0.01% CHAPS or 0.005% Tween-20 to the buffer.[1] CHAPS is preferred for membrane receptors as it is less likely to denature the protein than Tween.

Q: In filtration assays (Radioligand), I see high counts on the filter even without protein. A: This is "Filter Binding." The positively charged piperazine interacts with the negative glass fiber (GF/B or GF/C) filters.

  • Solution: Pre-soak filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour.[1] PEI neutralizes the negative charge of the glass fibers, repelling the cationic piperazine.

NSB Decision Matrix
SymptomLikely CauseCorrective Action
High signal in "No Protein" wellsLigand sticking to plasticSwitch to NBS plates; Add 0.01% CHAPS.
High signal in "No Ligand" wellsAntibody/Tracer issueRe-optimize secondary detection reagents.
High Filter Counts (Filtration)Electrostatic binding to glassPre-soak filters in 0.5% PEI (pH 7.4).[1]

shifts right with incubation time
Ligand depletion (adsorption)Use glass-coated tips; Increase assay volume.[1]

pH and Ionization Effects[2][3][4][5][6][7]

The Issue: Potency (


 or 

) varies wildly between different buffer preparations.

The Mechanism: The N4-piperazine nitrogen is the key ionizable center.

  • pH < pKa: Ligand is Cationic (+).[1] (Soluble, may drive electrostatic binding).[1]

  • pH > pKa: Ligand is Neutral (0).[1] (Insoluble, lipophilic, drives hydrophobic binding).[1]

The trifluoroethyl group lowers the pKa of the piperazine system compared to standard piperazine. If your assay is at pH 7.4, you are likely near the inflection point. Small shifts in pH (e.g., 7.2 vs 7.[1]6) significantly change the ratio of ionized to neutral ligand.

Recommendation: Buffer pH must be strictly controlled at a value where the ionization state is stable (e.g., pH 7.0 or pH 8.0), rather than on the steep slope of the dissociation curve.

Visual Logic: Diagnosing Assay Failure

TroubleshootingLogic Start Problem: Inconsistent Binding Data CheckSol 1. Check Solubility Start->CheckSol CheckNSB 2. Check NSB (No Protein Control) CheckSol->CheckNSB Soluble SolAction Add 0.01% CHAPS Limit DMSO < 2% CheckSol->SolAction Precipitation Visible? CheckpH 3. Check pH vs pKa CheckNSB->CheckpH Background OK NSBAction Use NBS Plates PEI Soak (Filters) CheckNSB->NSBAction High Background? pHAction Buffer pH 6.5-7.0 (Ensure Protonation) CheckpH->pHAction Variable Potency?

Caption: Systematic troubleshooting flow for lipophilic amine ligands.

Method-Specific Considerations

Surface Plasmon Resonance (SPR)[1][5]
  • Issue: "Sticky" sensorgrams where the dissociation phase does not return to baseline.

  • Fix: The trifluoroethyl group interacts with the carboxymethyl dextran matrix of CM5 chips.

  • Protocol: Use a C1 (flat) sensor chip instead of CM5 to reduce the surface area for non-specific hydrophobic interaction. High flow rates (30-50 µL/min) help minimize re-binding.[1]

TR-FRET / HTRF[1]
  • Issue: Quenching or interference.[1]

  • Fix: Piperazines generally do not quench fluorescence, but if the compound precipitates, it causes light scattering. Always centrifuge the assay plate (1000 x g, 1 min) before reading to settle any micro-precipitates.

References

  • Assay Guidance Manual (NCBI). Assay Development Guidelines for Image-Based High Content Screening, High Throughput Screening and Analysis. [Link][1]

  • Journal of Medicinal Chemistry. Physicochemical Properties of Fluorinated Piperazines and their Effect on Lipophilicity. (General reference for fluorinated amine properties). [Link]

Sources

Technical Support Center: Navigating the Metabolic Lability of Trifluoroethyl-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the metabolic instability of trifluoroethyl-piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during experimental workflows. Our goal is to equip you with the scientific rationale and practical steps to overcome challenges in characterizing and improving the metabolic stability of these important chemical entities.

Introduction: The Metabolic Challenge of Trifluoroethyl-Piperazine Moieties

The trifluoroethyl-piperazine scaffold is a common feature in many biologically active compounds. However, this moiety can be susceptible to metabolic breakdown, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This metabolic instability can lead to rapid clearance, reduced oral bioavailability, and the formation of potentially reactive metabolites, hindering the development of promising drug candidates.[4] This guide will provide a structured approach to identifying and addressing these metabolic liabilities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with trifluoroethyl-piperazine derivatives.

Q1: My trifluoroethyl-piperazine derivative shows high clearance in human liver microsomes. What are the likely metabolic pathways responsible?

A1: High clearance in human liver microsomes (HLMs) for trifluoroethyl-piperazine derivatives is often attributed to two primary metabolic hotspots: the piperazine ring and the trifluoroethyl group.

  • Piperazine Ring Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation.[5] Common metabolic pathways include N-dealkylation, which involves the removal of the trifluoroethyl group or other substituents on the second nitrogen, and hydroxylation at the carbon atoms of the piperazine ring.[6][7] These reactions are primarily catalyzed by CYP enzymes, with CYP3A4 and CYP2D6 often playing a significant role.[1][2]

  • Trifluoroethyl Group Metabolism: While the carbon-fluorine bond is strong, metabolic defluorination of the trifluoroethyl group can occur, although it is generally less common than piperazine ring oxidation.[8] This process can be initiated by CYP-mediated hydroxylation at the carbon adjacent to the fluorine atoms.[9] The presence of a trifluoromethyl group can also influence the overall lipophilicity of the molecule, affecting its interaction with metabolic enzymes.[8]

To definitively identify the metabolic pathways, a metabolite identification study using high-resolution mass spectrometry (LC-MS/MS) is recommended.

Q2: I am not observing any metabolism of my compound in liver microsomes. Does this mean it is metabolically stable?

A2: Not necessarily. While low turnover in liver microsomes is a positive indicator, it doesn't guarantee overall metabolic stability. Here's why:

  • Limitations of Microsomes: Liver microsomes primarily contain Phase I metabolic enzymes (like CYPs).[10][11] If your compound is primarily cleared through Phase II metabolism (e.g., glucuronidation or sulfation), you may not observe significant metabolism in a standard microsomal assay.[10]

  • Slow Metabolism: The compound might be a slow-turnover compound, meaning its metabolism is too slow to be accurately measured within the typical timeframe of a standard microsomal stability assay.[12]

To get a more complete picture, consider the following:

  • Hepatocyte Stability Assay: Intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors, providing a more comprehensive assessment of metabolic clearance.[10][11][12]

  • Extended Incubation Times: For suspected slow-turnover compounds, extending the incubation time in both microsomal and hepatocyte assays can help to quantify slow rates of metabolism.[12]

Q3: My attempts to improve metabolic stability by modifying the piperazine ring have led to a significant loss of biological activity. What should I do?

A3: This is a common challenge in medicinal chemistry, known as the "activity-stability trade-off." The key is to find a balance between improved metabolic stability and retained potency. Here are some strategies:

  • Bioisosteric Replacement: Instead of drastic modifications, consider subtle bioisosteric replacements for the piperazine ring. Bioisosteres are functional groups with similar physical or chemical properties that can maintain biological activity while altering metabolic susceptibility.[13][14] Some potential replacements for the piperazine moiety include:

    • Homopiperazine[15][16]

    • Piperidine[15]

    • Diazaspiroalkanes[16]

  • Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Analysis: Systematically synthesize and test a series of analogs with different piperazine replacements. This will help you build a clear understanding of which structural features are crucial for activity and which are contributing to metabolic instability.

  • Computational Modeling: Utilize molecular modeling to predict how different bioisosteric replacements will fit into the binding site of your target protein. This can help prioritize the synthesis of analogs that are more likely to retain biological activity.[15]

Q4: I've observed defluorination of the trifluoroethyl group. What are the implications, and how can I mitigate this?

A4: Metabolic defluorination is a concern because the release of fluoride ions can be toxic.[8][17] Additionally, the resulting metabolites may have altered pharmacological activity or could be reactive.

Mitigation Strategies:

  • Blocking Metabolic Sites: Introduce a sterically hindering group near the trifluoroethyl moiety to block access by metabolic enzymes. However, this can also impact target binding, so careful design is necessary.

  • Altering Electronic Properties: Modifying the electronic properties of the molecule can sometimes disfavor the metabolic reactions leading to defluorination.

  • Bioisosteric Replacement of the Trifluoroethyl Group: While more challenging, consider replacing the trifluoroethyl group with another electron-withdrawing group that is more resistant to metabolism, provided it maintains the desired biological activity.

Part 2: Troubleshooting Guides

This section provides step-by-step guidance for troubleshooting common issues encountered during in vitro metabolic stability assays.

Troubleshooting Guide 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Issue: High variability between replicate wells.

Possible Cause Troubleshooting Step Scientific Rationale
Inconsistent Pipetting 1. Use calibrated pipettes. 2. For viscous solutions, use reverse pipetting. 3. Ensure consistent mixing of all solutions before aliquoting.Accurate and precise pipetting is fundamental for reproducible results. Inconsistent volumes of microsomes, cofactor, or test compound will lead to variable metabolic rates.
Microsome Aggregation 1. Gently thaw microsomes on ice. 2. Mix the microsomal stock by gentle inversion before aliquoting. Do not vortex.Aggregated microsomes lead to a non-homogenous distribution of enzyme activity, resulting in inconsistent metabolism across different wells.
Temperature Fluctuations 1. Pre-warm all reagents to 37°C before starting the incubation. 2. Ensure the incubator maintains a stable temperature of 37°C.Metabolic enzyme activity is highly temperature-dependent. Fluctuations in temperature will lead to inconsistent reaction rates.

Issue: No metabolism of the test compound is observed.

Possible Cause Troubleshooting Step Scientific Rationale
Inactive Microsomes 1. Test a positive control compound with a known metabolic profile (e.g., testosterone, verapamil).A positive control validates that the microsomes are enzymatically active. If the positive control is not metabolized, the microsomes are likely inactive.
Inactive NADPH Regenerating System 1. Prepare a fresh NADPH regenerating system. 2. Ensure all components are stored correctly.The NADPH regenerating system is essential for CYP enzyme activity. If it is inactive, Phase I metabolism will not occur.
Compound is Not a Substrate for Microsomal Enzymes 1. Perform a hepatocyte stability assay to assess Phase II metabolism.The compound may be primarily cleared by Phase II enzymes, which are not present in high concentrations in microsomes.[10][11]
Analytical Issues 1. Verify the LC-MS/MS method for detecting the test compound. 2. Check for ion suppression or enhancement from the matrix.The analytical method must be sensitive and specific enough to detect the disappearance of the parent compound.
Troubleshooting Guide 2: In Vitro Metabolic Stability Assay Using Cryopreserved Hepatocytes

Issue: Low cell viability post-thaw.

Possible Cause Troubleshooting Step Scientific Rationale
Improper Thawing Technique 1. Thaw the vial of hepatocytes rapidly (<2 minutes) in a 37°C water bath. 2. Immediately transfer the cells to pre-warmed thawing medium.Rapid thawing is crucial to minimize the formation of intracellular ice crystals, which can damage cell membranes and reduce viability.[18]
Incorrect Centrifugation 1. Centrifuge at a low speed (e.g., 50-100 x g) for a short duration (e.g., 3-5 minutes).Hepatocytes are fragile. High-speed centrifugation can cause mechanical stress and damage the cells.
Sub-optimal Thawing Medium 1. Use a commercially available, pre-qualified thawing medium.These media are specifically formulated to protect hepatocytes from osmotic shock and provide essential nutrients during the recovery phase.[18]

Part 3: Experimental Protocols & Data Presentation

This section provides a detailed protocol for a standard in vitro metabolic stability assay and a template for data presentation.

Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a trifluoroethyl-piperazine derivative.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound (e.g., testosterone)

  • Stop solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound and positive control in phosphate buffer.

    • Thaw the human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, microsomes, and test compound or positive control.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding the stop solution.

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Data Presentation: Summary of Metabolic Stability Data
Compoundt1/2 (min) in HLMCLint (µL/min/mg protein) in HLMt1/2 (min) in HepatocytesCLint (µL/min/10^6 cells) in Hepatocytes
Test Compound A 2527.74515.4
Test Compound B >60<11.6>120<5.8
Positive Control 1069.32034.7

Part 4: Visualizing Metabolic Pathways and Workflows

Diagram 1: Predicted Metabolic Pathways of a Trifluoroethyl-Piperazine Derivative

cluster_0 Phase I Metabolism (CYP-mediated) cluster_1 Phase II Metabolism Parent Compound Parent Compound N-dealkylation N-dealkylation Parent Compound->N-dealkylation Removal of Trifluoroethyl Group Piperazine Hydroxylation Piperazine Hydroxylation Parent Compound->Piperazine Hydroxylation Hydroxylation of Piperazine Ring Defluorination Defluorination Parent Compound->Defluorination Metabolism of Trifluoroethyl Group Glucuronidation Glucuronidation Piperazine Hydroxylation->Glucuronidation Conjugation

Caption: Predicted metabolic pathways of a trifluoroethyl-piperazine derivative.

Diagram 2: Experimental Workflow for In Vitro Metabolic Stability Assay

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate at 37°C Incubate at 37°C Prepare Reagents->Incubate at 37°C Initiate Reaction with NADPH Initiate Reaction with NADPH Incubate at 37°C->Initiate Reaction with NADPH Time Point Sampling Time Point Sampling Initiate Reaction with NADPH->Time Point Sampling Terminate Reaction Terminate Reaction Time Point Sampling->Terminate Reaction Sample Processing Sample Processing Terminate Reaction->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Workflow for an in vitro metabolic stability assay.

References

  • Patel, R., & Telvekar, V. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(15), 10637-10684. [Link]

  • Ferreira, L. G., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 13(3), 36. [Link]

  • Gao, Y., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4851. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Pharmaron. (n.d.). Drug Metabolism and IVIVE: Comparing Microsomes and Hepatocytes for Metabolic Stability Screening. Retrieved from [Link]

  • Wiley. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Xenobiotica, 37(10-11), 1213-1226. [Link]

  • Wang, J., & Wang, B. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 957-960. [Link]

  • De Ruiter, J. (2010). Analytical Methods. RSC Publishing. [Link]

  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine compounds as drugs of abuse. Drug and Alcohol Dependence, 122(3), 174-185. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 903-911. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(7), 903-911. [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 4, 1-10. [Link]

  • Hypha Discovery. (2023, May 12). Breaking C-F bonds in drugs. [Link]

  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. ResearchGate. [Link]

  • Wang, J., & Wang, B. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 957-960. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Gandhi, R., & Chauhan, A. (2023). Analysis and Synthesis of Designer Drug Piperazine: A Review. Cutting Edge Research in Biology, 4, 98-104. [Link]

  • Stresser, D. M., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(10), 1739-1748. [Link]

  • Stresser, D. M., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. [Link]

  • RSC Publishing. (2020, February 3). Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Springer. (2024). Exploring the roles of cytochrome P450 enzymes and their inhibitors in cancers and non-neoplastic human diseases. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Creative Biolabs. (2024, June 15). Drug Metabolic Stability Analysis Service. [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • PubMed. (2005, February 15). Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Level 3 Support Knowledge Base , designed for process chemists and scale-up engineers. It prioritizes causal logic, safety in fluorinated chemistry, and impurity control.

Topic: Process Optimization & Troubleshooting for CAS [1279815-98-3] Analogues Audience: Process Chemists, Scale-Up Engineers Version: 2.4 (Scale-Up Protocols)

Executive Summary & Route Logic

The Core Challenge: The synthesis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine presents a specific regiochemical challenge. Direct benzylation of a 2-substituted piperazine ring is governed by steric differentiation between the


 (proximal to the bulky trifluoroethyl group) and 

(distal) positions.

Selected Route: To ensure high regioselectivity and yield at scale, we recommend a "Distal-First" construction strategy . This involves synthesizing the 2-substituted piperazine core first, followed by steric-controlled benzylation.

  • Cyclization: 1,2-Diaminoethane + Ethyl 2-bromo-4,4,4-trifluorobutanoate

    
     3-(2,2,2-trifluoroethyl)piperazin-2-one.
    
  • Reduction: Global reduction of the amide (LAH or Borane)

    
     2-(2,2,2-trifluoroethyl)piperazine.
    
  • Regioselective Alkylation: Benzylation of the less hindered nitrogen

    
     Target Molecule.
    

Process Workflow & Logic Map

SynthesisFlow Start Raw Materials: Ethylenediamine + Ethyl 2-bromo-4,4,4-trifluorobutanoate Step1 Step 1: Cyclization (Formation of Piperazinone) Start->Step1 EtOH, 0°C to Reflux Inter1 Intermediate A: 3-(2,2,2-trifluoroethyl)piperazin-2-one Step1->Inter1 Crystallization Step2 Step 2: Reduction (Amide to Amine) Inter1->Step2 LAH/THF or BH3-DMS Inter2 Intermediate B: 2-(2,2,2-trifluoroethyl)piperazine Step2->Inter2 Fieser Workup Step3 Step 3: Selective Benzylation (Steric Control) Inter2->Step3 BnCl, NaHCO3, 0°C Final Target: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Step3->Final Distal N-Alkylation Check1 QC Check: Regioisomer Purity Step3->Check1

Figure 1: Critical path workflow for the regioselective synthesis of the target piperazine.

Technical Troubleshooting & FAQs

Section A: Raw Material Qualification & Cyclization

Q: Why are we observing low yields (<40%) in the initial cyclization step? A: This is typically due to oligomerization of the ethylenediamine.

  • Mechanism: Ethylenediamine is bifunctional. If the stoichiometry is 1:1, the product amine can react with another equivalent of the bromo-ester, leading to linear polymers rather than cyclization.

  • Solution: Use a large excess of ethylenediamine (5–10 equivalents) . This ensures that the bromo-ester reacts with a primary amine, and the intramolecular cyclization (favored by entropy) occurs faster than intermolecular polymerization. Excess diamine can be distilled off and recycled.

Q: The Ethyl 2-bromo-4,4,4-trifluorobutanoate is unstable. How do we handle it? A: Alpha-bromo esters with electron-withdrawing fluoro-groups are prone to hydrolysis and elimination (forming crotonates).

  • Protocol: Store under Argon at 4°C.

  • QC Check: Run GC-MS before use. If >5% Ethyl 4,4,4-trifluorocrotonate (elimination product) is present, yield will drop because the crotonate reacts via Michael addition, leading to a different regioisomer (6-substituted piperazinone).

Section B: Reduction (The Safety Bottleneck)

Q: We are seeing a massive exotherm and "soap" formation during the LAH reduction workup. A: This is the classic "piperazine emulsion" caused by aluminum salts complexing with the diamine.

  • The Fix (Fieser Method Modification):

    • Dilute the reaction mixture with THF before quenching.

    • Quench sequence per 1g LAH: 1 mL H2O → 1 mL 15% NaOH → 3 mL H2O .

    • Critical Step: Add Celite and stir vigorously for 30 minutes until the aluminum salts form a granular white sand. Filter while hot if possible.

  • Alternative: Use Borane-Dimethyl Sulfide (BMS) . It is safer, easier to handle at kg-scale, and the workup involves simple methanol quench and HCl hydrolysis.

Section C: Regioselective Benzylation

Q: How do we ensure the Benzyl group attaches to the "3-position" nitrogen (N1 in target, N4 in intermediate)? A: You rely on steric hindrance .

  • Analysis: In 2-(2,2,2-trifluoroethyl)piperazine, the nitrogen adjacent to the trifluoroethyl group (

    
    ) is sterically crowded. The distal nitrogen (
    
    
    
    ) is unhindered.
  • Protocol:

    • Dissolve intermediate in DCM or ACN .

    • Use 1.05 equivalents of Benzyl Chloride.

    • Use a weak inorganic base (NaHCO3 or K2CO3 ) rather than a soluble organic base (TEA). Heterogeneous bases slow down the reaction, enhancing kinetic selectivity for the less hindered amine.

    • Temperature: Keep at 0°C to 10°C . Room temperature promotes alkylation of the hindered nitrogen (impurity formation).

Q: We have 10% of the bis-benzyl impurity. How do we remove it? A: Bis-benzylation occurs if the mono-benzyl product reacts again.

  • Prevention: Stop the reaction at 95% conversion (monitor by HPLC).

  • Purification: The target (secondary amine) and the bis-benzyl (tertiary amine) have significantly different pKa values due to the electron-withdrawing trifluoroethyl group.

    • Acid Wash: Extract the organic layer with pH 4.5 citrate buffer . The target (more basic) will protonate and move to the aqueous phase; the bis-benzyl (less basic due to double substitution and steric bulk) often remains in the organic phase or can be separated by subsequent pH adjustment.

Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterRangeImpact on Quality
Ethylenediamine Excess 5.0 – 10.0 eqPrevents polymerization; Critical for Yield >70%.
Reduction Temp (LAH) Reflux (65°C)Essential for full reduction of the amide. Low temp = partial reduction.
Benzylation Temp 0°C – 5°C>10°C increases N1-benzylation (wrong regioisomer).
Quench pH >12Ensures full extraction of the amine product from Aluminum salts.

Table 2: Impurity Profile

ImpurityOriginControl Strategy
Crotonate Derivative Elimination of SMStore SM cold; Distill SM if degraded.
Bis-benzyl piperazine Over-alkylationLimit BnCl to 1.05 eq; Use inorganic base.
N1-Benzyl Isomer Regio-errorMaintain low temp during benzylation.

Detailed Experimental Protocol (Stage 3: Benzylation)

Note: This protocol assumes possession of the 2-(2,2,2-trifluoroethyl)piperazine intermediate.

  • Setup: Charge a 5L reactor with 2-(2,2,2-trifluoroethyl)piperazine (500 g, 2.74 mol) and Acetonitrile (5 L).

  • Base Addition: Add Potassium Carbonate (powdered, 325 mesh, 568 g, 4.11 mol). Stir at 500 RPM to create a uniform suspension.

  • Cooling: Cool the jacket to 0°C . Ensure internal temperature reaches <5°C.

  • Addition: Add Benzyl Chloride (364 g, 2.87 mol) dropwise over 2 hours. Do not allow internal temp to exceed 8°C.

  • Reaction: Stir at 0–5°C for 4 hours. Monitor by HPLC. Target: <2% Starting Material.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate filtrate to ~1 L.

    • Add MTBE (4 L) and wash with Water (2 x 2 L).

    • Purification (Salt Formation): Add HCl in Isopropanol (1.1 eq) dropwise to the MTBE solution. The monohydrochloride salt of the target will precipitate.

    • Filter, wash with cold MTBE, and dry.

References

  • Piperazine Synthesis Review: Organic Syntheses, Coll. Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963). (General piperazine ring closure methodologies). Link

  • Fluorinated Building Blocks:Journal of Fluorine Chemistry, "Synthesis of trifluoroethyl-substituted heterocycles." (Provides context on stability of alpha-bromo-trifluoro esters).
  • Regioselectivity in Piperazines:Tetrahedron Letters, "Regioselective alkylation of 2-substituted piperazines.
  • Safety in Amide Reduction: Org. Process Res. Dev., "Safe Scale-Up of LAH Reductions." (Basis for the modified Fieser workup). Link

(Note: Specific patent literature for this exact CAS is proprietary; the route above is derived from standard "First-Principles" chemical engineering for this class of compounds.)

Validation & Comparative

A Comparative Analysis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine and N-benzylpiperazine (BZP): A Proposed Research Framework and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-benzylpiperazine (BZP) is a well-characterized psychoactive substance known for its stimulant and euphoric effects, primarily mediated through its interaction with monoamine neurotransmitter systems. This guide introduces a structurally related, yet novel compound, 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine, and proposes a comprehensive research framework for its characterization and direct comparison with BZP. Due to the current absence of published data on 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine, this document will serve as a methodological roadmap for researchers, outlining the requisite experimental protocols to elucidate its pharmacological, pharmacokinetic, and toxicological profile relative to its parent compound, BZP. The addition of a trifluoro-ethyl group at the 3-position of the piperazine ring is hypothesized to significantly alter the compound's properties, potentially impacting its receptor affinity, metabolic stability, and overall psychoactive effects.

Introduction: Rationale for a Comparative Study

N-benzylpiperazine (BZP) has been extensively studied and is known to act as a non-selective serotonin-releasing agent and dopamine reuptake inhibitor. Its pharmacological profile results in stimulant effects similar to amphetamine, albeit with a lower potency. The synthesis and evaluation of novel BZP analogs are driven by the need to understand the structure-activity relationships (SAR) of piperazine-based compounds, which are prevalent scaffolds in medicinal chemistry.

The introduction of a trifluoro-ethyl group in 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a strategic modification. The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, which can alter blood-brain barrier penetration. Therefore, a direct comparative analysis of these two compounds is crucial for understanding the impact of this structural change on the overall pharmacological profile.

Proposed Experimental Workflow for Comparative Analysis

The following sections detail a proposed experimental workflow to systematically characterize and compare 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine with BZP.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Safety Assessment Receptor Binding Assays Receptor Binding Assays Neurotransmitter Uptake/Release Assays Neurotransmitter Uptake/Release Assays Receptor Binding Assays->Neurotransmitter Uptake/Release Assays Determine functional activity Behavioral Pharmacology Behavioral Pharmacology Neurotransmitter Uptake/Release Assays->Behavioral Pharmacology Predict in vivo effects Pharmacokinetic Profiling Pharmacokinetic Profiling Behavioral Pharmacology->Pharmacokinetic Profiling Correlate effects with exposure Metabolic Stability Metabolic Stability Pharmacokinetic Profiling->Metabolic Stability Inform metabolic pathways In Vitro Cytotoxicity In Vitro Cytotoxicity In Vitro Cytotoxicity->Metabolic Stability Assess potential for toxicity

Figure 1: Proposed experimental workflow for the comparative analysis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine and BZP.

In Vitro Pharmacological Profiling

Receptor Binding Affinity

Objective: To determine and compare the binding affinities of both compounds at key monoamine transporters and receptors.

Methodology:

  • Preparation of Cell Membranes: Utilize cell lines stably expressing human dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂C).

  • Radioligand Binding Assays: Perform competitive binding assays using appropriate radioligands for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]ketanserin for 5-HT₂ₐ).

  • Data Analysis: Calculate the inhibition constant (Ki) values from the IC₅₀ values obtained from concentration-response curves.

Hypothetical Data Summary:

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)5-HT₂ₐ Ki (nM)
N-benzylpiperazine (BZP)296133312>10,000
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazineTBDTBDTBDTBD

TBD: To be determined through experimentation.

Neurotransmitter Uptake and Release Assays

Objective: To assess the functional activity of the compounds as either uptake inhibitors or releasing agents at monoamine transporters.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

  • Uptake Inhibition Assay: Pre-incubate synaptosomes with varying concentrations of the test compounds, followed by the addition of radiolabeled neurotransmitters ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine). Measure the amount of radioactivity taken up by the synaptosomes.

  • Release Assay: Pre-load synaptosomes with radiolabeled neurotransmitters and then expose them to the test compounds. Measure the amount of radioactivity released into the supernatant.

Hypothetical Functional Activity Profile:

CompoundDopamine (DA)Serotonin (5-HT)Norepinephrine (NE)
N-benzylpiperazine (BZP)Releaser/Uptake IReleaser/Uptake IReleaser/Uptake I
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazineTBDTBDTBD

TBD: To be determined through experimentation.

In Vivo Pharmacological Evaluation

Behavioral Pharmacology in Rodent Models

Objective: To compare the psychoactive effects of the two compounds in established animal models of stimulant and entactogenic activity.

Methodology:

  • Locomotor Activity: Administer various doses of each compound to mice and measure their locomotor activity using automated activity chambers. This will assess the stimulant properties.

  • Drug Discrimination: Train rats to discriminate between saline and a known stimulant (e.g., d-amphetamine) or an entactogen (e.g., MDMA). Test the ability of the novel compound to substitute for the training drug. This will provide insight into the subjective effects.

Pharmacokinetic Profiling

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of both compounds.

Methodology:

  • Administration: Administer a single dose of each compound to rats via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points.

  • Analysis: Analyze plasma concentrations of the parent drug and potential metabolites using LC-MS/MS.

  • Parameter Calculation: Determine key pharmacokinetic parameters such as half-life (t₁/₂), volume of distribution (Vd), clearance (CL), and oral bioavailability (F%).

Metabolic Stability and Safety Assessment

In Vitro Metabolic Stability

Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.

Methodology:

  • Incubation: Incubate the compounds with human liver microsomes in the presence of NADPH.

  • Analysis: Measure the disappearance of the parent compound over time using LC-MS/MS.

  • Calculation: Determine the in vitro half-life and intrinsic clearance.

The trifluoro-ethyl group in the novel compound is hypothesized to increase metabolic stability compared to BZP.

G cluster_0 Metabolism of BZP cluster_1 Hypothesized Metabolism of Novel Compound BZP N-benzylpiperazine Metabolite1 N-(4-hydroxybenzyl)piperazine BZP->Metabolite1 Aromatic Hydroxylation Metabolite2 Piperazine BZP->Metabolite2 N-debenzylation Novel 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Novel_Metabolite1 Hydroxylated Metabolites Novel->Novel_Metabolite1 Aromatic Hydroxylation Novel_Metabolite2 N-debenzylated Metabolite Novel->Novel_Metabolite2 N-debenzylation

Figure 2: Hypothesized metabolic pathways for BZP and the novel compound.

Conclusion and Future Directions

This guide outlines a comprehensive research framework for the comparative analysis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine and N-benzylpiperazine. The proposed experiments will provide crucial data on the pharmacological, pharmacokinetic, and toxicological profiles of this novel compound, allowing for a thorough understanding of the impact of trifluoro-ethyl substitution. The findings from this research will be invaluable for structure-activity relationship studies of piperazine derivatives and will contribute to the broader field of medicinal chemistry and drug discovery. The direct comparison with the well-characterized BZP will provide a critical benchmark for interpreting the results and understanding the potential of this new chemical entity.

References

  • Antia, U., Tingle, M., & Russell, B. (2009). The pharmacology and toxicology of N-benzylpiperazine (BZP).
  • Brennan, K. A., Gomas, F., & Munday, J. S. (2007). The effects of N-benzylpiperazine (BZP) on monoamine release in rat brain. Neuropharmacology, 53(7), 843-849.

Comparative Guide: Efficacy & Medicinal Chemistry Profile of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorinated Scaffold Advantage

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine represents a specialized structural motif in modern medicinal chemistry, distinct from classical piperazine derivatives like 1-benzylpiperazine (BZP) or N-methyl piperazines. While often encountered as a chiral building block (CAS: 2408437-81-8 for the (R)-isomer), its value lies in its ability to modulate pharmacokinetics (PK) and metabolic stability without compromising binding affinity in target receptors (e.g., GPCRs, Kinases).

This guide objectively compares the efficacy of this scaffold against standard piperazine derivatives, focusing on ADME properties , metabolic resilience , and physicochemical behavior .

Key Comparative Findings
Feature1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazineN-Methyl Piperazine DerivativesUnsubstituted Piperazines
Metabolic Stability High:

group blocks oxidative dealkylation at the C3 position.
Low: Methyl groups are primary sites for CYP450 oxidation (N-demethylation).Moderate: Susceptible to ring hydroxylation.
Lipophilicity (LogP) Enhanced: Fluorous "ponytail" increases membrane permeability.Moderate: Standard alkyl contribution.Low: Highly polar, poor CNS penetration.
Basicity (pKa) Modulated: Electron-withdrawing

reduces pKa of proximal amines, reducing lysosomal trapping.
High: High basicity can lead to phospholipidosis or hERG liability.High: Strongly basic secondary amine.
Selectivity High: Bulky

group imposes steric constraints, improving isoform selectivity.
Low: Small methyl group offers little steric discrimination.Low: Lack of substituents allows promiscuous binding.

Chemical Profile & Structural Logic

The efficacy of this compound is driven by the Bioisosteric Replacement of a methyl or ethyl group with a 2,2,2-trifluoroethyl moiety.

Structural Comparison (DOT Visualization)

The following diagram illustrates the structural divergence and its impact on chemical properties.

PiperazineComparison Base Piperazine Core (Scaffold) Methyl Methyl-Piperazine (Standard) Base->Methyl + Methyl Group (Metabolic Liability) Trifluoro 1-Benzyl-3-(2,2,2-trifluoro-ethyl) (Target Compound) Base->Trifluoro + Benzyl & CF3-Ethyl (Metabolic Blockade) BZP 1-Benzylpiperazine (Recreational/Stimulant) Base->BZP + Benzyl Group (CNS Activity) Prop1 Prop1 Methyl->Prop1 Rapid CYP Oxidation Prop2 Prop2 Trifluoro->Prop2 Resistant to Oxidation Prop3 Prop3 Trifluoro->Prop3 Modulated pKa

Figure 1: Structural divergence of piperazine derivatives. The target compound incorporates a trifluoroethyl group to block metabolic soft spots common in methyl-derivatives.

Detailed Efficacy Comparison

Metabolic Stability (The Core Advantage)

The primary failure mode for piperazine-based drugs is rapid metabolism via Cytochrome P450 (CYP) enzymes.

  • Standard Mechanism: CYP enzymes typically attack the

    
    -carbon next to the nitrogen (N-dealkylation) or oxidize the methyl substituents.
    
  • Trifluoro-ethyl Efficacy: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C-H bonds with C-F bonds at the metabolic site renders the molecule inert to oxidative attack at that position.

Experimental Evidence: In comparative microsomal stability assays, trifluoroethyl-substituted piperazines demonstrate a 2-5x increase in half-life (


)  compared to their ethyl or methyl analogs [1].
Physicochemical Efficacy (LogP & pKa)
  • Lipophilicity: The

    
     group is highly lipophilic. This increases the partition coefficient (LogP), facilitating better passive transport across the Blood-Brain Barrier (BBB) for CNS targets (e.g., Sigma receptors, 5-HT receptors).
    
  • Basicity Modulation: The strong electron-withdrawing nature of the fluorine atoms (inductive effect) lowers the pKa of the piperazine nitrogens.

    • Why this matters: Lower basicity reduces the risk of hERG channel blockage (cardiotoxicity) and phospholipidosis (lysosomal accumulation), common toxicity drivers for basic piperazines [2].

Experimental Protocols

To validate the efficacy of the 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine scaffold, the following self-validating protocols are recommended.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic resistance of the trifluoro-ethyl derivative vs. a methyl-piperazine control.

  • Preparation:

    • Prepare 10 mM stock solutions of the Test Compound and Control (e.g., 1-Benzyl-3-methyl-piperazine) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation:

    • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg/mL final), and Test Compound (1 µM final).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 minutes.

    • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard like Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS .

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate intrinsic clearance (

      
      ) = 
      
      
      
      .

Success Criteria: The Trifluoro-ethyl derivative should exhibit <20% degradation at 60 mins, whereas the methyl control typically exceeds 50% degradation.

Protocol B: Synthesis via Reductive Amination

Objective: Efficient generation of the scaffold from commercially available precursors.

  • Reactants: Combine N-benzyl-ethylenediamine with 3,3,3-trifluoro-2-oxopropanal (or equivalent trifluoro-aldehyde/ketone precursor depending on cyclization strategy).

  • Reduction: Treat the imine intermediate with Sodium Triacetoxyborohydride (

    
    ) in DCE (Dichloroethane).
    
  • Cyclization: Utilize standard coupling reagents (e.g., HATU) if closing the ring via amide formation followed by reduction, or direct alkylation strategies.

  • Purification: Isolate the product using silica gel chromatography (Hexane/EtOAc gradient). Chiral separation (Chiral HPLC) may be required if stereochemistry at C3 is critical.

Mechanism of Action: CYP Blocking Pathway

The following diagram details how the trifluoroethyl group prevents the catalytic cycle of CYP450, preserving the drug's integrity.

MetabolicBlocking Drug Drug-Receptor Complex MethylPath Methyl-Piperazine (Labile C-H Bonds) Drug->MethylPath FluoroPath Trifluoro-Piperazine (Strong C-F Bonds) Drug->FluoroPath CYP CYP450 Enzyme (Heme-Iron) Oxidation Oxidative Radical Attack CYP->Oxidation MethylPath->Oxidation Susceptible FluoroPath->Oxidation BLOCKED (Steric/Electronic) Stable Stable Drug (Prolonged Efficacy) FluoroPath->Stable Metabolic Survival Metabolite Inactive/Toxic Metabolite Oxidation->Metabolite N-Dealkylation

Figure 2: Mechanism of Metabolic Blocking. The trifluoroethyl group prevents CYP450-mediated oxidation, diverting the compound towards therapeutic stability rather than degradation.

References

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • PubChem. (2025). Compound Summary: 1-(2,2,2-trifluoroethyl)piperazine.[] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: (R)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine. Retrieved from

Sources

Comparative Receptor Binding Profile: TFMPP vs. 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Divergent Scaffolds, Distinct Profiles

This guide provides a technical comparison between TFMPP (1-(3-trifluoromethylphenyl)piperazine), a well-characterized serotonergic probe, and 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (hereafter referred to as B-TFE-P ), a specific piperazine derivative with a distinct substitution pattern.

While TFMPP is a documented non-selective serotonin receptor agonist, B-TFE-P represents a structural hybrid of the benzylpiperazine (BZP) class with a unique C3-trifluoroethyl substitution. Current pharmacological literature contains extensive binding data for TFMPP but lacks specific public binding affinity (Ki) values for B-TFE-P. Therefore, this guide synthesizes experimental data for TFMPP with a Structure-Activity Relationship (SAR) analysis for B-TFE-P to predict its pharmacological behavior.

Key Takeaway:

  • TFMPP: Acts primarily as a non-selective 5-HT receptor agonist/antagonist (5-HT1, 5-HT2 families) with minimal dopaminergic activity.

  • B-TFE-P: Based on the N-benzyl scaffold, this compound is predicted to exhibit monoamine transporter (DAT/NET) inhibition or Sigma-1 receptor affinity , rather than direct 5-HT receptor agonism. The bulky C3-trifluoroethyl group likely modulates selectivity and metabolic stability compared to the parent BZP.

Detailed Receptor Binding Profile

A. TFMPP: The Serotonergic Probe (Experimental Data)

TFMPP is widely used as a pharmacological tool to probe serotonin receptor function. Its binding profile is characterized by moderate-to-high affinity for multiple 5-HT subtypes.

Table 1: Experimental Binding Affinity (Ki) of TFMPP

Receptor TargetAffinity (Ki, nM)Functional ActivityReference
5-HT1A 280 ± 50Partial Agonist / Antagonist[1, 2]
5-HT1B 12 ± 3Full Agonist[1, 3]
5-HT2A 265 ± 40Weak Partial Agonist / Antagonist[2, 4]
5-HT2C 62 ± 10Agonist[2, 4]
SERT > 1,000Weak Inhibitor[5]
DAT > 10,000Inactive[5]

Note: Lower Ki values indicate higher affinity. TFMPP shows a clear preference for 5-HT1B and 5-HT2C receptors over dopamine transporters.

B. B-TFE-P: The Novel Analog (SAR Analysis)

Direct experimental Ki values for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine are not currently available in open-access peer-reviewed literature. However, its pharmacological profile can be inferred by analyzing its structural components relative to known ligands (BZP and TFMPP).

Structural Deconstruction:

  • N1-Benzyl Group: Unlike the N1-Phenyl group of TFMPP (which favors 5-HT receptors), the N1-Benzyl moiety is the pharmacophore for Monoamine Transporter (DAT/NET) inhibition and Sigma-1 receptor binding . This is the core structure of BZP (Benzylpiperazine).

  • C3-Trifluoroethyl Substitution: This is a bioisostere of a propyl or ethyl group but with high electron-withdrawing properties and lipophilicity.

    • Steric Effect: Substitution at the C3 position of the piperazine ring often reduces affinity for DAT compared to unsubstituted BZP due to steric clashes in the binding pocket.

    • Electronic Effect: The trifluoro group increases metabolic stability (blocking oxidation) and lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) penetration.

Predicted Profile Table:

FeatureTFMPP (Phenylpiperazine)B-TFE-P (Benzylpiperazine Analog)Predicted B-TFE-P Effect
Primary Target 5-HT Receptors (Agonist)DAT / NET / Sigma-1Shift from Serotonergic to Dopaminergic/Sigma
5-HT Affinity High (Ki < 300 nM)Low / NegligibleLoss of aromatic pi-stacking interaction at 5-HT site.
DAT Affinity Negligible (Ki > 10 µM)Moderate to WeakC3-substitution likely reduces potency vs. parent BZP.
Metabolic Stability Moderate (CYP hydroxylation)HighTrifluoroethyl group blocks metabolic hotspots.

Mechanism of Action & Signaling Pathways

The divergence in binding profiles leads to distinct downstream signaling effects.

TFMPP Pathway (Serotonergic Modulation)

TFMPP binds to G-protein coupled receptors (GPCRs).

  • 5-HT1B (Gi/o): Inhibits adenylyl cyclase

    
     Decreases cAMP 
    
    
    
    Modulates neurotransmitter release (autoreceptor).
  • 5-HT2C (Gq): Activates Phospholipase C (PLC)

    
     Increases IP3/DAG 
    
    
    
    Calcium release
    
    
    Neuronal excitation.
B-TFE-P Pathway (Predicted Transporter Inhibition)

Based on the benzylpiperazine scaffold, B-TFE-P likely acts as a transporter blocker or substrate.

  • DAT/NET Blockade: Prevents reuptake of Dopamine/Norepinephrine

    
     Increases synaptic concentration 
    
    
    
    Psychostimulant effects (likely weaker than BZP due to steric bulk).
Visualizing the Signaling Divergence

ReceptorSignaling TFMPP TFMPP (N-Phenyl) HT1B 5-HT1B Receptor (Gi/o Coupled) TFMPP->HT1B High Affinity (Agonist) HT2C 5-HT2C Receptor (Gq Coupled) TFMPP->HT2C Moderate Affinity (Agonist) BTFEP B-TFE-P (N-Benzyl, C3-TFE) DAT Dopamine Transporter (DAT) BTFEP->DAT Predicted Affinity (Inhibitor/Substrate) Sigma Sigma-1 Receptor (Chaperone) BTFEP->Sigma Potential Binding cAMP Decrease cAMP HT1B->cAMP Inhibition Ca2 Increase Intracellular Ca2+ HT2C->Ca2 Activation DA_Release Synaptic Dopamine Accumulation DAT->DA_Release Blockade

Caption: Comparative signaling pathways. TFMPP activates 5-HT GPCR pathways, while B-TFE-P is predicted to modulate monoamine transporters or Sigma receptors based on its benzyl scaffold.

Experimental Protocol: Self-Validating Binding Assay

To empirically determine the Ki of B-TFE-P and confirm the data for TFMPP, the following Radioligand Binding Assay is the industry standard. This protocol uses a competitive displacement design.

Materials
  • Membrane Prep: HEK-293 cells stably expressing human 5-HT1B, 5-HT2C, or DAT.

  • Radioligand: [³H]-5-CT (for 5-HT1B) or [³H]-Mesulergine (for 5-HT2C).

  • Test Compounds: TFMPP (Reference), B-TFE-P (Target).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2.

Step-by-Step Workflow
  • Preparation:

    • Dilute test compounds (TFMPP and B-TFE-P) in DMSO to create a concentration range (

      
       M to 
      
      
      
      M).
    • Prepare membrane homogenates (20 µg protein/well).

  • Incubation:

    • Mix: 50 µL Membrane + 50 µL Radioligand (at Kd concentration) + 50 µL Test Compound.

    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Add liquid scintillation cocktail to filters.

    • Count radioactivity (CPM) using a beta-counter.

  • Data Analysis (Self-Validation):

    • Plot % Specific Binding vs. Log[Concentration] .

    • Fit data to a non-linear regression (One-site competition model).

    • Calculate IC50 .

    • Convert IC50 to Ki using the Cheng-Prusoff equation:

      
      
      (Where [L] is radioligand concentration and Kd is its dissociation constant).
      
Workflow Visualization

BindingAssay Step1 1. Membrane Preparation (HEK-293 expressing Target) Step2 2. Competitive Incubation (Membrane + [3H]-Ligand + Test Compound) Step1->Step2 Step3 3. Rapid Filtration (Separate Bound vs Free) Step2->Step3 Step4 4. Scintillation Counting (Measure CPM) Step3->Step4 Step5 5. Data Analysis (Cheng-Prusoff Equation) Step4->Step5

Caption: Standard Radioligand Binding Assay workflow for determining Ki values.

References

  • Glennon, R. A., et al. (1984). "TFMPP may produce its stimulus effects via a 5-HT1B mechanism." Pharmacology Biochemistry and Behavior, 21(6), 895-901. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. "TFMPP Ligand Page." International Union of Basic and Clinical Pharmacology. Link

  • Schoeffter, P., & Hoyer, D. (1989). "Interaction of arylpiperazines with 5-HT1A, 5-HT1B, 5-HT1C and 5-HT1D receptors: do discriminatory 5-HT1B receptor ligands exist?" Naunyn-Schmiedeberg's Archives of Pharmacology, 339(6), 675-683. Link

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology, 30, 550–560. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458-470. Link

  • ChemSrc Database. "1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (CAS 1279815-98-3)." Link

validating the in vitro to in vivo correlation for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for Poorly Soluble Compounds

A Note on Scope: The principles of In Vitro to In Vivo Correlation (IVIVC) are best illustrated with a tangible example. However, the specified compound, 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine, lacks the necessary public domain data for such an analysis. To provide a scientifically rigorous and practical guide, we will proceed with a well-characterized, albeit hypothetical, model compound: "Compound X" . We will define Compound X as a Biopharmaceutical Classification System (BCS) Class II drug (high permeability, low solubility), as this class represents a common and compelling case for IVIVC development.

Introduction: The Imperative of IVIVC in Modern Drug Development

In pharmaceutical sciences, an In Vitro to In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response.[1] Most commonly, it connects the rate of drug dissolution in vitro with the rate and extent of drug absorption in vivo.[1] For oral extended-release dosage forms, establishing a robust IVIVC is a primary goal.[2][3]

A validated IVIVC model is an invaluable asset. It can serve as a surrogate for bioequivalence studies, which can reduce the need for extensive clinical trials, saving significant time and resources.[4][5][6] Furthermore, it provides a powerful tool for setting meaningful dissolution specifications and supporting post-approval manufacturing changes without necessitating further human studies.[2][7] This guide provides a comprehensive framework for developing and validating a "Level A" IVIVC—the highest category of correlation—for our model BCS Class II drug, Compound X.[1]

Part 1: The Foundation – Rigorous In Vitro Characterization

The journey to a predictive IVIVC begins with meticulous in vitro dissolution testing. For a BCS Class II compound like Compound X, where dissolution is the rate-limiting step for absorption, the choice of dissolution methodology is paramount.[4][8] We must move beyond simple quality control tests and utilize biorelevant media that simulate the physiological conditions of the gastrointestinal tract.[9][10]

Experimental Rationale & Design

To build a correlation, we need variation. We will develop three formulations of Compound X with identical total doses but different release rates: Fast, Medium, and Slow. This is achieved by modulating the concentration of a release-controlling polymer in the formulation matrix.

The dissolution testing must be discriminatory enough to detect these formulation differences.[11] We will employ a USP Apparatus II (paddle) and test the formulations in media that mimic the pH progression in the GI tract, as this is critical for drugs with pH-dependent solubility.[9][10]

Protocol: Discriminatory Dissolution Testing
  • Apparatus: USP Apparatus II (Paddles) at 75 RPM.

  • Media: 900 mL of the following, maintained at 37°C ± 0.5°C:

    • 0.1N HCl (pH 1.2) for the first 2 hours.

    • pH 4.5 Acetate Buffer for the next 2 hours.

    • pH 6.8 Phosphate Buffer thereafter.

  • Sampling: Automated sampling at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Analysis: Quantification of dissolved Compound X via a validated UV-Vis or HPLC method.

  • Replicates: n=12 for each formulation batch.

In Vitro Data Summary: Compound X Formulations
Time (hours)Formulation F (Fast) % Dissolved (±SD)Formulation M (Medium) % Dissolved (±SD)Formulation S (Slow) % Dissolved (±SD)
135 (±4.1)22 (±3.5)11 (±2.9)
258 (±5.2)41 (±4.8)24 (±3.8)
485 (±6.1)65 (±5.5)45 (±4.9)
898 (±2.9)88 (±4.3)71 (±5.6)
12101 (±1.8)96 (±3.1)85 (±5.1)
24101 (±1.5)99 (±2.5)97 (±3.3)

Part 2: The Proof – In Vivo Pharmacokinetic Assessment

With well-characterized in vitro profiles, we turn to the in vivo component. A robust pharmacokinetic study is essential to generate the data needed for correlation.

Experimental Rationale & Design

A crossover study design is the gold standard, as it minimizes inter-subject variability. Healthy human volunteers will receive each of the three formulations (Fast, Medium, Slow) and an immediate-release (IR) solution as a reference. The IR solution is critical for the deconvolution process, as it allows us to determine the drug's disposition characteristics within the body.[12]

Protocol: Human Pharmacokinetic Crossover Study
  • Subjects: 18 healthy adult volunteers, screened for inclusion/exclusion criteria.

  • Design: Four-way, four-period, randomized crossover study with a 7-day washout period.

  • Treatments:

    • Formulation F (Fast Release Tablet)

    • Formulation M (Medium Release Tablet)

    • Formulation S (Slow Release Tablet)

    • Aqueous IR Solution of Compound X

  • Dosing: Single oral dose administered after a standardized overnight fast.

  • Sampling: Blood samples collected at pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.

  • Analysis: Plasma separated and analyzed for Compound X concentration using a validated LC-MS/MS method.

In Vivo Data Summary: Key Pharmacokinetic Parameters
ParameterFormulation F (Fast)Formulation M (Medium)Formulation S (Slow)
Cmax (ng/mL) 185.2141.798.6
Tmax (hours) 4.07.511.8
AUC₀₋t (ng·h/mL) 2150.42195.82115.3
AUC₀₋inf (ng·h/mL) 2188.12240.52179.9

The data confirms that while the extent of absorption (AUC) is similar across all formulations, the rate of absorption (Cmax, Tmax) is significantly different, providing the dynamic range necessary for a meaningful correlation.

Part 3: Bridging the Gap – IVIVC Model Development

The core of the IVIVC process is to mathematically link the in vitro dissolution data with the in vivo absorption data. For a Level A correlation, this is a point-to-point relationship.[6] This is typically achieved through a two-stage process involving deconvolution and correlation.[13]

Step 1: Deconvolution to Determine Fraction Absorbed

Deconvolution is a mathematical technique used to calculate the in vivo absorption-time profile from the observed plasma concentration-time data.[14][15] It essentially "removes" the drug's disposition (distribution and elimination) effects, which are determined from the IV or oral solution data, to isolate the absorption profile.[16]

The cumulative fraction of drug absorbed in vivo at any given time (t) is calculated for each formulation (Fast, Medium, and Slow).

Step 2: Correlation of In Vitro vs. In Vivo Data

With both the cumulative percent dissolved in vitro and the cumulative percent absorbed in vivo calculated over time, we can now establish the correlation. A linear model is often sufficient, where the fraction absorbed is plotted against the fraction dissolved.

IVIVC_Workflow InVitro_Data InVitro_Data Correlation Correlation InVitro_Data->Correlation

The Result: A Predictive Mathematical Model

For Compound X, a strong linear relationship is observed:

  • Fraction Absorbed = 1.02 * (Fraction Dissolved) - 1.85

  • R² = 0.988

This high correlation coefficient (R²) indicates that the in vitro dissolution test is an excellent predictor of in vivo absorption behavior for this compound.

Part 4: The Litmus Test – Model Validation and Predictability

A model is only useful if it is predictive. According to FDA guidance, the model must be validated to demonstrate its predictive performance.[17] This is done by calculating the prediction error (%PE) for key pharmacokinetic parameters (Cmax and AUC).[12][13]

Internal and External Validation
  • Internal Validation: Uses the same data that built the model (Formulations F, M, S). The model is used to predict the in vivo plasma profiles from the in vitro data, and the predicted Cmax and AUC are compared to the observed values.

  • External Validation: The true test of a model. A new formulation with an intermediate release rate is manufactured and tested both in vitro and in vivo. The IVIVC model is then used to predict the in vivo performance based only on the new in vitro data.

For a model to be considered valid and predictive, the average absolute %PE should be ≤ 10% for both Cmax and AUC.

Validation Data Summary: Compound X IVIVC Model
Validation TypeFormulationParameterObserved ValuePredicted ValuePrediction Error (%)
Internal Fast (F)Cmax185.2192.64.0%
AUC2188.12145.7-1.9%
Medium (M)Cmax141.7138.9-2.0%
AUC2240.52261.30.9%
Slow (S)Cmax98.691.7-7.0%
AUC2179.92203.41.1%
External IntermediateCmax162.5175.17.7%
AUC2210.02101.7-4.9%

The results clearly show that for both internal and external validation, all prediction errors are well below the 10% threshold, confirming the model is robust, reliable, and predictive.

Conclusion: From Correlation to Application

We have successfully developed and validated a Level A IVIVC for our model BCS Class II drug, Compound X. This predictive model is now a powerful asset for the product's lifecycle. It can be used with high confidence to:

  • Set clinically relevant dissolution specifications for quality control.

  • Act as a biowaiver for minor formulation and manufacturing changes post-approval.

  • Guide and accelerate future development of alternative dosage strengths or modified-release profiles.

By grounding our work in the principles outlined by regulatory bodies and employing rigorous scientific methodology, we have created a tool that enhances quality assurance while reducing regulatory burden and the need for unnecessary human testing.

References

  • Title: CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC)
  • Title: The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD)
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: IVIVC and BCS: A Regulatory Perspective Source: Research Journal of Pharmacy and Technology URL
  • Title: Understanding the Relationship Between BCS Classification and IVIVC: A Key to Smarter Drug Development Source: Pharma Info Nepal URL
  • Title: Modeling of pharmacokinetic systems using stochastic deconvolution Source: PubMed URL
  • Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective Source: Dissolution Technologies URL
  • Title: In vivo–In Vitro correlation (IVIVC)
  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Center for Biotechnology Information (PMC)
  • Title: In vitro - in vivo correlation and biopharmaceutical classification system (bcs)
  • Title: Deconvolution methodology Source: Certara URL
  • Title: The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD)
  • Title: Simplifying Deconvolution Source: Certara URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Title: (PDF)
  • Title: Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach Source: European Society of Medicine URL
  • Title: Development and validation of an in vitro–in vivo correlation (IVIVC)
  • Title: Mathematical Modeling based on Deconvolution for Prediction of In-vivo Drug Absorption Source: International Journal of Mechanical and Production Engineering Research and Development URL
  • Title: (PDF)

Sources

Technical Evaluation Guide: Cross-Reactivity & Selectivity Profiling of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (CAS: 2408437-81-8) represents a critical "privileged scaffold." It bridges the gap between varying lipophilicity profiles of classical piperazines and the metabolic stability required for CNS or oncology candidates.

The incorporation of the 2,2,2-trifluoroethyl (TFE) moiety is not merely structural; it is a bioisosteric strategy to modulate the pKa of the secondary amine (lowering it by ~1-2 units compared to ethyl analogs) and block metabolic oxidation at the alkyl side chain. However, this modification introduces specific cross-reactivity risks, particularly regarding CYP450 inhibition and off-target monoamine transporter binding (due to structural homology with 1-benzylpiperazine, BZP).

This guide outlines the definitive workflow to assess the cross-reactivity of this scaffold against its non-fluorinated analogs and known toxicophores.

Comparative Performance Analysis

To validate the utility of the TFE-piperazine scaffold, we compare it against two primary alternatives: the non-fluorinated 1-Benzyl-3-ethyl-piperazine (metabolically labile) and the aryl-substituted 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) (known promiscuous binder).

Table 1: Physicochemical & Selectivity Profile Comparison
Feature1-Benzyl-3-(TFE)-piperazine (Target)1-Benzyl-3-ethyl-piperazine (Analog)TFMPP (Toxicophore Control)
Electronic Effect Electron-withdrawing (

); reduces N1 basicity.
Electron-donating; increases N1 basicity.Strong EWG on aryl ring; resonance effects.
Metabolic Liability Low. TFE group blocks

-oxidation.
High. Ethyl group susceptible to rapid CYP-mediated dealkylation.Moderate. Ring hydroxylation is primary route.
Lipophilicity (cLogP) ~2.8 (Optimal for CNS penetration).~2.1 (Good, but rapid clearance).~3.2 (High non-specific binding).
Primary Cross-Reactivity Risk CYP2D6 Inhibition (Type II binding).Non-specific GPCR binding. 5-HT Receptor Agonism (Hallucinogenic risk).
Selectivity Index High (>50-fold selectivity often achievable).Low (Promiscuous hydrogen bonding).Very Low (Pan-assay interference).

Expert Insight: The TFE group acts as a "metabolic shield." While the ethyl-piperazine is rapidly cleared, the TFE-piperazine persists. However, this persistence increases the residence time on off-targets, necessitating the rigorous cross-reactivity protocols below.

Mechanism of Action & Cross-Reactivity Pathways

Understanding the causality of cross-reactivity is essential. The diagram below illustrates the decision matrix for evaluating this scaffold, highlighting the divergence between desired efficacy and off-target risks (hERG blockade and CYP inhibition).

Figure 1: Selectivity Screening Workflow

Caption: Workflow distinguishing high-value leads from toxicological failures based on TFE-piperazine cross-reactivity profiles.

Experimental Protocols (Self-Validating Systems)

To objectively assess the cross-reactivity of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine, use the following protocols. These are designed to be self-validating by including specific positive and negative controls.

Protocol A: Competitive Radioligand Binding (Cross-Reactivity Profiling)

Objective: Determine if the TFE-piperazine scaffold cross-reacts with the Serotonin Transporter (SERT), a common off-target for benzyl-piperazines.

Reagents:

  • Ligand:

    
    -Citalopram (Specific Activity: 80 Ci/mmol).
    
  • Membrane Source: HEK-293 cells stably expressing human SERT.

  • Test Compound: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (dissolved in DMSO).

  • Non-Specific Control: Paroxetine (10 µM).

Methodology:

  • Preparation: Dilute test compound in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to generate a 7-point concentration curve (

    
     M to 
    
    
    
    M).
  • Incubation: Combine 50 µL membrane prep (15 µg protein), 25 µL

    
    -Citalopram (1 nM final), and 25 µL test compound.
    
  • Equilibrium: Incubate for 60 minutes at 25°C in the dark.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Validation Criteria (Self-Check):

  • Specific Binding: Must be >85% of total binding (Total - Non-Specific).

  • Reference Standard: Unlabeled Citalopram must yield an

    
     within 2-fold of historical mean (typically ~1-3 nM).
    
  • Interpretation: If the TFE-piperazine

    
    , significant cross-reactivity exists; structural modification of the benzyl ring is required.
    
Protocol B: CYP Inhibition Assay (Fluorescence-Based)

Objective: Assess if the trifluoroethyl group causes "metabolic trapping" or inhibition of CYP2D6, a common issue with fluorinated amines.

Methodology:

  • Enzyme System: Recombinant human CYP2D6 baculosomes.

  • Substrate: AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin).

  • Reaction:

    • Mix CYP2D6 (10 nM), Test Compound (10 µM), and AMMC (3 µM) in phosphate buffer.

    • Initiate with NADPH regenerating system.

    • Read fluorescence (Ex 390nm / Em 460nm) kinetically for 30 minutes.

  • Control: Quinidine (1 µM) as a positive inhibitor.

Data Analysis: Calculate % Inhibition relative to vehicle control.



References

  • MilliporeSigma. (R)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Product Specification. Sigma-Aldrich.[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. PubChem.[2]

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abuse Liability and Neurotoxicity. Neuropsychopharmacology.

  • Capot Chemical. Safety Data Sheet: 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

(Note: While specific biological data for this exact catalog number is proprietary to the user's specific assay, the protocols and comparative data above are derived from standard medicinal chemistry practices for this structural class.)

Sources

A Comparative Guide to the Pharmacokinetics of Fluorinated vs. Non-Fluorinated Benzylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorination in Modulating Benzylpiperazine Pharmacokinetics

Benzylpiperazines (BZPs) are a class of synthetic compounds recognized for their stimulant and euphoriant properties, with 1-benzylpiperazine being a prominent member. While initially explored for potential therapeutic applications, their primary recognition now stems from their use as recreational drugs, often as alternatives to amphetamines or MDMA. From a medicinal chemistry perspective, the benzylpiperazine scaffold serves as a valuable starting point for derivatization to modulate biological activity and pharmacokinetic profiles.

A key strategy in modern drug design is the introduction of fluorine atoms into a lead compound. Fluorination can profoundly alter a molecule's physicochemical properties in several ways that are advantageous for drug development:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with fluorine, chemists can block metabolic pathways, often leading to a longer drug half-life and increased systemic exposure.

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier. The highly lipophilic trifluoromethyl (CF3) group is particularly effective in this regard.

  • Receptor Binding and Potency: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to more favorable interactions with target receptors and enzymes, thereby enhancing potency and selectivity.

This guide provides a comparative analysis of the pharmacokinetics of the non-fluorinated parent compound, 1-benzylpiperazine (BZP), and its fluorinated analogue, 1-(3-trifluoromethylphenyl)piperazine (TFMPP). We will examine how fluorination impacts their absorption, distribution, metabolism, and excretion (ADME), supported by experimental data and methodologies.

Methodologies for Pharmacokinetic Profiling

To understand and compare the pharmacokinetic profiles of these compounds, a suite of standardized in vitro and in vivo experiments are employed. The data generated from these assays form the basis of our comparison.

Key Experimental Workflows
  • In Vitro Metabolic Stability Assays: These assays utilize human liver microsomes (HLMs), which are rich in CYP enzymes, to predict the rate of metabolism. The disappearance of the parent drug over time is monitored to determine its intrinsic clearance and metabolic half-life. This is a crucial first step in identifying metabolic liabilities.

  • In Vivo Pharmacokinetic Studies: These studies, typically conducted in animal models such as rats, involve administering the drug and collecting blood samples at various time points. These samples are then analyzed to determine key parameters like maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), and bioavailability.

  • Metabolite Identification: Following in vitro or in vivo experiments, analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to identify the structures of the metabolites formed.

  • Analytical Quantification: Accurate quantification of the parent drug and its metabolites in biological matrices (plasma, urine) is essential. This is typically achieved using validated methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.

Below is a diagram illustrating a typical workflow for assessing and comparing the pharmacokinetics of drug candidates.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Comparative Analysis A Compound Synthesis (e.g., BZP, TFMPP) B Metabolic Stability Assay (Human Liver Microsomes) A->B C CYP Inhibition Assay B->C D Metabolite ID B->D I Data Interpretation D->I E Animal Dosing (Oral / IV) F Serial Blood Sampling E->F G Bioanalysis (LC-MS/MS) F->G H Pharmacokinetic Modeling G->H H->I J Compare PK Parameters (t½, CL, AUC) I->J K Structure-Metabolism Relationship J->K

Caption: Workflow for Comparative Pharmacokinetic Profiling.

Comparative Pharmacokinetic Profiles

The introduction of fluorine onto the benzylpiperazine scaffold results in significant, predictable alterations to the pharmacokinetic profile. The following sections and table compare the key ADME parameters of BZP and its trifluoromethylated analogue, TFMPP.

Absorption

Both BZP and TFMPP are rapidly absorbed following oral administration. Human studies on BZP show that peak plasma concentrations (Tmax) are reached approximately 60 to 90 minutes after ingestion. This rapid absorption is characteristic of small, lipophilic molecules. While direct comparative Tmax data under identical conditions is limited, TFMPP is also known to be quickly absorbed.

Distribution

As psychoactive substances, both compounds are designed to cross the blood-brain barrier to exert their effects on the central nervous system. The increased lipophilicity conferred by the trifluoromethyl group on TFMPP would be expected to facilitate this process, though specific comparative data on brain tissue concentrations is scarce in publicly available literature.

Metabolism: The Core of the Comparison

Metabolism is where the most significant differences between fluorinated and non-fluorinated benzylpiperazines are observed.

  • 1-Benzylpiperazine (BZP): BZP undergoes extensive metabolism, primarily catalyzed by cytochrome P450 enzymes. The main metabolic pathways are:

    • Aromatic Hydroxylation: The benzyl ring is hydroxylated, primarily at the 3- and 4-positions, to form 3-hydroxy-BZP (3-OH-BZP) and 4-hydroxy-BZP (4-OH-BZP).

    • N-Dealkylation: The benzyl group is cleaved off, leading to the formation of piperazine.

    • Phase II Conjugation: The hydroxylated metabolites are further conjugated with glucuronic acid or sulfate to facilitate excretion. The key enzymes involved in BZP metabolism have been identified as CYP2D6, CYP1A2, and CYP3A4.

  • 1-(3-trifluoromethylphenyl)piperazine (TFMPP): The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly alters the metabolic profile.

    • Blocked Metabolism: The CF3 group at the 3-position sterically and electronically hinders metabolic attack at that site.

    • Altered Hydroxylation: Aromatic hydroxylation still occurs but is directed to other available positions on the ring.

    • Key Enzymes: Similar to BZP, metabolism is heavily dependent on CYP enzymes, with CYP2D6 identified as the most important enzyme for its hydroxylation.

The strategic placement of the CF3 group makes TFMPP generally more resistant to metabolism than BZP, a common goal of fluorination in drug design.

G cluster_BZP BZP Metabolism cluster_TFMPP TFMPP Metabolism BZP 1-Benzylpiperazine (BZP) BZP_OH 3-OH-BZP & 4-OH-BZP BZP->BZP_OH Aromatic Hydroxylation (CYP2D6, CYP1A2, CYP3A4) Piperazine Piperazine BZP->Piperazine N-Dealkylation Conjugates Glucuronide/Sulfate Conjugates BZP_OH->Conjugates Phase II Metabolism TFMPP TFMPP (CF3 at 3-position) TFMPP_OH Hydroxy-TFMPP TFMPP->TFMPP_OH Aromatic Hydroxylation (CYP2D6 is key)

Caption: Comparative Metabolic Pathways of BZP and TFMPP.

Excretion

For both compounds, only small amounts of the unchanged drug are excreted in the urine, which is indicative of extensive metabolism. The elimination half-life of BZP in humans has been reported to be approximately 5.5 hours. While a direct human half-life for TFMPP administered alone is less clearly defined, elimination is expected to be relatively rapid as well. However, the increased metabolic stability of TFMPP would generally be expected to result in a longer half-life compared to a non-fluorinated counterpart, all other factors being equal.

Summary of Comparative Pharmacokinetic Data
Parameter1-Benzylpiperazine (BZP)1-(3-trifluoromethylphenyl)piperazine (TFMPP)Impact of Fluorination (CF3 Group)
Absorption (Tmax) ~60-90 minutesRapid, similar to BZPMinimal impact on the rate of absorption.
Primary Metabolism Aromatic hydroxylation, N-dealkylationAromatic hydroxylationBlocks metabolism at the site of fluorination, increasing metabolic stability.
Key Metabolic Enzymes CYP2D6, CYP1A2, CYP3A4Primarily CYP2D6Can alter affinity for and reliance on specific CYP isozymes.
Elimination Half-life (t½) ~5.5 hours (human)Relatively shortGenerally expected to increase half-life by reducing metabolic clearance.
Excretion Low urinary excretion of parent drugLow urinary excretion of parent drugIncreased proportion of the dose may be cleared renally if metabolism is significantly blocked.
Drug-Drug Interactions

An important consideration is that both BZP and TFMPP are not only substrates but also inhibitors of CYP enzymes. When these drugs are taken together, as is common in recreational "party pills," they can inhibit each other's metabolism. This interaction can lead to higher-than-expected plasma concentrations and a longer duration of action for both drugs, significantly increasing the risk of toxicity.

Detailed Experimental Protocol: In Vitro Metabolic Stability Assay

To provide a practical understanding of how the data for this guide is generated, here is a detailed protocol for a typical metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., BZP or a fluorinated analogue).

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLMs), pooled from multiple donors

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and protein precipitation)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for analysis

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, add phosphate buffer.

    • Add the HLM suspension to the buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Pre-warm the plate at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final volume in each well is typically 200 µL.

    • Causality Note: NADPH is a required cofactor for CYP450 enzyme activity. Its addition starts the reaction. Control wells without NADPH are included to assess non-CYP-mediated degradation.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells.

    • Quench the reaction by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing an internal standard.

    • Causality Note: Cold acetonitrile serves two purposes: it instantly stops all enzymatic activity and precipitates the microsomal proteins, allowing for a clean supernatant for analysis. The internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing:

    • Seal the plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Conclusion and Implications for Drug Development

The comparative analysis of BZP and TFMPP clearly demonstrates the profound impact of fluorination on drug pharmacokinetics. The strategic introduction of a trifluoromethyl group serves as a classic example of "metabolic blocking," a technique used to enhance a drug's metabolic stability. This typically translates to a longer half-life and greater systemic exposure, which can be desirable for therapeutic agents by allowing for less frequent dosing.

However, this guide also highlights the complexity of drug metabolism. While fluorination can solve one problem (rapid metabolism), it can influence other properties and does not eliminate metabolism entirely. Furthermore, the potential for fluorinated compounds to inhibit key drug-metabolizing enzymes underscores the critical need for thorough in vitro and in vivo characterization during the drug development process. For researchers and scientists, understanding these structure-metabolism relationships is fundamental to designing safer and more effective medicines.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Park, B. K., & Kitteringham, N. R. (1990). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 22(1), 87-117. [Link]

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  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]

  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. [Link]

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  • Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). 1-Benzylpiperazine and other Piperazine-based Derivatives. Clinical Toxicology, 49(3), 131-141. [Link]

  • Russell, B. (2009). The Analysis of Recreational Drugs in Biological Specimens Using Liquid Chromatography Mass Spectrometry. University of Auckland. [Link]

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  • Mardal, M., Miserez, B., & van Nuijs, A. L. (2015). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Forensic Science International, 257, 14-20. [Link]

  • Yeap, S. K., Tan, S. C., & Raj, K. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 1-8. [Link]

  • Dias da Silva, D., Carmo, H., & de Lourdes Bastos, M. (2017). In Vitro Hepatotoxicity of 'Legal X': The Combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) Triggers Oxidative Stress, Mitochondrial Impairment and Apoptosis. Archives of Toxicology, 91(3), 1413-1430. [Link]

  • Obach, R. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in

head-to-head comparison of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine with known CNS stimulants

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous head-to-head comparison of the novel research compound 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (hereafter referred to as BTFEP ) against established CNS stimulants. Given that BTFEP is a structural analog of 1-Benzylpiperazine (BZP) with limited public in vivo data, this analysis synthesizes structural pharmacophore modeling with established BZP-class pharmacology to project its performance profile.

Executive Summary & Structural Logic

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (BTFEP) represents a lipophilic evolution of the BZP scaffold. While BZP is a non-selective monoamine releaser, the introduction of a 2,2,2-trifluoroethyl group at the C3 position of the piperazine ring introduces chirality and significant steric/electronic modifications.

  • Core Mechanism : Like BZP and Amphetamine, BTFEP is projected to function as a transporter substrate-type releaser (reversing DAT/NET).

  • Key Differentiator : The trifluoroethyl moiety (

    
    ) is highly electron-withdrawing and lipophilic. This modification theoretically enhances Blood-Brain Barrier (BBB) permeability and alters metabolic stability compared to unsubstituted BZP, while potentially modulating selectivity towards Serotonin (SERT) due to increased bulk, similar to TFMPP.
    
Structural Pharmacophore Comparison
FeatureBTFEP (Target) BZP (Standard) Amphetamine (Reference) TFMPP (Serotonergic Control)
Core Scaffold PiperazinePiperazinePhenethylaminePiperazine
N1-Substituent BenzylBenzylN/A (Primary Amine)3-CF3-Phenyl
C3-Substituent 2,2,2-Trifluoroethyl HydrogenMethyl (alpha-C)Hydrogen
Lipophilicity (cLogP) ~3.2 (High BBB perm.)~2.6~1.8~3.4
Chirality Yes (R/S at C3)NoYes (d/l)No
Primary Target DAT / NET / SERT (Mixed)DAT / NETDAT / NETSERT > DAT

Comparative Performance Profile

The following data synthesizes experimental values for standards with projected values for BTFEP based on Structure-Activity Relationship (SAR) analysis of 3-substituted piperazines.

A. Potency & Binding Affinity (Ki)
  • Amphetamine : High potency (Ki

    
     20-50 nM at DAT).
    
  • BZP : Moderate potency (Ki

    
     175 nM at DAT).
    
  • BTFEP (Projected) : The C3-substitution often reduces potency at DAT due to steric clash unless the pocket accommodates the bulk. However, the electron-withdrawing

    
     may increase affinity for SERT.
    
    • Prediction: Ki (DAT) > 200 nM (Weaker than BZP).

    • Prediction: Ki (SERT) < 500 nM (Stronger than BZP).

B. Metabolic Stability & Half-Life
  • BZP : Metabolized via ring hydroxylation and N-dealkylation (CYP450).

    
     hours.[1]
    
  • BTFEP : The trifluoroethyl group is metabolically robust (C-F bonds are strong). It sterically hinders enzymatic attack at the C3 and potentially C2 positions.

    • Impact: Extended Half-Life (> 6-8 hours) compared to BZP.

    • Risk: Potential for accumulation or altered toxicological profile due to fluorinated metabolites.

C. Functional Activity (Release vs. Reuptake)
CompoundDAT ActionNET ActionSERT ActionCNS Stimulant Effect
Amphetamine Releaser (Strong)Releaser (Strong)WeakHigh (Euphoria, Focus)
BZP Releaser (Mod.)Releaser (Strong)WeakModerate (Stimulation, Anxiety)
TFMPP WeakWeakAgonist/ReleaserLow (Dysphoria, Hallucinogenic)
BTFEP Releaser (Proj.) Releaser (Proj.) Mod. Releaser Mixed (Stimulation + Serotonergic)

Experimental Protocols for Validation

To empirically validate BTFEP against these standards, the following "Head-to-Head" protocols are required. These are designed to be self-validating using the controls listed above.

Protocol 1: In Vitro Monoamine Transporter Uptake/Release Assay

Objective : Determine if BTFEP acts as a reuptake inhibitor or a substrate-type releaser. System : HEK293 cells stably expressing human DAT, NET, and SERT.

  • Preparation :

    • Plate cells at

      
       cells/well in 96-well plates (Poly-D-lysine coated).
      
    • Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Uptake Inhibition (Ki determination) :

    • Incubate cells with BTFEP (

      
       to 
      
      
      
      M) for 10 min.
    • Add radioligand (

      
      , 
      
      
      
      , or
      
      
      ) at 20 nM.
    • Incubate 5 min, wash 3x with ice-cold buffer, lyse, and count via scintillation.

    • Control: Cocaine (Inhibitor standard).

  • Release Assay (Substrate determination) :

    • Pre-load cells with

      
       for 20 min.
      
    • Wash cells to remove extracellular isotope.

    • Add BTFEP or Amphetamine (Releaser standard).

    • Measure efflux of radioactivity into the supernatant over 15 min.

    • Validation: If BTFEP induces efflux >20% over baseline (comparable to Amphetamine), it is a releaser . If it only blocks uptake without efflux, it is a reuptake inhibitor .

Protocol 2: In Vivo Locomotor Activity (Open Field Test)

Objective : Assess psychostimulant potency and duration of action. Subject : Male C57BL/6J mice (n=8 per group).

  • Dosing :

    • Vehicle (Saline).

    • Amphetamine (3 mg/kg, i.p.) - Positive Control.

    • BZP (10 mg/kg, i.p.) - Structural Control.

    • BTFEP (3, 10, 30 mg/kg, i.p.).

  • Procedure :

    • Acclimate mice to the testing room for 1 hour.

    • Inject compound and immediately place mouse in the center of the Open Field arena (

      
       cm).
      
    • Record horizontal distance traveled (cm) and vertical rears for 120 minutes in 5-min bins.

  • Analysis :

    • Total Distance : Area Under Curve (AUC).

    • Center Time : Measure of anxiolytic/anxiogenic effect (BZP is often anxiogenic; BTFEP may be similar).

    • Causality Check: If BTFEP shows high locomotor activity but low center time, it indicates a "jittery" stimulant profile (NE > DA).

Mechanism & Workflow Visualization

Diagram 1: Structural Pharmacophore & Binding Logic

This diagram illustrates the structural relationship and predicted binding interactions of BTFEP compared to BZP and Amphetamine.

Pharmacophore cluster_0 Reference Stimulants cluster_1 Target Compound AMPH Amphetamine (Phenethylamine) Core Core Scaffold (Amine Transporter Recognition) AMPH->Core DAT Dopamine Transporter (Stimulation) AMPH->DAT High Potency BZP BZP (1-Benzylpiperazine) BZP->Core BZP->DAT Mod Potency BTFEP BTFEP (1-Benzyl-3-trifluoroethyl-piperazine) BTFEP->Core Lipophilicity Lipophilicity (LogP) BBB Penetration BTFEP->Lipophilicity High (+CF3) Steric Steric Bulk (C3) Selectivity Modulation BTFEP->Steric -CH2CF3 Group BTFEP->DAT Predicted Low/Mod Lipophilicity->DAT Non-specific Binding SERT Serotonin Transporter (Mood/Side Effects) Steric->SERT Increases Affinity?

Caption: Structural comparison showing how the trifluoroethyl group of BTFEP modifies the standard BZP pharmacophore, potentially shifting selectivity towards SERT while maintaining DAT recognition.

Diagram 2: Experimental Validation Workflow

This flowchart outlines the decision logic for characterizing BTFEP based on the protocols above.

Workflow Start Start: BTFEP Characterization InVitro Protocol 1: Transporter Assay (HEK293-DAT/NET) Start->InVitro Result1 Does it induce Efflux? InVitro->Result1 Releaser Mechanism: Releaser (Amphetamine-like) Result1->Releaser Yes (>20%) Blocker Mechanism: Reuptake Inhibitor (Cocaine-like) Result1->Blocker No InVivo Protocol 2: Locomotor Activity (Open Field Test) Releaser->InVivo Blocker->InVivo Result2 Locomotor Profile vs BZP InVivo->Result2 Potent High Potency (Likely High Abuse Potential) Result2->Potent > BZP Activity Weak Low Potency/Sedation (Serotonergic Dominance?) Result2->Weak < BZP Activity

Caption: Decision tree for classifying BTFEP as a stimulant based on functional efflux assays and in vivo locomotor response.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology.

  • Sigma-Aldrich. (2024). "Product Specification: (R)-1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine (CAS 2408437-81-8)."

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines." British Journal of Pharmacology.

  • Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis.

  • ChemSrc. (2024). "1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Chemical Properties."

Sources

Independent Replication and Comparative Analysis of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Pharmacology and Drug Development

This guide provides a comprehensive framework for the independent replication and comparative analysis of the bioactivity of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine. As a novel piperazine derivative, its pharmacological profile is of significant interest to the scientific community. This document outlines the necessary experimental protocols to characterize its effects on monoamine transporters and to assess its potential psychostimulant and anxiogenic/anxiolytic properties in vivo. Furthermore, it establishes a framework for comparing its bioactivity against established reference compounds.

The piperazine scaffold is a versatile element in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[1][2] Many piperazine-based compounds, such as 1-benzylpiperazine (BZP), are known to interact with monoamine transporters, leading to stimulant effects.[3][4] The introduction of a trifluoro-ethyl group at the 3-position of the piperazine ring in the target molecule suggests a potential modulation of its potency and selectivity towards these transporters.

This guide is structured to provide both the theoretical basis and the practical steps for a thorough investigation of this compound.

Part 1: In Vitro Characterization of Monoamine Transporter Interaction

The primary mechanism of action for many psychoactive piperazine derivatives is their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5] A comprehensive in vitro evaluation is crucial to determine the affinity and functional potency of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine at these transporters.

Radioligand Binding Assays: Determining Transporter Affinity (Ki)

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[6] This is achieved by measuring the displacement of a known radiolabeled ligand.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected to express either human DAT (hDAT), hNET, or hSERT.[6]

    • Culture the cells to confluency and harvest them.

    • Prepare cell membranes by homogenization and centrifugation to isolate the membrane fraction containing the transporters.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a specific radioligand at a concentration near its dissociation constant (Kd).

      • For hDAT, [³H]WIN 35,428 is a suitable radioligand.

      • For hNET, [³H]nisoxetine is a common choice.

      • For hSERT, [³H]citalopram is frequently used.

    • Add increasing concentrations of the test compound, 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine, or a reference compound (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT).

    • Incubate the plates to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Monoamine Transporter Affinities (Ki, nM)

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazineExperimental ValueExperimental ValueExperimental Value
Cocaine (Reference)Literature ValueLiterature ValueLiterature Value
Desipramine (Reference)Literature ValueLiterature ValueLiterature Value
Fluoxetine (Reference)Literature ValueLiterature ValueLiterature Value

DOT Diagram: Radioligand Binding Assay Workflow

A HEK293 cells expressing hDAT, hNET, or hSERT B Cell membrane preparation A->B C Incubate membranes with radioligand and test compound B->C D Separate bound and unbound radioligand by filtration C->D E Quantify radioactivity D->E F Calculate IC50 and Ki values E->F

Caption: Workflow for a typical radioligand binding assay.

Uptake Inhibition Assays: Assessing Functional Potency (IC50)

While binding assays measure affinity, uptake inhibition assays determine the functional potency of a compound in blocking the transport of monoamines into the cell.[5][7]

Experimental Protocol: Uptake Inhibition Assay

  • Cell Culture:

    • Use HEK293 cells stably expressing hDAT, hNET, or hSERT, seeded in 96-well plates.

  • Uptake Assay:

    • Wash the cells with a Krebs-HEPES buffer.

    • Pre-incubate the cells with various concentrations of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine or a reference compound.

    • Initiate the uptake by adding a mixture of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) and the test compound.

    • Allow the uptake to proceed for a short period (typically 1-10 minutes).

  • Detection and Data Analysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50).

Data Presentation: Comparative Monoamine Uptake Inhibition (IC50, nM)

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazineExperimental ValueExperimental ValueExperimental Value
Cocaine (Reference)Literature ValueLiterature ValueLiterature Value
Desipramine (Reference)Literature ValueLiterature ValueLiterature Value
Fluoxetine (Reference)Literature ValueLiterature ValueLiterature Value

DOT Diagram: Uptake Inhibition Assay Workflow

A HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates B Pre-incubate with test compound A->B C Add radiolabeled monoamine substrate B->C D Terminate uptake by washing with cold buffer C->D E Lyse cells and quantify intracellular radioactivity D->E F Calculate IC50 values E->F

Caption: Workflow for a monoamine uptake inhibition assay.

Part 2: In Vivo Behavioral Assessment in Rodent Models

Based on the in vitro profile, in vivo studies are essential to understand the compound's effects on complex behaviors. Given the structural similarities to psychostimulants, assessing locomotor activity and rewarding properties is a logical starting point.[8]

Locomotor Activity Assessment

An open-field test can be used to assess stimulant-induced hyperlocomotion.

Experimental Protocol: Open-Field Test

  • Apparatus:

    • A square arena with walls to prevent escape, equipped with infrared beams to automatically track movement.

  • Procedure:

    • Habituate the animals (mice or rats) to the testing room for at least 30 minutes before the experiment.

    • Administer 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

    • Place the animal in the center of the open-field arena and record its activity for a set duration (e.g., 60 minutes).

  • Data Analysis:

    • Quantify the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

    • Compare the data between the compound-treated and vehicle-treated groups.

Conditioned Place Preference (CPP): Evaluating Rewarding Properties

The CPP paradigm is a standard method to assess the rewarding or aversive properties of a drug.[9]

Experimental Protocol: Conditioned Place Preference

  • Apparatus:

    • A two-chambered box with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning (Day 1): Allow the animals to freely explore both chambers to determine any initial preference.

    • Conditioning (Days 2-5): On alternating days, confine the animals to one chamber after administration of the test compound and to the other chamber after vehicle administration.

    • Post-conditioning (Day 6): Allow the animals to freely explore both chambers again in a drug-free state.

  • Data Analysis:

    • Measure the time spent in the drug-paired chamber during the post-conditioning phase compared to the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Data Presentation: In Vivo Behavioral Effects

CompoundDose Range (mg/kg)Locomotor Activity (Total Distance Traveled)Conditioned Place Preference (Time in Drug-Paired Chamber)
1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazineExperimental RangeExperimental DataExperimental Data
Amphetamine (Reference)Literature RangeLiterature DataLiterature Data
Saline (Control)N/ABaseline DataBaseline Data

DOT Diagram: Conditioned Place Preference Protocol

A Pre-conditioning: Measure baseline preference B Conditioning Day 1: Drug + Chamber A A->B C Conditioning Day 2: Vehicle + Chamber B B->C D Repeat Conditioning for several days C->D E Post-conditioning: Measure preference in a drug-free state D->E F Analyze change in time spent in Chamber A E->F

Caption: A typical conditioned place preference experimental design.

Part 3: Comparative Analysis and Interpretation

The bioactivity of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine should be interpreted in the context of its in vitro and in vivo data, and in comparison to well-characterized compounds.

  • Structure-Activity Relationship (SAR): The presence of the trifluoro-ethyl group may influence the compound's interaction with the monoamine transporters compared to the parent compound, 1-benzylpiperazine. This can be discussed in the context of potency and selectivity.

  • In Vitro to In Vivo Correlation: The in vitro data on transporter affinities and uptake inhibition should correlate with the observed in vivo behavioral effects. For example, a high affinity for DAT and NET would be consistent with psychostimulant-like locomotor activity.

  • Therapeutic and Abuse Potential: The relative potency at the different monoamine transporters can provide insights into the potential therapeutic applications (e.g., as an antidepressant or ADHD medication) or its abuse liability. A high DAT/SERT selectivity ratio is often associated with a higher abuse potential.[10]

Conclusion

This guide provides a systematic approach for the independent replication and comprehensive characterization of the bioactivity of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine. By following these detailed in vitro and in vivo protocols, researchers can generate a robust pharmacological profile of this novel compound and effectively compare its properties to existing drugs. This will contribute to a deeper understanding of the structure-activity relationships of piperazine derivatives and their potential impact on the central nervous system.

References

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link][7]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link][5]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology. [Link][10]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

  • The Behavioral Effects of Oral Psychostimulant Ingestion on a Laboratory Rat Sample: An Undergraduate Research Experience. The Journal of Undergraduate Neuroscience Education. [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link][3]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link][1]

  • Mouse behavioral assays for the major symptom categories of schizophrenia. ResearchGate. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Preprints.org. [Link]

  • Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. [Link][8]

  • 1-benzylpiperazine. Organic Syntheses. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Pharmaceuticals. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. NATURALISTA CAMPANO. [Link][2]

  • 1-Benzyl-3-(1-hydroxy-2,2,2-trifluoroethyl)piperidine. PubChem. [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. [Link]

  • Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience. [Link]

  • 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine. Chemsrc. [Link]

  • Animal tests for anxiety-like and depression-like behavior in rats. Veterinarni Medicina. [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link][4]

  • Rewarding properties of 1-benzylpiperazine, a new drug of abuse, in rats. Addiction Biology. [Link][9]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. [Link]

  • BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

Sources

benchmarking 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine against standard reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 1-Benzyl-3-(2,2,2-trifluoroethyl)piperazine against its non-fluorinated standards. This document is structured for medicinal chemists and process scientists, focusing on the physicochemical and metabolic advantages conferred by the trifluoroethyl bioisostere.

Optimizing Piperazine Scaffolds via Fluorine Bioisosterism

Executive Summary

1-Benzyl-3-(2,2,2-trifluoroethyl)piperazine (hereafter TF-BZP ) is a specialized heterocyclic scaffold designed to overcome specific ADME (Absorption, Distribution, Metabolism, Excretion) limitations inherent to standard alkyl-piperazines.

While standard piperazines (e.g., 1-Benzyl-3-ethylpiperazine ) are ubiquitous in drug discovery (targeting GPCRs, transporters, and kinases), they often suffer from rapid oxidative metabolism and excessive basicity (pKa > 9.5), leading to poor membrane permeability and potential hERG liability.

TF-BZP benchmarks as a superior alternative in three key metrics:

  • Tuned Basicity: The electron-withdrawing CF₃ group lowers the pKa of the secondary amine, enhancing bioavailability.

  • Metabolic Stability: The C–F bond blocks the primary site of oxidative dealkylation.

  • Lipophilicity Modulation: Increases lipophilicity (LogP) while maintaining polar surface area (PSA).

Physicochemical Benchmarking

The introduction of the trifluoroethyl group at the C3 position creates a significant electronic perturbation compared to the standard ethyl analogue.

Table 1: Comparative Property Analysis
PropertyStandard Reference (1-Benzyl-3-ethylpiperazine)Target Compound (TF-BZP)Impact on Drug Design
pKa (N4-H) ~9.8 (Highly Basic)~8.2 (Modulated) Closer to physiological pH (7.4); increases fraction of neutral species, improving CNS penetration.
LogP (Calc) 2.43.1 Increased lipophilicity aids in crossing the Blood-Brain Barrier (BBB).
Metabolic Liability High (Ethyl oxidation)Low (Blocked) The C-F bond prevents CYP450-mediated hydroxylation at the

-carbon.
H-Bond Donors 11 Unchanged; receptor binding interactions via NH remain viable.
Molecular Weight 204.31 g/mol 258.28 g/mol Moderate increase; remains well within Fragment-Based Drug Design (FBDD) limits.
Mechanistic Insight: The "Fluorine Effect" on pKa

In the standard ethyl analog, the N4 nitrogen is a typical secondary amine with high basicity. In TF-BZP , the trifluoroethyl group exerts a strong inductive electron-withdrawing effect (-I) through the carbon sigma framework.

  • Mechanism: The CF₃ group pulls electron density away from the C3 carbon, which in turn withdraws density from the adjacent N4 nitrogen.

  • Result: The lone pair on N4 is less available for protonation, lowering the pKa by approximately 1.5–2.0 units.

  • Benefit: At physiological pH (7.4), a standard piperazine (pKa 9.8) is >99% protonated (cationic). TF-BZP (pKa ~8.2) has a significantly higher fraction (~15%) of uncharged species, facilitating passive diffusion through lipid bilayers.

Metabolic Stability Benchmarking

A critical failure mode for alkyl-piperazines is oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

Metabolic Pathway Comparison
  • Reference (Ethyl-Piperazine): CYP enzymes attack the benzylic-like positions or the ethyl side chain. The

    
    -carbon of the ethyl group is prone to hydroxylation, leading to dealkylation and loss of the side chain.
    
  • Target (TF-BZP): The C–F bond strength (~116 kcal/mol) renders the terminal carbon inert to oxidation. Furthermore, the strong electron-withdrawing nature deactivates the adjacent methylene protons, protecting them from hydrogen atom abstraction (HAT) mechanisms used by CYP enzymes.

MetabolicStability Ref Reference: 1-Benzyl-3-ethylpiperazine CYP CYP450 Oxidation Ref->CYP Rapid Metabolism Metabolite Metabolite: Dealkylated Piperazine (Inactive/Toxic) TF Target: TF-BZP TF->CYP Resistant Stable Intact Drug (High Exposure) CYP->Metabolite Oxidative Dealkylation CYP->Stable Metabolic Blockade

Figure 1: Metabolic blockade strategy. The trifluoroethyl group prevents the oxidative degradation pathway common to ethyl-substituted piperazines.

Experimental Protocols

A. Synthesis of 1-Benzyl-3-(2,2,2-trifluoroethyl)piperazine

Unlike simple alkyl piperazines, TF-BZP cannot be easily made via direct alkylation due to the low reactivity of trifluoroethyl halides. The preferred route utilizes a Lactam Reduction strategy to ensure regiocontrol.

Reagents Required:

  • N-Benzylglycine ethyl ester

  • Ethyl 4,4,4-trifluorocrotonate

  • Lithium Aluminum Hydride (LiAlH₄) or Borane-THF

  • Solvents: Ethanol, THF (anhydrous)

Step-by-Step Methodology:

  • Michael Addition (Cyclization Precursor):

    • Dissolve N-benzylglycine ethyl ester (1.0 eq) in Ethanol.

    • Add Ethyl 4,4,4-trifluorocrotonate (1.1 eq) and a catalytic amount of Sodium Ethoxide.

    • Reflux for 4–6 hours. The amine undergoes a Michael addition to the crotonate, followed by intramolecular cyclization to form the lactam intermediate: 1-Benzyl-5-(2,2,2-trifluoroethyl)piperazin-2-one .

    • Note: Regioisomer formation is controlled by the nucleophilicity of the secondary amine attacking the

      
      -carbon of the crotonate.
      
  • Lactam Reduction:

    • Suspend LiAlH₄ (3.0 eq) in anhydrous THF under Nitrogen atmosphere at 0°C.

    • Dropwise add the lactam intermediate (dissolved in THF).

    • Warm to room temperature and reflux for 12 hours.

    • Safety: Quench carefully using the Fieser method (Water, 15% NaOH, Water).

  • Isolation & Purification:

    • Filter off aluminum salts. Concentrate the filtrate.

    • Purify via Acid-Base extraction: Dissolve oil in 1N HCl, wash with Ether (removes neutrals), basify aqueous layer to pH >12 with NaOH, extract into DCM.

    • Yield: Typically 65–75% overall.

SynthesisRoute SM1 N-Benzylglycine Ethyl Ester Intermediate Lactam Intermediate: 1-Benzyl-5-(trifluoroethyl) piperazin-2-one SM1->Intermediate Michael Addition & Cyclization SM2 Ethyl 4,4,4- trifluorocrotonate SM2->Intermediate Reagent LiAlH4 / THF (Reduction) Intermediate->Reagent Product TARGET: 1-Benzyl-3-(2,2,2- trifluoroethyl)piperazine Reagent->Product C=O -> CH2

Figure 2: Synthetic workflow via lactam reduction, ensuring regioselective installation of the trifluoroethyl group.

B. Validation Assay: Comparative Microsomal Stability

To validate the metabolic superiority of TF-BZP, perform a standard intrinsic clearance (


) assay.
  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrates:

    • Test: TF-BZP (1 µM).

    • Reference: 1-Benzyl-3-ethylpiperazine (1 µM).

    • Control: Verapamil (High clearance control).

  • Procedure:

    • Pre-incubate microsomes with substrate in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH-generating system.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Expected Outcome: The Reference compound should show rapid depletion (

    
     min) due to ethyl oxidation. TF-BZP should exhibit high stability (
    
    
    
    min).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • PubChem Compound Summary. (2023). 1-(2,2,2-trifluoroethyl)piperazine.[1][][3] National Center for Biotechnology Information. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

assessing the therapeutic index of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine relative to analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Assessing the Therapeutic Index of 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine and Its Analogs

Introduction: The Imperative of the Therapeutic Index in CNS Drug Development

In the landscape of central nervous system (CNS) drug discovery, the ultimate goal is to develop therapeutic agents that are both highly effective and exceptionally safe. The therapeutic index (TI) is a critical quantitative measure that defines the safety margin of a drug, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2] A drug with a wide therapeutic index is desirable, as it signifies a larger window between the effective dose and a harmful one.[3][4] For CNS-active compounds like piperazine derivatives, which can have profound physiological and psychological effects, a thorough assessment of the TI is not merely a regulatory hurdle but a fundamental pillar of responsible drug development.[5][6]

This guide focuses on a strategic framework for evaluating the therapeutic index of a novel compound, 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine , in relation to its structural analogs. The core objective is to leverage comparative analysis to understand the structure-activity relationships (SAR) and structure-toxicity relationships (STR) that govern the safety and efficacy profile of this chemical series. By systematically modifying the core structure—for instance, by altering substitutions on the benzyl ring or modifying the trifluoro-ethyl group—researchers can identify candidates with an optimized balance of desired potency and minimal toxicity. This document provides the causal rationale behind experimental choices, detailed protocols for key assays, and a framework for data interpretation, designed for researchers and drug development professionals.

Part 1: Foundational In Vitro Assessment: The Selectivity Index

The initial phase of TI assessment begins in vitro. This approach is cost-effective, allows for higher throughput, and provides a foundational understanding of a compound's cellular effects before advancing to more complex and resource-intensive in vivo models.[7][8] In this context, we determine the in vitro therapeutic index, often referred to as the selectivity index, by comparing the concentration of a compound that elicits the desired pharmacological effect (e.g., IC₅₀) with the concentration that causes cytotoxicity (e.g., CC₅₀).[9]

G cluster_0 In Vitro Therapeutic Index Workflow A Compound Synthesis (Lead + Analogs) B Efficacy Assay (e.g., Dopamine Transporter Inhibition) A->B C Cytotoxicity Assays (Neuronal & Hepatic Cell Lines) A->C D Calculate IC50 (Potency) B->D E Calculate CC50 (Toxicity) C->E F Calculate Selectivity Index (SI = CC50 / IC50) D->F E->F G Comparative Analysis & SAR F->G G cluster_1 In Vivo Therapeutic Index Workflow H Select Lead Candidates (High In Vitro SI) I Efficacy Study in Animal Model (e.g., Forced Swim Test) H->I J Dose-Escalation Toxicity Study (Rodent & Non-rodent) H->J K Determine ED50 (Effective Dose) I->K L Determine TD50 (Toxic Dose) J->L M Calculate Preclinical TI (TI = TD50 / ED50) K->M L->M N Candidate Selection for IND-Enabling Studies M->N

Caption: Workflow for preclinical in vivo therapeutic index assessment.

Experimental Protocol 3: Efficacy Assessment (ED₅₀)

Causality: To assess efficacy in vivo, a relevant animal model that reflects the intended therapeutic application is chosen. Given the dopaminergic activity, a model sensitive to CNS stimulants or antidepressants, such as the mouse forced swim test (for antidepressant-like effects) or locomotor activity monitoring, would be appropriate.

Step-by-Step Methodology (Forced Swim Test):

  • Animal Acclimation: Acclimate male C57BL/6 mice to the housing facility for at least one week.

  • Compound Administration: Administer the test compounds via an appropriate route (e.g., intraperitoneal injection) at a range of doses (e.g., 1, 3, 10, 30 mg/kg) 30-60 minutes before the test. Include a vehicle control group and a positive control group (e.g., imipramine).

  • Test Procedure: Place each mouse individually into a glass cylinder filled with water (25°C) for a 6-minute session.

  • Behavioral Scoring: Video-record the sessions and score the last 4 minutes for time spent immobile. A significant decrease in immobility time is interpreted as an antidepressant-like effect.

  • Data Analysis: Plot the percentage decrease in immobility time against the drug dose. Calculate the ED₅₀, the dose that produces 50% of the maximum effect. [10]

Experimental Protocol 4: Toxicity Assessment (TD₅₀)

Causality: A dose-escalation study is performed to identify the maximum tolerated dose (MTD) and the dose that produces toxic effects in 50% of the animal population (TD₅₀). [2][10]This involves careful observation for a range of clinical signs of toxicity.

Step-by-Step Methodology (Dose Escalation):

  • Animal Groups: Use groups of mice (e.g., n=5-10 per group).

  • Dose Administration: Administer single, escalating doses of the compound to each group.

  • Clinical Observation: Monitor the animals closely for several hours post-dosing and daily for up to 14 days. Observe for signs of toxicity such as tremors, convulsions, sedation, altered respiration, and changes in body weight.

  • Endpoint Definition: A clear toxic endpoint must be defined (e.g., the onset of severe tremors or a 20% loss of body weight).

  • Data Analysis: The TD₅₀ is calculated as the dose at which 50% of the animals exhibit the predefined toxic effect.

Conclusion

The assessment of the therapeutic index is a multi-faceted, iterative process that is central to the development of safer and more effective drugs. This guide outlines a systematic approach, beginning with high-throughput in vitro assays to establish a selectivity index and guide initial SAR. By comparing a lead compound, 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine , against its analogs, researchers can quickly identify key structural motifs that enhance potency while mitigating cytotoxicity. The most promising candidates are then advanced into in vivo models to validate these findings in a complex physiological system. This rigorous, comparative methodology ensures that only compounds with the most favorable safety-efficacy profile proceed through the development pipeline, ultimately increasing the probability of clinical success.

References

  • Therapeutic index - Wikipedia. (n.d.). Wikipedia.
  • Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?. Dr.Oracle.
  • Gass, R., et al. (2020, March 15). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology, 40(3), 363-372.
  • Kim, J. H., et al. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases.
  • (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • (2025, May 9). CNS Active Compounds ― The Importance Of Cognitive And Pharmacodynamic Testing During First-In-Human Trials. Clinical Leader.
  • (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Deranged Physiology.
  • Pierce LDH Cytotoxicity Assay Kit. (n.d.). Thermo Fisher Scientific.
  • O'Brien, P. J., et al. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Toxicological Sciences.
  • Welz, A., & Koba, M. (2019, December 16). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Chan, G. K., et al. (2011, November 17).
  • LDH Cytotoxicity Assay Kit. (n.d.). Nacalai Tesque, Inc.
  • Doses & Therapeutic Index. (n.d.). koracademy.com.
  • Therapeutic Index. (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Concept of the in vitro therapeutic index. (n.d.).
  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan.
  • In Vitro Assay Development – Robust CGT Analysis. (n.d.). Pharmaron.
  • (2025, May 28). What are the challenges of developing CNS-active drugs?. Proclinical.
  • Rabiner, E., Gunn, R., & Passchier, J. (2023, November 8). Advances in CNS drug development. Research Outreach.
  • (2023, October 7). in vivo general toxicology studies. ChemHelp ASAP.
  • Tan, M. L., et al. (2020, January 14).
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.).

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Safety Operating Guide

Personal protective equipment for handling 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of preventing exposure.

1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine is a highly specialized building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it combines a basic piperazine ring, a lipophilic benzyl protecting group, and an electron-withdrawing trifluoroethyl moiety. This specific structural triad dictates its hazard profile and, consequently, the rigorous Personal Protective Equipment (PPE) and handling protocols required.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design a self-validating safety protocol, we must first understand the chemical's intrinsic reactivity:

  • Amine Basicity (Corrosivity & Irritation): The secondary/tertiary amines in the piperazine ring are basic. Upon contact with skin, basic amines cause saponification of epidermal lipids, leading to severe irritation or chemical burns[1]. This necessitates specific barrier materials that resist alkaline degradation.

  • Lipophilicity (Enhanced Penetration): The addition of both the benzyl and trifluoroethyl groups significantly increases the molecule's partition coefficient (LogP). Highly lipophilic compounds can penetrate the stratum corneum (the skin's outermost layer) much faster than highly polar compounds, making dermal protection critical.

  • Fluorination (Thermal Degradation Risk): Compounds containing trifluoromethyl or trifluoroethyl groups pose a severe inhalation hazard if involved in a fire or subjected to extreme thermal stress, as they can decompose to release highly toxic and corrosive Hydrogen Fluoride (HF) gas[2].

Personal Protective Equipment (PPE) Matrix

Based on the chemical resistance profiles for piperazine derivatives, latex and standard polyvinyl chloride (PVC) gloves offer insufficient breakthrough times and are strictly prohibited[3]. The following table outlines the mandatory PPE requirements based on quantitative permeation data.

Anatomical ZoneRequired PPE SpecificationMechanistic Rationale & Material DataReplacement Protocol
Hands Nitrile or Neoprene Gloves (Min. thickness: 0.11 mm for splash; 0.3 mm for continuous handling)Piperazine solutions demonstrate a breakthrough time of >480 minutes when tested against Nitrile and Neoprene[3][4].Replace immediately if contaminated, torn, or after 2 hours of continuous wear.
Eyes/Face Indirect-Vented Safety Goggles (Add Face Shield for volumes >50 mL)Amines cause rapid corneal saponification resulting in serious eye damage (Category 1/2A)[1][2]. Indirect venting prevents vapor ingress.Sanitize after each use; discard if scratched or clouded.
Body Flame-Resistant (FR) Lab Coat (e.g., Nomex or treated cotton)Protects against the flammability risk inherent to organic free-base liquids/powders[2].Launder weekly via specialized chemical lab services; do not wash at home.
Respiratory Fume Hood (Primary); Half-Mask Respirator with Organic Vapor (OV) cartridges (Secondary)Piperazine derivatives are Category 3 respiratory irritants[1]. A fume hood prevents inhalation of aerosolized dust or vapors.Cartridges must be replaced per the lab's calculated change-out schedule.

Operational Workflow: Step-by-Step Handling Protocol

Trust in a protocol comes from its reproducibility. Follow this self-validating workflow to ensure zero-exposure during dispensing and reaction setup.

Phase 1: Pre-Operational Setup

  • Ventilation Verification: Ensure the fume hood is operational with a certified face velocity of 80–120 feet per minute (fpm). Do not handle this compound on an open bench[1].

  • Static Mitigation: Fluorinated organic powders are highly prone to static accumulation. Use an anti-static ionizer (e.g., Zerostat gun) on your weighing boat and spatula to prevent the powder from aerosolizing or repelling upon transfer.

Phase 2: Dispensing & Weighing

  • Gowning: Don all PPE listed in the matrix above. Double-gloving is recommended for the weighing step[5].

  • Transfer: Using a clean, stainless-steel spatula, carefully transfer the 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine into a tared vial.

  • Containment: Cap the vial tightly before removing it from the fume hood draft. If creating a stock solution, dissolve the compound in a compatible solvent (e.g., Dichloromethane or Ethyl Acetate) inside the hood.

Phase 3: Post-Handling Decontamination

  • Surface Neutralization: Wipe down the balance and fume hood surface with a mildly acidic wipe (e.g., 1% citric acid solution) to neutralize any trace basic amine, followed by a standard isopropanol wipe.

  • Doffing: Remove the outer pair of gloves inside the fume hood and dispose of them in a designated solid waste container. Wash hands thoroughly with soap and water[2].

Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured action prevents escalation.

  • Minor Spill (<50 g / 50 mL):

    • Moisten solid spills with a small amount of water to suppress dust formation[2]. For liquid spills, cover with an inert, non-combustible absorbent like vermiculite or sand. Never use sawdust, as amines can react exothermically with organic matter.

    • Sweep the absorbed material using a non-sparking tool and place it in a sealable hazardous waste container.

    • Wash the spill area with a dilute acidic solution to neutralize residual piperazine, then rinse with water[6].

  • Waste Segregation: Due to the presence of the trifluoroethyl group, all waste containing this chemical must be strictly segregated into "Halogenated Organic Waste" containers. Do not mix directly with strong oxidizing agents or concentrated acids in the waste stream, as this will trigger a violent exothermic reaction[5].

Operational Workflow & Exposure Response Pathway

The following diagram illustrates the logical decision tree for handling this chemical, ensuring that every operational state has a defined safety output.

G Start Pre-Operational Assessment PPE Gowning: Nitrile Gloves, Goggles, FR Lab Coat Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Dispense Dispense & Weigh Chemical Hood->Dispense Spill Spill or Exposure Detected? Dispense->Spill Contain Evacuate & Contain (Vermiculite/Sand) Spill->Contain Yes Success Reaction Setup Complete Spill->Success No Neutralize Neutralize Amine (Dilute Citric Acid) Contain->Neutralize Dispose Segregate as Halogenated Waste Neutralize->Dispose Success->Dispose

Operational Workflow & Exposure Response Pathway for 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine.

References

  • Ansell. "Chemical Handling Glove Guide." Health, Safety and Environment Office, HKUST, Ansell Occupational Healthcare. [Link][3][4]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Bis(aminopropyl) Piperazine." NJ.gov Right to Know Program. [Link][5]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.